molecular formula C21H27N3O4S3 B1219798 Yersiniabactin

Yersiniabactin

Cat. No.: B1219798
M. Wt: 481.7 g/mol
InChI Key: JHYVWAMMAMCUIR-VQNLDRKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yersiniabactin (Ybt) is a mixed nonribosomal peptide-polyketide siderophore natively produced by pathogenic bacteria like Yersinia pestis and found in certain strains of Escherichia coli . Its primary established function is to serve as a high-affinity iron scavenger, with a formation constant for Fe³⁺ of 4 × 10³⁶, enabling pathogens to overcome host nutritional immunity . Research has expanded its application beyond iron acquisition. This compound also demonstrates a strong capacity to bind copper (Cu²⁺) and other metal ions, making it a versatile tool for studying metal homeostasis and detoxification . This dual functionality is leveraged in diverse research applications, including assessing its potential in heavy metal bioremediation and studying its role in protecting pathogens from copper toxicity, a component of the innate immune response . The compound is biosynthesized by a nonribosomal peptide synthetase and polyketide synthase complex, a pathway that has been successfully engineered for heterologous production in Escherichia coli . Studies have shown its utility in parallel applications that highlight its metal-chelating nature. It has been assessed as a rust removal agent, demonstrating a capacity of approximately 40% compared to a commercial agent . Furthermore, this compound has been tested for removing copper from a variety of non-biological and biological solution mixtures, indicating potential utility in environmental and biomedical settings . Recent research also explores its role in host-pathogen interactions, with evidence suggesting that this compound produced by E. coli can promote intestinal inflammation by inducing oxidative stress, lipid peroxidation, and iron accumulation in epithelial cells, leading to a form of cell death known as ferroptosis . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H27N3O4S3

Molecular Weight

481.7 g/mol

IUPAC Name

(4S)-2-[(1S)-1-hydroxy-1-[(4R)-2-[(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazolidin-4-yl]-2-methylpropan-2-yl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C21H27N3O4S3/c1-20(2,18-24-21(3,10-31-18)19(27)28)15(26)12-8-30-17(22-12)13-9-29-16(23-13)11-6-4-5-7-14(11)25/h4-7,12-13,15,17,22,25-26H,8-10H2,1-3H3,(H,27,28)/t12-,13+,15+,17?,21+/m0/s1

InChI Key

JHYVWAMMAMCUIR-VQNLDRKJSA-N

SMILES

CC1(CSC(=N1)C(C)(C)C(C2CSC(N2)C3CSC(=N3)C4=CC=CC=C4O)O)C(=O)O

Isomeric SMILES

C[C@@]1(CSC(=N1)C(C)(C)[C@@H]([C@@H]2CSC(N2)[C@H]3CSC(=N3)C4=CC=CC=C4O)O)C(=O)O

Canonical SMILES

CC1(CSC(=N1)C(C)(C)C(C2CSC(N2)C3CSC(=N3)C4=CC=CC=C4O)O)C(=O)O

Synonyms

yersiniabactin
yersiniophore

Origin of Product

United States

Foundational & Exploratory

The Yersiniabactin Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the yersiniabactin (Ybt) biosynthesis pathway, a critical virulence factor in pathogenic bacteria such as Yersinia pestis, Yersinia pseudotuberculosis, Yersinia enterocolitica, and certain strains of Escherichia coli. The production of this siderophore, a high-affinity iron chelator, is essential for these pathogens to acquire iron from their hosts, a process vital for their survival and proliferation. Understanding the intricate molecular machinery of Ybt synthesis is paramount for the development of novel antimicrobial agents that target this key virulence mechanism.

The this compound Gene Cluster and its Protein Machinery

The biosynthesis of this compound is orchestrated by a suite of enzymes encoded by the ybt gene cluster, located on a high-pathogenicity island (HPI) in the bacterial chromosome.[1][2][3][4] This multi-enzyme complex functions as a sophisticated assembly line, employing a mixed non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) mechanism to construct the complex Ybt molecule from simple precursors.[2][5]

The core enzymatic players and their respective genes are detailed below:

GeneProteinFunction
ybtSYbtSA salicylate synthase that converts chorismate, a key intermediate in the shikimate pathway, into salicylate, the starter unit for Ybt biosynthesis.
ybtEYbtEAn adenylation enzyme that activates salicylate by attaching an adenosine monophosphate (AMP) group, preparing it for loading onto the NRPS machinery.[6]
irp2HMWP2 (High-Molecular-Weight Protein 2)A large NRPS enzyme that serves as the initial assembly module. It incorporates the activated salicylate and two cysteine residues, forming two thiazoline rings.[6]
irp1HMWP1 (High-Molecular-Weight Protein 1)A hybrid NRPS-PKS enzyme that represents the second major assembly module. It adds a malonyl-CoA extender unit and a third cysteine residue, followed by modifications including reduction and methylation.[7]
ybtUYbtUA reductase that reduces one of the thiazoline rings to a thiazolidine ring during the synthesis process.[3]
ybtDYbtDA phosphopantetheinyl transferase responsible for the post-translational modification of the carrier protein domains within HMWP1 and HMWP2. This modification is essential for the covalent tethering of the growing Ybt molecule to the enzyme complex.[3][7]
ybtTYbtTA thioesterase that is believed to have an editing or proofreading function, removing aberrant intermediates from the synthetase complex to ensure the fidelity of Ybt synthesis.[3]

The Biosynthetic Pathway: A Step-by-Step Assembly

The synthesis of this compound is a highly orchestrated process that can be broken down into the following key stages:

  • Initiation: The pathway begins with the production of the starter unit, salicylate, from chorismate by the enzyme YbtS.

  • Activation: YbtE adenylates salicylate, activating it for subsequent reactions.

  • Loading: The activated salicyl group is transferred to the aryl carrier protein (ArCP) domain of HMWP2.

  • Elongation and Cyclization (HMWP2): Two cysteine molecules are sequentially incorporated by HMWP2. Each incorporation is followed by a cyclization and dehydration reaction to form two thiazoline rings, resulting in a hydroxyphenyl-thiazolinyl-thiazolinyl intermediate covalently bound to HMWP2.[6]

  • Transfer to HMWP1: The growing intermediate is then transferred from HMWP2 to the PKS module of HMWP1.

  • Elongation and Modification (HMWP1): A malonyl-CoA unit is added to the intermediate, which then undergoes reduction by a ketoreductase (KR) domain and methylation by a methyltransferase (MT) domain.

  • Final Elongation and Cyclization (HMWP1): A third cysteine residue is incorporated and cyclized to form the final thiazoline ring.

  • Reduction: The YbtU enzyme reduces one of the thiazoline rings to a thiazolidine ring.

  • Release: The completed this compound molecule is released from the HMWP1 enzyme by the action of its terminal thioesterase (TE) domain.

Yersiniabactin_Biosynthesis cluster_initiation Initiation & Activation cluster_elongation Elongation & Modification cluster_cofactors Cofactors & Auxiliary Enzymes Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate YbtS Salicyl_AMP Salicyl_AMP Salicylate->Salicyl_AMP YbtE (ATP -> AMP + PPi) YbtS YbtS YbtE YbtE HMWP2 HMWP2 ArCP PCP1 PCP2 Salicyl_AMP->HMWP2 Loading onto ArCP HMWP2->HMWP2 HMWP1 HMWP1 KS AT KR MT PCP3 TE HMWP2->HMWP1 Transfer to KS HMWP1->HMWP1 HMWP1->HMWP1 YbtU YbtU HMWP1->YbtU Reduction of thiazoline ring This compound This compound HMWP1->this compound Release (TE) YbtU->HMWP1 YbtD YbtD YbtD->HMWP2 PPTase activity YbtD->HMWP1 PPTase activity YbtT YbtT YbtT->HMWP2 Editing YbtT->HMWP1 Editing CoA CoA ATP ATP NADPH NADPH SAM SAM

Caption: The this compound biosynthesis pathway, a multi-enzyme assembly line.

Quantitative Data on this compound Production

While detailed kinetic parameters (Km, kcat) for the individual enzymes of the this compound synthetase complex are not extensively reported in the literature, studies on the heterologous production and in vitro reconstitution of the pathway provide valuable quantitative insights.

Table 1: Heterologous Production of this compound in E. coli

Host Strain / ConditionTiter (mg/L)Volumetric Productivity (mg/L·h)Reference
E. coli K207-3 (High-cell-density fermentation)67 ± 211.1 ± 0.3[8]
E. coli with media optimization867 ± 121Not Reported[9]

Table 2: In Vitro Reconstitution of the this compound Synthetase

ParameterValueReference
Turnover Rate (entire assembly line)1.4 min-1[10]
Rate of complex intermediate accumulation at PCP1 of HMWP219 s-1[1]

Experimental Protocols

This section outlines key methodologies for the study of this compound biosynthesis.

Heterologous Production of this compound in E. coli

This protocol is adapted from studies reporting the successful production of this compound in a heterologous host.[8][11]

Objective: To produce this compound in E. coli for purification and characterization.

Materials:

  • E. coli strain engineered for heterologous expression (e.g., K207-3).

  • Expression plasmids containing the ybt gene cluster (e.g., pBP198 and pBP205).

  • Luria-Bertani (LB) broth and agar.

  • Appropriate antibiotics for plasmid selection (e.g., carbenicillin, kanamycin).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Salicylate.

  • High-cell-density fermentation medium (e.g., F1 medium).[8]

Procedure:

  • Transform the engineered E. coli strain with the expression plasmids containing the ybt genes.

  • Select for transformants on LB agar plates containing the appropriate antibiotics.

  • Inoculate a starter culture in LB broth with antibiotics and grow overnight at 37°C with shaking.

  • For larger scale production, use the starter culture to inoculate a high-cell-density fermentation medium.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 75-100 µM.

  • Concurrently, add salicylate to a final concentration of approximately 0.16 g/L.

  • Reduce the temperature to 22°C and continue incubation for 24-72 hours.

  • Monitor this compound production by analyzing culture supernatants.

Extraction and Purification of this compound

This protocol describes the isolation of this compound from culture supernatants.[12][13]

Objective: To purify this compound for subsequent analysis.

Materials:

  • Culture supernatant containing this compound.

  • Ethyl acetate.

  • Methanol.

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.

  • Acetonitrile.

  • Water.

Procedure:

  • Centrifuge the bacterial culture to pellet the cells and collect the supernatant.

  • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Pool the organic phases and evaporate to dryness under reduced pressure.

  • Redissolve the residue in a small volume of methanol.

  • Purify the this compound by preparative HPLC using a C18 column and a water/acetonitrile gradient.

  • Monitor the elution of this compound-Fe3+ complex by absorbance at 385 nm.[9]

  • Collect the fractions containing this compound, pool them, and lyophilize to obtain the purified compound.

Quantification of this compound

Objective: To quantify the concentration of this compound in a sample.

Procedure:

  • Prepare a standard curve using purified this compound of known concentrations.

  • Inject the samples and standards onto an analytical HPLC system with a C18 column.

  • Elute with a water/acetonitrile gradient.

  • Detect the this compound-Fe3+ complex at 385 nm.

  • Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve. The molar extinction coefficient for the Ybt-Fe3+ complex at 385 nm is 2884 M-1cm-1.[9]

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores.[8][14]

Objective: To qualitatively or quantitatively assess siderophore production.

Principle: The assay is based on the competition for iron between the strong chelator CAS (in a complex with a detergent) and the siderophore in the sample. When the siderophore removes iron from the CAS complex, the color of the solution changes from blue to orange/yellow.

Procedure (Liquid Assay):

  • Prepare the CAS assay solution as described by Schwyn and Neilands.[10]

  • Mix the sample containing this compound with the CAS assay solution.

  • Incubate at room temperature.

  • Measure the change in absorbance at 630 nm.

  • Quantify the amount of siderophore by comparing the absorbance change to a standard curve prepared with a known siderophore or by calculating siderophore units.

Logical Workflow for this compound Research

The following diagram illustrates a typical workflow for investigating the this compound biosynthesis pathway.

Yersiniabactin_Research_Workflow cluster_in_silico In Silico Analysis cluster_in_vivo In Vivo / In Vitro Studies cluster_analysis Analysis & Characterization Bioinformatics Bioinformatic Analysis of ybt gene cluster Gene_Identification Identification of Biosynthetic Genes Bioinformatics->Gene_Identification Domain_Analysis Prediction of Enzyme Domains & Functions Gene_Identification->Domain_Analysis Gene_Cloning Gene Cloning & Expression Vector Construction Domain_Analysis->Gene_Cloning Heterologous_Expression Heterologous Expression in E. coli Gene_Cloning->Heterologous_Expression Mutagenesis Site-Directed Mutagenesis Gene_Cloning->Mutagenesis Ybt_Production This compound Production & Purification Heterologous_Expression->Ybt_Production Enzyme_Purification Enzyme Purification Mutagenesis->Enzyme_Purification In_Vitro_Assay In Vitro Biosynthesis Assay Enzyme_Purification->In_Vitro_Assay Kinetic_Analysis Enzyme Kinetic Analysis In_Vitro_Assay->Kinetic_Analysis Structural_Elucidation Structural Elucidation (MS, NMR) Ybt_Production->Structural_Elucidation Quantification Quantification (HPLC, CAS Assay) Ybt_Production->Quantification

Caption: A logical workflow for the investigation of this compound biosynthesis.

This guide provides a foundational understanding of the this compound biosynthesis pathway, equipping researchers with the necessary knowledge to delve deeper into this fascinating and medically relevant area of study. The intricate nature of this pathway presents numerous potential targets for the development of novel therapeutics to combat pathogenic bacteria that rely on this siderophore for their virulence.

References

Yersiniabactin: A Key Virulence Factor in Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth examination of the siderophore Yersiniabactin (Ybt) and its critical role as a virulence factor in the opportunistic pathogen Klebsiella pneumoniae. As antibiotic resistance continues to rise, understanding the mechanisms of bacterial pathogenesis is paramount for the development of novel therapeutics. This document details the synthesis, regulation, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to this compound and Iron Acquisition

Klebsiella pneumoniae is a Gram-negative bacterium responsible for a significant burden of nosocomial and community-acquired infections, including pneumonia, urinary tract infections, and septicemia.[1][2] The emergence of hypervirulent and multidrug-resistant strains, such as the carbapenemase-producing (KPC) clone ST258, poses a severe threat to public health.[1][3]

For successful proliferation within a host, bacterial pathogens must acquire essential nutrients, including iron. However, in mammals, iron is tightly sequestered by host proteins like transferrin and lactoferrin, creating an iron-limited environment.[4] To overcome this "nutritional immunity," K. pneumoniae employs high-affinity iron-chelating molecules called siderophores.[5] While nearly all K. pneumoniae strains produce the siderophore enterobactin, its function is often thwarted by the host's innate immune protein, Lipocalin 2 (Lcn2), which binds and neutralizes it.[1][3][5]

This is where this compound (Ybt) becomes crucial. Ybt is a structurally distinct siderophore that is not bound by Lcn2, allowing bacteria to effectively scavenge iron and evade a key component of the host's immune defense.[3][6] The presence of the this compound synthesis locus (ybt) is strongly associated with increased virulence, particularly in respiratory tract infections, and is frequently found in pathogenic and antibiotic-resistant clones.[3][5][7]

The this compound Synthesis Pathway and Its Regulation

The synthesis and transport of this compound are encoded by a cluster of genes located on a mobile genetic element known as an Integrative and Conjugative Element (ICEKp), often referred to as a "high-pathogenicity island".[5][8] This allows for the horizontal transfer of this significant virulence determinant among K. pneumoniae populations.[5]

The core biosynthetic genes include:

  • ybtS : Encodes salicylate synthase, which catalyzes an early step in the pathway.[4]

  • irp1 and irp2 : Encode components of a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid system that assembles the this compound molecule.[5][8]

  • ybtE, ybtT, ybtU : Encode enzymes involved in the modification and synthesis of the final this compound structure.

  • ybtA : Encodes a transcriptional regulator that controls the expression of the locus.

The expression of the ybt locus is tightly regulated by iron availability, primarily through the ferric uptake regulator (Fur) protein. In low-iron conditions, Fur repression is lifted, leading to the transcription of the ybt genes and production of the siderophore.

Yersiniabactin_Synthesis_Pathway cluster_synthesis This compound Biosynthesis cluster_regulation Regulation Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate YbtS HMWP2 HMWP2 (Irp2) Salicylate->HMWP2 Ybt_Synth This compound Assembly (NRPS/PKS) HMWP2->Ybt_Synth HMWP1 HMWP1 (Irp1) HMWP1->Ybt_Synth This compound This compound Ybt_Synth->this compound YbtE, YbtT, YbtU Cysteine Cysteine Cysteine->HMWP2 Malonyl_CoA Malonyl_CoA Malonyl_CoA->HMWP1 Fe_low Low Iron Fur Fur Fe_low->Fur Fe_high High Iron Fe_high->Fur ybt_genes ybt locus Fur->ybt_genes Repression Transcription Transcription ybt_genes->Transcription Transcription->Ybt_Synth Protein Synthesis

Caption: Simplified this compound synthesis pathway and its regulation by iron.

Mechanism of Action: Iron Acquisition and Evasion of Innate Immunity

Once synthesized and secreted, this compound exhibits a high affinity for ferric iron (Fe³⁺). The resulting Fe³⁺-Ybt complex is then recognized and transported back into the bacterium through a specific outer membrane receptor, Psn (also known as FyuA).[9] Following transport across the outer membrane, the complex is shuttled through the periplasm and imported into the cytoplasm by the YbtP/YbtQ ABC transporter.[2][4] Inside the cell, iron is released from the siderophore for use in essential metabolic processes.

A key aspect of Ybt's role in virulence is its ability to circumvent the host's Lcn2-mediated defense. While Lcn2 effectively sequesters enterobactin, it does not bind this compound, giving K. pneumoniae a significant advantage in establishing infection, particularly in the respiratory tract where Lcn2 is abundant.[1][3] Studies have shown that in a murine pneumonia model, an enterobactin-only producing strain is completely inhibited by Lcn2, whereas a strain producing both enterobactin and this compound can cause severe pneumonia despite the presence of Lcn2.[1][3][7]

Iron_Acquisition_Pathway cluster_host Host Extracellular Space cluster_bacteria Klebsiella pneumoniae Transferrin Host Iron (Transferrin-Fe³⁺) Ybt_out This compound (Ybt) Transferrin->Ybt_out Fe³⁺ Scavenging Lcn2 Lipocalin 2 (Lcn2) Enterobactin Enterobactin-Fe³⁺ Lcn2->Enterobactin Sequestration Ybt_Fe Ybt-Fe³⁺ Ybt_Fe->Lcn2 Lcn2 Evasion Psn Psn Receptor Ybt_Fe->Psn Binding & Transport YbtPQ YbtP/Q ABC Transporter Psn->YbtPQ Periplasmic Transport Cytoplasm Cytoplasm YbtPQ->Cytoplasm Import Iron_util Iron Utilization (Metabolism, Growth) Cytoplasm->Iron_util Fe³⁺ Release

Caption: this compound-mediated iron acquisition and evasion of Lipocalin 2.

Quantitative Data on this compound's Role in Virulence

The contribution of this compound to the virulence of K. pneumoniae has been quantified in numerous studies. The data consistently demonstrate its importance for survival and proliferation in host environments.

Table 1: Prevalence of this compound (ybt) Locus in Clinical K. pneumoniae Isolates

Source of Isolates Total Isolates (n) Ybt-Positive Isolates (%) Key Findings Reference
Respiratory, Urine, Blood, Stool12917% (22/129)Ybt+ strains significantly overrepresented in respiratory samples (P=0.0068).[3][7]
General Clinical Isolates2498 (Genomes)40%Ybt locus particularly prevalent among strains from invasive infections.[5]
β-lactam-resistant Isolates8943% (in KPC/ESBL strains) vs 10% (in non-resistant)Strong association between Ybt and antibiotic resistance (P=0.0019).[3][7]

Table 2: Impact of this compound on K. pneumoniae Growth and Survival In Vivo (Murine Pneumonia Model)

Strain Time Point Bacterial Load in Lungs (log10 CFU/g) Bacterial Load in Spleen (log10 CFU/g) Mouse Survival (%) Reference
Wild-Type (WT)72 h~7.0 - 8.0~4.0 - 5.0~20% (at day 7)[2][4][10]
ΔybtS (Ybt deficient)72 h~3.0 - 6.0 (high variance)~2.0 - 3.0~80% (at day 7)[2][4][10]
ΔentB (Enterobactin deficient)72 h~7.0 - 8.0~4.0 - 5.0~20% (at day 7)[4][10]
ΔentBΔybtS (Double mutant)72 h~2.0 - 3.0< Limit of Detection~100% (at day 7)[4][10]

Note: CFU values are approximate and compiled from graphical data presented in the cited literature.

Detailed Experimental Protocols

The following section provides methodologies for key experiments used to investigate the function of this compound.

Construction of an Isogenic ΔybtS Deletion Mutant

This protocol describes the creation of an in-frame deletion mutant to study the function of this compound by removing a key synthesis gene, ybtS.

Methodology:

  • Primer Design: Design primers to amplify ~500 bp regions upstream (Upstream_F/R) and downstream (Downstream_F/R) of the ybtS coding sequence. Incorporate restriction sites into the internal primers (Upstream_R and Downstream_F) for subsequent ligation.

  • Amplification: Perform PCR using genomic DNA from wild-type K. pneumoniae to amplify the upstream and downstream fragments.

  • Fragment Ligation: Digest the two PCR products and a suicide vector (e.g., pKNG101) with the chosen restriction enzymes. Ligate the upstream and downstream fragments into the suicide vector, creating a construct containing the deletion allele.

  • Transformation and Conjugation: Transform the ligation product into a suitable E. coli donor strain (e.g., S17-1 λpir). Mate the donor E. coli with the recipient wild-type K. pneumoniae.

  • Selection of Integrants (Single Crossover): Select for K. pneumoniae that have integrated the plasmid into their chromosome by plating on selective media (e.g., containing an antibiotic for which the plasmid carries resistance and another to select against E. coli).

  • Counter-selection for Excision (Double Crossover): Culture the single-crossover mutants in non-selective media and then plate on counter-selective media (e.g., containing sucrose for suicide vectors with the sacB gene). This selects for bacteria that have undergone a second crossover event, excising the plasmid.

  • Screening and Verification: Screen the resulting colonies by PCR using primers flanking the ybtS gene. The mutant will yield a smaller PCR product than the wild-type. Confirm the deletion by DNA sequencing.

Mutant_Construction_Workflow start Start: WT K. pneumoniae gDNA pcr1 PCR Amplify Upstream Flank start->pcr1 pcr2 PCR Amplify Downstream Flank start->pcr2 ligate Ligate Flanks into Suicide Vector pcr1->ligate pcr2->ligate conjugate Conjugate into WT K. pneumoniae ligate->conjugate select1 Select for Single Crossover Integrants conjugate->select1 select2 Counter-select for Double Crossover select1->select2 screen Screen Colonies by PCR select2->screen end Verified ΔybtS Mutant screen->end

Caption: Workflow for creating an isogenic deletion mutant via allelic exchange.
Serum Resistance and Growth Assay

This assay assesses the ability of K. pneumoniae to survive and replicate in human serum, an iron-limited environment that mimics conditions during bacteremia.

Methodology:

  • Bacterial Preparation: Grow K. pneumoniae strains (wild-type, mutants) to the early logarithmic phase in a standard broth (e.g., LB broth).

  • Washing and Inoculation: Harvest the bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS) to remove media components, and resuspend to a concentration of ~2 x 10⁶ CFU/mL.

  • Incubation: In a 96-well microtiter plate, mix 25 µL of the bacterial suspension with 75 µL of pooled normal human serum.[11] For some experiments, heat-inactivated serum can be used as a control to assess complement-independent effects.[1]

  • Sampling and Plating: Incubate the plate at 37°C with 5% CO₂. At specified time points (e.g., 0, 1, 3, 6, and 24 hours), take aliquots from the wells.

  • CFU Enumeration: Perform serial dilutions of the aliquots in PBS and plate onto agar plates. Incubate the plates overnight at 37°C.

  • Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Compare the growth/survival curves of the mutant strains to the wild-type.

Serum_Assay_Workflow start Grow Bacteria to Log Phase wash Wash & Resuspend Bacteria in PBS start->wash inoculate Inoculate Bacteria into 96-well Plate with Serum wash->inoculate incubate Incubate at 37°C inoculate->incubate sample Sample at Time Points (0, 1, 3, 6h...) incubate->sample plate Serial Dilute & Plate on Agar sample->plate count Incubate & Count CFU plate->count end Analyze Growth/ Survival Curves count->end

Caption: Experimental workflow for the serum resistance and growth assay.
Murine Pneumonia Model

This in vivo model is essential for evaluating the contribution of this compound to virulence in a relevant infection setting.[12][13]

Methodology:

  • Animal Acclimatization: House mice (e.g., C57BL/6) according to approved animal care protocols for at least one week before the experiment.

  • Bacterial Preparation: Prepare an inoculum of K. pneumoniae as described in the serum assay protocol. Resuspend the final pellet in sterile PBS to the desired concentration (e.g., 1 x 10⁴ CFU in 50 µL).[2]

  • Anesthesia and Inoculation: Anesthetize the mice (e.g., via isoflurane inhalation or ketamine/xylazine injection).[12] Administer the 50 µL bacterial suspension intranasally to the nares of the mouse, allowing it to be inhaled into the lungs.

  • Monitoring: Monitor the mice for signs of illness (e.g., weight loss, lethargy, ruffled fur) at least twice daily. For lethality studies, monitor for up to 7-14 days.[2]

  • Bacterial Burden Analysis: At predetermined time points (e.g., 24, 48, 72 hours post-infection), euthanize a cohort of mice. Aseptically harvest organs (lungs, spleen).

  • Homogenization and Plating: Homogenize the organs in sterile PBS. Perform serial dilutions of the homogenates and plate on selective agar to enumerate the bacterial CFU per organ.

  • Data Analysis: Compare the bacterial burdens and survival curves between groups of mice infected with wild-type and mutant strains.

Pneumonia_Model_Workflow prep Prepare Bacterial Inoculum inoculate Intranasal Inoculation (e.g., 10⁴ CFU) prep->inoculate anesthetize Anesthetize Mice anesthetize->inoculate monitor Monitor Mice for Survival & Symptoms inoculate->monitor euthanize Euthanize at Time Points monitor->euthanize harvest Harvest Lungs & Spleen euthanize->harvest homogenize Homogenize Organs & Plate Dilutions harvest->homogenize analyze Calculate CFU/Organ & Analyze Data homogenize->analyze

References

The Genetic Regulation of the Yersiniabactin Operon: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The yersiniabactin (Ybt) siderophore system is a critical virulence factor for pathogenic bacteria, including Yersinia pestis, the causative agent of plague, as well as certain strains of Escherichia coli and Salmonella enterica. By efficiently scavenging iron, an essential nutrient tightly sequestered within the host, the Ybt system enables bacterial proliferation and systemic infection. The intricate genetic regulation of the this compound operon, located on a mobile genetic element known as the High Pathogenicity Island (HPI), presents a compelling target for novel antimicrobial strategies. This technical guide provides an in-depth overview of the core regulatory mechanisms governing the expression of the this compound biosynthetic and transport machinery.

The this compound Operon: Genomic Organization

The genes responsible for this compound biosynthesis, transport, and regulation are clustered within the HPI.[1] In Yersinia pestis, this locus, also known as the pgm locus, spans approximately 22-29 kb and is organized into four principal operons.[2][3][4][5]

  • The irp2 operon (irp2-irp1-ybtUTE): This large polycistronic operon encodes the core non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymes, HMWP1 (irp1) and HMWP2 (irp2), which are central to Ybt synthesis.[2][6][7] It also includes genes for a thioesterase (ybtT) and enzymes involved in precursor synthesis (ybtE) and modification (ybtU).[2][7][8]

  • The psn (fyuA) operon: This monocistronic operon encodes the outer membrane receptor FyuA (also known as Psn), which is responsible for the uptake of ferric-yersiniabactin.[6][9][10]

  • The ybtPQXS operon: This operon encodes an inner membrane ABC transporter system (ybtP and ybtQ) that transports the ferric-yersiniabactin complex from the periplasm into the cytoplasm.[5][11] The function of ybtX and ybtS are also associated with the overall process, with YbtS being involved in the synthesis of salicylate, a precursor for this compound.[11][12]

  • The ybtA operon: This operon encodes YbtA, an AraC-family transcriptional regulator that serves as the primary activator of the this compound system.[9][13][14]

Core Regulatory Circuit: A Duality of Repression and Activation

The expression of the this compound operon is tightly controlled by a dual-component system that responds to both iron availability and the presence of the siderophore itself. This ensures that the energetically expensive process of siderophore production is only initiated when iron is scarce.

Iron-Dependent Repression by Fur

The Ferric Uptake Regulator (Fur) protein is a global repressor of iron acquisition systems in many bacteria.[15][16] In iron-replete conditions, Fur binds to Fe²⁺ as a cofactor, adopting a conformation that allows it to bind to specific DNA sequences known as "Fur boxes" located within the promoter regions of target genes.[15] All four promoters within the this compound locus (psn, irp2, ybtA, and ybtPQXS) contain Fur binding sites and are consequently repressed by the Fur-Fe²⁺ complex.[4][5][12] This repression is relieved under iron-limiting conditions when Fur is unbound to iron and dissociates from the DNA, thereby permitting transcription.

Positive Feedback Activation by YbtA

YbtA, a member of the AraC family of transcriptional regulators, is the master activator of the this compound system.[9][13] YbtA activates the transcription of the irp2, psn, and ybtPQXS operons.[3][12] A crucial aspect of this regulation is the apparent requirement of this compound itself as a co-activator for YbtA.[3][6][10] This creates a positive feedback loop where basal levels of Ybt production, upon iron de-repression, lead to the formation of a YbtA-yersiniabactin complex that dramatically upregulates the entire system.[6]

Interestingly, YbtA also functions as a repressor for its own transcription, creating an autoregulatory loop to maintain homeostatic levels of the regulator.[9][12][14] YbtA binds to multiple sites within the promoter regions it regulates, designated as repeat sequences (RS1, RS2, RS3), to exert its control.[3][13][14]

Quantitative Insights into Gene Expression

The regulation of the this compound operon results in significant changes in gene expression in response to environmental cues, primarily iron availability.

Gene/OperonConditionFold Repression (Iron-Replete vs. Iron-Deplete)Reference
psn (fyuA)Growth with 10 µM iron~12-fold[4][5]
irp2-irp1-ybtUTEGrowth with 10 µM iron~8-fold[4][5]
ybtAGrowth with 10 µM iron~11-fold[4][5]
ybtPQXSGrowth with 10 µM iron~55-fold[4][5]
ybt genes (general)4 mM H₂O₂ exposure (10 min)16 to 45-fold induction[1]

Signaling Pathways and Regulatory Logic

The interplay between Fur and YbtA forms a coherent regulatory circuit that integrates signals of iron availability and siderophore presence.

Yersiniabactin_Regulation cluster_conditions Environmental Signals cluster_regulators Regulatory Proteins cluster_operons This compound Operons High Iron High Iron Low Iron Low Iron Fur Fur Low Iron->Fur inactivates This compound This compound YbtA YbtA This compound->YbtA co-activates ybtA_operon ybtA Fur->ybtA_operon represses irp2_operon irp2 HMWP2, HMWP1, etc. Fur->irp2_operon represses psn_operon psn (fyuA) Outer Membrane Receptor Fur->psn_operon represses ybtPQXS_operon ybtPQXS Inner Membrane Transporter Fur->ybtPQXS_operon represses YbtA->ybtA_operon represses (autoregulation) YbtA->irp2_operon activates YbtA->psn_operon activates YbtA->ybtPQXS_operon activates ybtA_operon->YbtA expresses irp2_operon->this compound synthesizes

Caption: Regulatory network of the this compound operon. (Within 100 characters)

Other Potential Regulatory Inputs

While Fur and YbtA are the primary regulators, other factors may modulate the expression of the this compound operon.

  • H-NS (Histone-like Nucleoid-Structuring Protein): H-NS is a global gene silencer that preferentially binds to AT-rich DNA, which is characteristic of horizontally acquired genetic elements like the HPI.[17][18][19] H-NS-mediated silencing could play a role in repressing the this compound operon under specific environmental conditions, potentially being antagonized by other regulators to allow for expression.[17][20][21]

  • RcsB: The Rcs phosphorelay system is involved in sensing envelope stress. While its direct role in this compound regulation is not fully established, RcsB is known to regulate other virulence factors in Yersinia.[22][23] Cross-talk between different regulatory networks is a common theme in bacterial pathogenesis.

  • Oxidative Stress: Expression of ybt genes is significantly upregulated in response to oxidative stress, suggesting a role for this compound in mitigating oxidative damage, possibly by chelating iron that could participate in Fenton chemistry.[1]

Key Experimental Protocols

The elucidation of the this compound regulatory network has been made possible through a variety of molecular biology techniques.

Reporter Gene Fusions

This technique is used to quantify the transcriptional activity of a promoter of interest.

  • Objective: To measure the expression level of this compound operon promoters (ybtA, irp2, psn, etc.) under different conditions.

  • Methodology:

    • The promoter region of a this compound gene is cloned upstream of a reporter gene (e.g., lacZ for β-galactosidase assay, gfp for green fluorescent protein, or lux for luciferase) in a suitable plasmid vector.[1][9][24][25]

    • The resulting reporter plasmid is introduced into the bacterial strain of interest (e.g., wild-type, fur mutant, or ybtA mutant).

    • Bacterial cultures are grown under specific conditions (e.g., iron-replete vs. iron-deplete media).

    • The expression of the reporter gene is quantified. For lacZ, this involves a colorimetric assay with ONPG. For gfp, fluorescence is measured using a fluorometer or flow cytometry. For lux, luminescence is measured with a luminometer.[24][25]

    • The level of reporter expression is directly proportional to the transcriptional activity of the cloned promoter.

Reporter_Gene_Workflow cluster_cloning Plasmid Construction cluster_transformation Bacterial Transformation cluster_culture Culturing cluster_analysis Analysis promoter Ybt Promoter recombinant_plasmid Recombinant Plasmid promoter->recombinant_plasmid reporter Reporter Gene (e.g., gfp) reporter->recombinant_plasmid plasmid Plasmid Vector plasmid->recombinant_plasmid transformed_bacteria Transformed Yersinia recombinant_plasmid->transformed_bacteria bacteria Yersinia Strain bacteria->transformed_bacteria culture_conditions Culture Conditions (+/- Iron) transformed_bacteria->culture_conditions measurement Measure Reporter Signal (e.g., Fluorescence) culture_conditions->measurement

Caption: Workflow for a reporter gene fusion experiment. (Within 100 characters)
Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect protein-DNA interactions in vitro.

  • Objective: To determine if a regulatory protein (e.g., Fur or YbtA) directly binds to a specific DNA sequence (e.g., a this compound promoter).[15][16]

  • Methodology:

    • A DNA probe corresponding to the putative binding site is generated and labeled (e.g., with a radioactive isotope or a fluorescent dye).

    • The purified regulatory protein is incubated with the labeled DNA probe in a binding buffer.

    • The protein-DNA mixtures are separated by non-denaturing polyacrylamide gel electrophoresis.

    • If the protein binds to the DNA, the resulting complex will migrate more slowly through the gel than the free, unbound DNA probe, resulting in a "shifted" band.

    • Specificity can be confirmed by adding an excess of unlabeled "cold" competitor DNA, which should prevent the labeled probe from binding to the protein.

Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is used to measure the levels of specific mRNA transcripts.

  • Objective: To quantify the abundance of this compound gene transcripts (ybtS, entB, etc.) in bacteria grown under different conditions.[1][26]

  • Methodology:

    • RNA is extracted from bacterial cultures grown under the desired experimental conditions.

    • The extracted RNA is treated with DNase to remove any contaminating genomic DNA.

    • Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the RNA template.

    • The cDNA is then used as a template for quantitative PCR (qPCR) with primers specific to the this compound gene of interest. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to monitor the amplification of the PCR product in real-time.

    • The level of gene expression is determined by comparing the amplification cycle threshold (Ct) value of the target gene to that of a housekeeping gene, which is constitutively expressed.[1]

Implications for Drug Development

The intricate and essential nature of the this compound regulatory system offers several avenues for therapeutic intervention.

  • Targeting YbtA: As the master activator, inhibiting the function of YbtA, either by preventing its expression, its dimerization, or its interaction with this compound, could effectively shut down the entire siderophore system.

  • Disrupting the Fur-DNA Interaction: Small molecules that stabilize the binding of the Fur repressor to its DNA targets, even in low-iron conditions, could prevent the de-repression of the this compound operon.

  • Anti-virulence Strategy: Rather than killing the bacteria directly, targeting the this compound system would constitute an anti-virulence approach. This strategy could disarm the pathogen, making it more susceptible to host immune clearance and potentially generating less selective pressure for the development of resistance.

References

The Yersiniabactin Siderophore: A Technical Guide to its Discovery, History, and Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Yersiniabactin (Ybt) is a potent siderophore utilized by a range of pathogenic bacteria, most notably Yersinia pestis, the causative agent of plague, as well as pathogenic strains of Yersinia enterocolitica, Yersinia pseudotuberculosis, and various enterobacteria such as Escherichia coli and Klebsiella pneumoniae.[1] As a high-affinity iron chelator, this compound plays a pivotal role in bacterial pathogenesis by sequestering iron from host proteins, thereby overcoming the iron-limited environment of the host and facilitating bacterial proliferation and systemic infection.[1] This technical guide provides a comprehensive overview of the discovery, history, structure, biosynthesis, and regulation of this compound, along with detailed experimental protocols and quantitative data relevant to its study.

Discovery and History

The quest to understand how pathogenic Yersinia acquire iron in the host led to the discovery of this compound. Early observations noted that the virulence of Yersinia pestis was linked to its ability to acquire iron. The formal identification and characterization of this compound as the key siderophore in highly virulent Yersinia strains came later. It was isolated from cultures of Yersinia enterocolitica and its structure was elucidated through a combination of spectroscopic methods.[2] Subsequent research confirmed that the same siderophore is produced by Yersinia pestis and plays a crucial role in its pathogenesis.[3]

Structure and Physicochemical Properties

This compound is a complex molecule with the chemical formula C₂₁H₂₇N₃O₄S₃ and a molar mass of 481.64 g·mol⁻¹.[1] Its structure features a unique combination of a salicylate moiety linked to a polyketide-nonribosomal peptide backbone containing three cysteine-derived thiazoline/thiazolidine rings.[1] The stereochemistry of this compound is complex, with five chiral centers.[2] X-ray crystallography has revealed that this compound coordinates a single ferric iron (Fe³⁺) ion in a 1:1 complex with a distorted octahedral geometry.[1][4] The iron is chelated by three nitrogen atoms and three negatively charged oxygen atoms.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₂₁H₂₇N₃O₄S₃[1]
Molar Mass481.64 g·mol⁻¹[1]
Fe³⁺ Formation Constant4 x 10³⁶[1][3]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded by the ybt gene cluster, located on a high-pathogenicity island (HPI).[1] This process is a hybrid of nonribosomal peptide synthesis (NRPS) and polyketide synthesis (PKS).

The key enzymatic players in this pathway include:

  • YbtS: Synthesizes salicylate from chorismate.[1]

  • YbtE: Adenylates salicylate and transfers it to the NRPS/PKS machinery.[1]

  • HMWP2 (High Molecular Weight Protein 2) and HMWP1 (High Molecular Weight Protein 1): These large, multi-domain enzymes act as the assembly line for the siderophore. HMWP2 incorporates and cyclizes two cysteine residues to form two thiazoline rings. HMWP1 adds a malonyl-CoA extender unit (PKS module) and the final cysteine, which is also cyclized.[1]

  • YbtU: A reductase that reduces one of the thiazoline rings to a thiazolidine.[1]

  • YbtT: A thioesterase that may have an editing function, removing aberrant intermediates from the synthetase complex.[1]

  • YbtD: A phosphopantetheinyl transferase that activates the carrier protein domains of HMWP1 and HMWP2.[1]

The final this compound molecule is released from the enzymatic complex by a thioesterase domain on HMWP1.[1]

Yersiniabactin_Biosynthesis Chorismate Chorismate YbtS YbtS Chorismate->YbtS Salicylate Salicylate YbtE YbtE Salicylate->YbtE Adenylation Cysteine1 Cysteine HMWP2 HMWP2 (NRPS) Cysteine1->HMWP2 Loading & Cyclization Cysteine2 Cysteine Cysteine2->HMWP2 Loading & Cyclization Cysteine3 Cysteine HMWP1 HMWP1 (NRPS/PKS) Cysteine3->HMWP1 Loading & Cyclization Malonyl_CoA Malonyl-CoA Malonyl_CoA->HMWP1 Loading YbtS->Salicylate YbtE->HMWP2 Loading HMWP2->HMWP1 Intermediate Transfer YbtU YbtU (Reductase) HMWP1->YbtU Reduction of Thiazoline Ring TE Thioesterase Domain (on HMWP1) HMWP1->TE YbtU->HMWP1 This compound This compound TE->this compound Release Yersiniabactin_Regulation cluster_genes This compound Gene Cluster Fur Fur ybt_genes ybt Biosynthesis & Transport Genes (irp2, fyuA, ybtP, etc.) Fur->ybt_genes represses ybtA_gene ybtA Gene Fur->ybtA_gene represses YbtA YbtA YbtA->ybt_genes activates YbtA->ybtA_gene represses Iron Fe³⁺ Iron->Fur binds Ybt This compound Ybt->YbtA co-activator? Yersiniabactin_Workflow Screening Screening for Siderophore Production (e.g., CAS Assay) Isolation Isolation & Purification (Extraction, Chromatography, HPLC) Screening->Isolation Structure Structural Elucidation (MS, NMR, X-ray Crystallography) Isolation->Structure Biosynthesis Biosynthesis & Genetics (Gene Cluster Analysis, Mutagenesis) Structure->Biosynthesis Function Functional Characterization (Iron Uptake Assays, Virulence Studies) Structure->Function Regulation Regulatory Studies (Reporter Assays, EMSA) Biosynthesis->Regulation Regulation->Function DrugDev Drug Development Applications (Inhibitor Screening, Trojan Horse Strategy) Function->DrugDev

References

The Multifaceted Role of Yersiniabactin in Uropathogenic E. coli (UPEC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yersiniabactin (Ybt), a siderophore produced by uropathogenic E. coli (UPEC), is a critical virulence factor that plays a pivotal role in the pathogenesis of urinary tract infections (UTIs). Beyond its canonical function in high-affinity iron acquisition, Ybt is involved in a complex interplay of activities including biofilm formation, copper homeostasis, and cell-density-dependent regulation through quorum sensing. This technical guide provides an in-depth analysis of the functions of this compound, detailed experimental protocols for its study, and visualizations of key pathways to support research and therapeutic development efforts targeting UPEC.

Core Functions of this compound in UPEC Pathogenesis

Iron Acquisition: Fueling the Infection

In the iron-limited environment of the human urinary tract, UPEC relies on sophisticated iron acquisition systems to thrive. The host sequesters iron using proteins like transferrin and lactoferrin, creating a challenging environment for bacterial survival. UPEC overcomes this by producing siderophores, small molecules with an extremely high affinity for ferric iron (Fe³⁺). This compound is a key component of this strategy, enabling UPEC to scavenge iron and sustain growth. The Ybt-Fe³⁺ complex is recognized and transported into the bacterial cell by the outer membrane receptor FyuA and an inner membrane ABC transporter system (YbtP/YbtQ).[1][2]

Biofilm Formation: A Shield Against Host Defenses

Biofilm formation is a crucial aspect of UPEC persistence and recurrence in UTIs. These structured communities of bacteria are encased in a self-produced matrix, providing protection from host immune responses and antibiotics. The this compound system is integral to efficient biofilm formation, particularly in iron-poor environments like human urine. The gene encoding the this compound receptor, fyuA, is significantly upregulated during biofilm growth. Studies have shown that a mutant strain lacking a functional FyuA receptor exhibits a dramatic reduction in biofilm formation.

Copper Homeostasis: A Double-Edged Sword

Beyond iron, this compound has been shown to bind other metal ions, most notably copper (Cu²⁺). This interaction appears to have a dual function. By sequestering copper, Ybt can protect UPEC from the toxic effects of this metal, which is a component of the host's innate immune response. This suggests a role for this compound in promoting bacterial survival within phagocytic cells where copper levels can be elevated.

Quorum Sensing: Coordinating Virulence

Recent research has unveiled a novel role for this compound as a quorum-sensing autoinducer.[3][4][5][6] This means that the expression of the this compound system is dependent on the population density of the bacteria. At high cell densities, the accumulation of this compound triggers a positive feedback loop, further increasing its own production.[3][4][5][6] This density-dependent regulation ensures that the significant metabolic cost of siderophore production is undertaken only when the bacterial population is large enough to establish a successful infection, linking virulence factor expression to bacterial communication.[3][4][5][6]

Quantitative Data on this compound Function

The following tables summarize key quantitative data from studies on the role of this compound in UPEC.

Parameter Wild-Type UPEC ΔfyuA Mutant Fold Change/Reduction Reference
Biofilm FormationHighSignificantly Reduced92% reduction[7]
Bladder Colonization (CFU/g)HighLower2.6-fold reduction[8]
Kidney Colonization (CFU/g)HighLower6.4-fold reduction[8]

Table 1: Impact of fyuA Deletion on UPEC Virulence Phenotypes.

Gene Condition Fold Upregulation Reference
fyuABiofilm Growth vs. Planktonic Growth63-fold[7]

Table 2: Gene Expression of the this compound Receptor fyuA.

Siderophore System Prevalence in UPEC Clinical Isolates Reference
This compound (fyuA)~83-87%[7][9]
Enterobactin (entB)>90%[10]
Aerobactin (iutA)~35%[10]

Table 3: Prevalence of Key Siderophore Systems in UPEC Clinical Isolates.

Experimental Protocols

Quantification of this compound Production by LC-MS/MS

This protocol describes the extraction and quantification of this compound from UPEC culture supernatants using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • UPEC culture grown in iron-depleted media (e.g., M9 minimal media with an iron chelator like 2,2'-bipyridine).

  • Ferric chloride (FeCl₃) solution (0.1 M).

  • ¹³C-labeled this compound internal standard.

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • C18 Solid Phase Extraction (SPE) cartridges.

  • LC-MS/MS system.

Procedure:

  • Sample Preparation:

    • Centrifuge the UPEC culture to pellet the cells.

    • Transfer 1 mL of the supernatant to a clean microfuge tube.

    • Add 6 µL of 0.1 M FeCl₃ to chelate the this compound.

    • Add a known amount of ¹³C-labeled this compound as an internal standard.

    • Incubate at room temperature for 15 minutes.

    • Centrifuge to remove any precipitate.[11]

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 0.5 mL of methanol followed by 0.5 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 0.5 mL of 20% methanol.

    • Elute the this compound with 0.5 mL of 80% methanol.[11]

  • LC-MS/MS Analysis:

    • Inject 10 µL of the eluate into the LC-MS/MS system.

    • Separate the sample on a C18 column using a water/acetonitrile gradient.

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The transition for Fe-Ybt is typically m/z 535 -> 420.

UPEC Biofilm Formation Assay (Crystal Violet Method)

This protocol outlines a standard method for quantifying UPEC biofilm formation in microtiter plates.

Materials:

  • UPEC strain and appropriate growth medium (e.g., LB broth or artificial urine medium).

  • 96-well flat-bottom microtiter plates.

  • Crystal violet solution (0.1% w/v).

  • Ethanol (95%).

  • Phosphate-buffered saline (PBS).

  • Microplate reader.

Procedure:

  • Inoculation and Incubation:

    • Grow UPEC overnight in the chosen medium.

    • Dilute the overnight culture to an OD₆₀₀ of approximately 0.05 in fresh medium.

    • Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium as a negative control.

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Staining and Quantification:

    • Gently aspirate the planktonic cells from each well.

    • Wash the wells twice with 200 µL of PBS to remove non-adherent cells.

    • Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with PBS.

    • Air-dry the plate completely.

    • Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes at room temperature with gentle shaking.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

Murine Model of Urinary Tract Infection

This protocol describes a commonly used mouse model to study UPEC pathogenesis.

Materials:

  • Female mice (e.g., C57BL/6 or C3H/HeN strains).

  • UPEC strain grown to mid-log phase.

  • PBS, sterile.

  • Anesthesia (e.g., isoflurane).

  • Catheters.

Procedure:

  • Inoculum Preparation:

    • Grow UPEC in LB broth to an OD₆₀₀ of ~0.5-0.8.

    • Pellet the bacteria by centrifugation and resuspend in sterile PBS to a concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Infection:

    • Anesthetize the mice.

    • Insert a catheter into the bladder via the urethra.

    • Instill 50 µL of the bacterial suspension (5 x 10⁶ - 1 x 10⁷ CFU) into the bladder.

    • Withdraw the catheter.

  • Analysis:

    • At desired time points post-infection (e.g., 24, 48 hours), euthanize the mice.

    • Aseptically harvest the bladder and kidneys.

    • Homogenize the tissues in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on appropriate agar plates to determine the bacterial load (CFU/g of tissue).

Visualizing Key Pathways and Workflows

This compound Biosynthesis and Transport Pathway

Yersiniabactin_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane cluster_inner_membrane Inner Membrane Chorismate Chorismate YbtS YbtS Chorismate->YbtS Salicylate Salicylate YbtE YbtE Salicylate->YbtE Cysteine Cysteine HMWP1_2 HMWP1/2 (NRPS/PKS) Cysteine->HMWP1_2 Malonyl_CoA Malonyl-CoA Malonyl_CoA->HMWP1_2 Ybt_precursor This compound Precursor YbtU YbtU Ybt_precursor->YbtU Ybt This compound Extracellular_Ybt Extracellular This compound Ybt->Extracellular_Ybt Export (unknown) Fe_Ybt Fe-Yersiniabactin Reducer Reducer Fe_Ybt->Reducer Fe Fe³⁺ YbtS->Salicylate YbtE->HMWP1_2 HMWP1_2->Ybt_precursor YbtU->Ybt Reducer->Ybt Reducer->Fe Fe_Ybt_periplasm Fe-Yersiniabactin YbtPQ YbtP/Q (ABC Transporter) Fe_Ybt_periplasm->YbtPQ FyuA FyuA FyuA->Fe_Ybt_periplasm YbtPQ->Fe_Ybt Extracellular_Fe_Ybt Extracellular Fe-Yersiniabactin Extracellular_Fe_Ybt->FyuA

Caption: this compound biosynthesis and import pathway in UPEC.

This compound-Mediated Quorum Sensing

Yersiniabactin_Quorum_Sensing High Cell Density cluster_extracellular Extracellular Space cluster_cell UPEC Cell Ybt_out This compound Ybt_in This compound Ybt_out->Ybt_in Import/Accumulation at high cell density YbtA_inactive YbtA (inactive) YbtA_active YbtA-Ybt (active) YbtA_inactive->YbtA_active + this compound ybt_operon ybt Operon YbtA_active->ybt_operon Activates Transcription Ybt_biosynthesis This compound Biosynthesis ybt_operon->Ybt_biosynthesis Ybt_biosynthesis->Ybt_in Ybt_in->Ybt_out Export Ybt_in->YbtA_active Low_Density Low Ybt concentration => Basal ybt expression High_Density High Ybt concentration => Autoinduction of ybt expression

Caption: this compound as a quorum sensing autoinducer in UPEC.

Experimental Workflow for Studying this compound Function

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_molecular Molecular Analysis Culture UPEC Culture (WT vs. Mutant) Ybt_Quant This compound Quantification (LC-MS/MS) Culture->Ybt_Quant Biofilm_Assay Biofilm Formation Assay (Crystal Violet) Culture->Biofilm_Assay Data_Analysis Data Analysis & Interpretation Ybt_Quant->Data_Analysis Biofilm_Assay->Data_Analysis Mouse_Model Murine UTI Model Infection Infection with UPEC (WT vs. Mutant) Mouse_Model->Infection Tissue_Harvest Harvest Bladder & Kidneys Infection->Tissue_Harvest CFU_Count Bacterial Load Determination (CFU/g tissue) Tissue_Harvest->CFU_Count CFU_Count->Data_Analysis RNA_Extraction RNA Extraction from Infected Tissues/Biofilms RT_qPCR RT-qPCR for ybt gene expression RNA_Extraction->RT_qPCR RT_qPCR->Data_Analysis

Caption: A typical experimental workflow for investigating this compound's role in UPEC.

Conclusion and Future Directions

This compound is a versatile and indispensable virulence factor for uropathogenic E. coli. Its functions extend far beyond simple iron acquisition, encompassing biofilm formation, metal homeostasis, and intercellular communication. This complexity makes the this compound system an attractive target for the development of novel anti-virulence therapies to combat UTIs. Targeting the this compound receptor, FyuA, with vaccines or small molecule inhibitors could disrupt multiple pathogenic processes simultaneously. Future research should focus on further elucidating the precise molecular mechanisms underlying this compound's diverse roles, particularly its function in quorum sensing and its interaction with other bacterial and host factors. A deeper understanding of these processes will be critical for the rational design of effective therapeutic strategies against UPEC.

References

The High-Pathogenicity Island: A Technical Guide to its Core Role in Yersiniabactin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The High-Pathogenicity Island (HPI) is a crucial genetic element in highly pathogenic Yersinia species, as well as other pathogenic Enterobacteriaceae. Its primary function is the synthesis of the siderophore yersiniabactin (Ybt), a key virulence factor that facilitates iron acquisition from the host environment. This technical guide provides an in-depth exploration of the HPI's role in this compound synthesis, detailing the genetic organization, the intricate biochemical pathway, and the regulatory networks that govern its expression. Furthermore, this document outlines key experimental protocols for the study of the HPI and this compound, and presents quantitative data on the core components of this system. The information herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study of bacterial pathogenesis and the development of novel antimicrobial agents targeting iron uptake systems.

Introduction to the High-Pathogenicity Island and this compound

Iron is an essential nutrient for most living organisms, playing a critical role in various cellular processes, including respiration and DNA synthesis.[1] However, in vertebrate hosts, the concentration of free iron is extremely low, as it is tightly sequestered by host proteins such as transferrin and lactoferrin.[1] To overcome this iron-limited environment, pathogenic bacteria have evolved sophisticated iron acquisition systems, one of the most prominent being the production and uptake of siderophores.[1]

This compound (Ybt) is a potent siderophore produced by highly pathogenic species of Yersinia, including Yersinia pestis, Yersinia pseudotuberculosis, and Yersinia enterocolitica.[1][2] The genes responsible for the biosynthesis, transport, and regulation of this compound are clustered within a specific genomic region known as the High-Pathogenicity Island (HPI).[3] The HPI is a key determinant of the high-virulence phenotype in these Yersinia species and is also found in other pathogenic bacteria, indicating its dissemination through horizontal gene transfer.[4][5] The ability to produce this compound is directly linked to the capacity of these pathogens to cause systemic infections.[4][6]

Genetic Organization of the High-Pathogenicity Island

The HPI in Yersinia is a discrete genetic element, typically 35-45 kb in size, that is integrated into the bacterial chromosome at an asn tRNA locus.[7][8] It is characterized by a G+C content that is significantly higher than the rest of the Yersinia genome, suggesting its foreign origin.[3][8] The HPI can be broadly divided into a functional "core" region responsible for this compound synthesis and uptake, and a variable region that can contain mobility-related genes such as an integrase.[8]

The core of the HPI contains a cluster of genes, often referred to as the ybt or irp (iron-repressible proteins) genes, organized into several operons.[6][9] These genes encode the enzymatic machinery for this compound biosynthesis, the transport system for the ferric-yersiniabactin complex, and the regulatory proteins that control their expression.

HPI_Genetic_Organization cluster_hpi High-Pathogenicity Island (HPI) cluster_legend Gene Function int int ybtS ybtS (irp9) ybtX ybtX ybtQ ybtQ ybtP ybtP ybtA ybtA irp2 irp2 irp1 irp1 ybtU ybtU ybtT ybtT ybtE ybtE fyuA fyuA (psn) a Biosynthesis b Transport c Regulation d Mobility Ybt_Synthesis_Pathway cluster_precursors Precursors cluster_enzymes Enzymatic Machinery cluster_product Final Product Chorismate Chorismate YbtS YbtS Chorismate->YbtS Cysteine Cysteine HMWP2 HMWP2 (NRPS) Cysteine->HMWP2 HMWP1 HMWP1 (NRPS/PKS) Cysteine->HMWP1 Malonyl-CoA Malonyl-CoA Malonyl-CoA->HMWP1 Salicylate Salicylate YbtS->Salicylate Salicylate YbtE YbtE YbtE->HMWP2 Activated Salicylate YbtT YbtT (Thioesterase) HMWP2->YbtT Editing Intermediate 1 Intermediate 1 HMWP2->Intermediate 1 HMWP1->YbtT Editing This compound This compound HMWP1->this compound Release (TE domain) Intermediate 2 Intermediate 2 HMWP1->Intermediate 2 YbtU YbtU (Reductase) YbtU->this compound Salicylate->YbtE Intermediate 1->HMWP1 Intermediate 2->YbtU Ybt_Regulation cluster_environment Environmental Signal cluster_regulators Regulatory Proteins cluster_genes HPI Genes cluster_product Product High Iron High Iron Fur Fur High Iron->Fur activates Low Iron Low Iron Low Iron->Fur inactivates ybt_genes ybt Biosynthesis & Transport Genes Fur->ybt_genes represses ybtA_gene ybtA Gene Fur->ybtA_gene represses YbtA YbtA YbtA->ybt_genes activates YbtA->ybtA_gene represses This compound This compound ybt_genes->this compound produces ybtA_gene->YbtA produces This compound->YbtA activates

References

Yersiniabactin's Metallic Versatility: A Technical Guide to Metal Binding Beyond Iron

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Yersiniabactin (Ybt) is a siderophore produced by pathogenic bacteria such as Yersinia pestis and certain strains of Escherichia coli. While its role in high-affinity iron (Fe³⁺) acquisition is well-established as a critical virulence factor, a growing body of evidence reveals a broader metal-binding repertoire. This technical guide provides an in-depth exploration of this compound's binding specificity for a range of physiologically relevant metal ions beyond iron, including copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and others. We present a compilation of the current quantitative and qualitative binding data, detailed experimental methodologies for the characterization of these interactions, and a visualization of the known signaling pathways influenced by these alternative metal-Ybt complexes. This guide serves as a comprehensive resource for researchers investigating the multifaceted roles of this compound in bacterial pathogenesis, metal homeostasis, and as a potential target for novel therapeutic interventions.

Introduction: The Expanding Role of a Virulence-Associated Siderophore

Traditionally viewed through the lens of iron acquisition, the siderophore this compound is emerging as a versatile metallophore with significant implications for bacterial survival and virulence. The ability of this compound to bind metals other than iron, particularly copper and zinc, points to a more complex role in the host-pathogen interaction, extending beyond simple iron scavenging to encompass resistance to metal toxicity and acquisition of other essential trace metals.[1][2][3] This guide synthesizes the current understanding of this compound's non-ferric metal binding capabilities, offering a technical resource for the scientific community.

Quantitative Analysis of this compound-Metal Binding

While the formation constant for the Fe(III)-Yersiniabactin complex is exceptionally high, underscoring its primary function in iron acquisition, quantitative data for other metals is less defined in the literature.[4][5] However, qualitative and semi-quantitative studies have demonstrated stable complex formation with several divalent and trivalent cations.[1][6] The following tables summarize the known metal-binding profile of this compound.

Table 1: this compound Metal Binding Profile

Metal IonValence StateEvidence of BindingBiological RelevanceReference(s)
Iron (Fe)+3Strong, High-AffinityPrimary function in iron acquisition, virulence.[4][5]
Copper (Cu)+2Stable Complex FormationResistance to copper toxicity, potential role in copper acquisition, SOD-like activity.[2][3][7][2][3][7]
Zinc (Zn)+2Stable Complex FormationOvercoming host-mediated zinc restriction (nutritional immunity).[2][6][2][6]
Nickel (Ni)+2Stable Complex FormationAcquisition for nickel-dependent enzymes.[1][1]
Cobalt (Co)+2/+3Stable Complex FormationPotential trace metal acquisition.[1][1]
Chromium (Cr)+3Stable Complex FormationPotential trace metal acquisition.[1][1]
Gallium (Ga)+3Stable Complex FormationUsed as an iron mimetic in research.[8][8]
Aluminum (Al)+3Evidence of Binding-[6]
Palladium (Pd)+2Evidence of Binding-[6]
Magnesium (Mg)+2Evidence of Binding-[6]

Table 2: Quantitative and Semi-Quantitative Binding Data for this compound-Metal Complexes

Metal ComplexFormation Constant (log K)MethodNotesReference(s)
Fe(III)-Ybt36.6Potentiometric TitrationExtremely high affinity, serves as a benchmark.[4][9]
Cu(II)-YbtNot DeterminedLC-MSForms stable complexes detected in vivo in human and murine infections.[7][8][7][8]
Zn(II)-YbtNot DeterminedLC-MS, NMRBinding is pH-dependent; functions as a zincophore.[6][6]
Ni(II)-YbtNot DeterminedLC-MSForms stable complexes that are imported by the Ybt transport system.[1][1]
Co(III)-YbtNot DeterminedLC-MSStable complex formation observed.[1][1]
Cr(III)-YbtNot DeterminedLC-MSStable complex formation observed.[1][1]
Ga(III)-YbtNot DeterminedLC-MSStable complex formation observed.[8][8]

Experimental Protocols

This section provides detailed methodologies for the isolation, detection, and characterization of this compound and its metal complexes.

Purification of Apo-Yersiniabactin

This protocol is adapted from established methods for siderophore purification.[10][11]

  • Culture and Extraction:

    • Culture a high-yield this compound-producing bacterial strain (e.g., an enterobactin-deficient mutant of uropathogenic E. coli) in iron-deficient minimal medium.

    • Centrifuge the culture to pellet the cells and collect the supernatant.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Chromatographic Purification:

    • Evaporate the pooled ethyl acetate fractions to dryness and redissolve the residue in methanol.

    • Apply the methanolic solution to a size-exclusion chromatography column (e.g., Fractogel TSK HW 40) equilibrated with methanol.

    • Elute with methanol and collect fractions. Monitor fractions for the presence of this compound using a colorimetric assay (e.g., CAS assay) or by HPLC.

  • Final Purification and Quantification:

    • Pool the this compound-containing fractions and further purify by reverse-phase HPLC using a C18 column. A water/acetonitrile gradient is effective for separation.[12]

    • Collect the purified apo-Yersiniabactin, lyophilize, and store at -20°C.

    • Quantify the purified this compound spectrophotometrically after forming the Fe(III)-Ybt complex, using the known extinction coefficient at 385 nm.[12]

Formation and Purification of Metal-Yersiniabactin Complexes
  • Complex Formation:

    • Dissolve purified apo-Yersiniabactin in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add a molar excess of the desired metal salt (e.g., CuSO₄, ZnCl₂, NiCl₂) to the apo-Yersiniabactin solution.

    • Incubate at room temperature for at least one hour to allow for complex formation.

  • Purification of the Metallo-complex:

    • Purify the newly formed metal-Yersiniabactin complex using reverse-phase HPLC with a C18 column and a water/acetonitrile gradient.[1]

    • Monitor the elution profile at a suitable wavelength and collect the peak corresponding to the metal-Ybt complex.

    • Lyophilize the purified complex and store appropriately.

Analysis of Metal-Yersiniabactin Complexes by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is a powerful tool for the detection and quantification of metal-Yersiniabactin complexes.[1][8]

  • Chromatographic Separation:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the analytes using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient would be a linear increase from 5% to 95% mobile phase B over 20-30 minutes.

  • Mass Spectrometric Detection:

    • Analyze the eluent using a mass spectrometer operating in positive ion mode.

    • For targeted analysis, use selected ion monitoring (SIM) for the expected m/z of the metal-Ybt complexes (e.g., m/z 543 for ⁶³Cu(II)-Ybt, m/z 535 for ⁵⁶Fe(III)-Ybt).

    • For untargeted screening, employ a constant neutral loss (CNL) scan. Metal-Yersiniabactin complexes characteristically lose a 187 Da fragment corresponding to the terminal carboxylated thiazoline upon collision-induced dissociation.[8]

  • Data Analysis:

    • Identify metal-Ybt complexes based on their retention time, specific m/z, and the characteristic 187 Da neutral loss in MS/MS spectra.

Signaling Pathways and Logical Relationships

The binding of non-ferric metals to this compound can trigger specific cellular responses. The best-characterized example is the copper-dependent upregulation of this compound biosynthesis.

Copper-Dependent Upregulation of this compound Biosynthesis

In the presence of copper, uropathogenic E. coli increases its production of this compound as a protective mechanism.[13] This signaling cascade is independent of the master iron regulator Fur and is instead mediated by the transcriptional regulator YbtA.[13] The proposed pathway involves the extracellular formation of the Cu(II)-Ybt complex, which is then imported into the cell via the FyuA transporter. The intracellular signal that activates YbtA is still under investigation but is dependent on the imported Cu(II)-Ybt complex.

Copper_Ybt_Signaling extracellular Extracellular Space periplasm Periplasm cytoplasm Cytoplasm Cu_ext Cu²⁺ CuYbt_ext Cu(II)-Ybt Cu_ext->CuYbt_ext Complexation Ybt_ext Apo-Ybt Ybt_ext->CuYbt_ext FyuA FyuA Transporter CuYbt_ext->FyuA Import CuYbt_peri Cu(II)-Ybt FyuA->CuYbt_peri YbtPQ YbtP/Q Transporter CuYbt_peri->YbtPQ Transport YbtA_inactive Inactive YbtA YbtPQ->YbtA_inactive YbtA_active Active YbtA YbtA_inactive->YbtA_active ybt_genes ybt biosynthetic genes YbtA_active->ybt_genes Ybt_biosynthesis Ybt Biosynthesis ybt_genes->Ybt_biosynthesis Ybt_cyto Apo-Ybt Ybt_biosynthesis->Ybt_cyto Ybt_cyto->Ybt_ext Export

Figure 1. Copper-Dependent Upregulation of this compound Biosynthesis.
Experimental Workflow for Characterizing Metal-Ybt Interactions

The following diagram outlines a logical workflow for the investigation of this compound's interaction with a novel metal ion.

Metal_Ybt_Workflow start Hypothesize Metal Binding culture Culture Ybt-producing strain in metal-supplemented iron-deficient medium start->culture lcms_screen LC-MS/MS Screen (e.g., CNL scan) culture->lcms_screen complex_detected Metal-Ybt Complex Detected? lcms_screen->complex_detected purify_complex Purify Apo-Ybt and Synthesize Metal-Ybt Complex complex_detected->purify_complex Yes no_complex No Complex Detected complex_detected->no_complex No quant_binding Determine Binding Affinity (e.g., ITC, Spectrophotometric Titration) purify_complex->quant_binding transport_assay Bacterial Uptake Assay of Metal-Ybt Complex quant_binding->transport_assay transported Is the complex transported? transport_assay->transported phenotype_assay Phenotypic Assays (e.g., growth in metal stress, enzyme activity) transported->phenotype_assay Yes not_transported Complex Not Transported transported->not_transported No end Characterize Biological Role phenotype_assay->end

Figure 2. Experimental Workflow for Investigating Novel Metal-Ybt Interactions.

Conclusion and Future Directions

The recognition that this compound is not solely an iron siderophore but a versatile metallophore has profound implications for our understanding of bacterial pathogenesis. Its ability to bind copper, zinc, and other metals allows pathogenic bacteria to adapt to the multifaceted challenges of the host environment, from overcoming nutritional immunity to resisting metal-induced toxicity.

Future research should focus on several key areas:

  • Quantitative Binding Studies: There is a critical need for the determination of formation and stability constants for this compound with a range of divalent and trivalent metal ions. Techniques such as isothermal titration calorimetry and competitive spectrophotometric titrations will be invaluable in this regard.

  • Structural Biology: Elucidating the crystal structures of this compound in complex with metals other than iron will provide crucial insights into the coordination chemistry and the structural basis for its metal selectivity.

  • Mechanism of Signaling: A deeper understanding of the molecular mechanisms by which metal-Yersiniabactin complexes, particularly Cu(II)-Ybt, regulate gene expression via YbtA is required.

  • Therapeutic Targeting: The expanded role of this compound in bacterial virulence makes its biosynthetic and transport pathways attractive targets for the development of novel antimicrobial agents.

This technical guide provides a solid foundation for researchers to delve into the fascinating and complex world of this compound's metal-binding promiscuity, a field ripe for new discoveries with the potential to impact human health.

References

Yersiniabactin: A Multifaceted Metallophore for Evasion of Nutritional Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Nutritional immunity is a critical host defense strategy that limits the availability of essential metal nutrients, such as iron, zinc, and copper, to invading pathogens. To overcome this, successful bacterial pathogens have evolved sophisticated counter-mechanisms, including the production of high-affinity metal chelators called metallophores. Yersiniabactin (Ybt), a siderophore produced by a range of pathogenic Enterobacteriaceae including Yersinia pestis, Klebsiella pneumoniae, and extraintestinal pathogenic Escherichia coli (ExPEC), stands out as a key virulence factor.[1][2][3] Initially characterized for its role in iron acquisition, Ybt is now understood to be a versatile molecule that contributes to the evasion of nutritional immunity by binding multiple transition metals, thereby playing a central role in bacterial pathogenesis.[4][5]

This guide provides a detailed technical overview of the mechanisms by which this compound enables pathogens to subvert host-mediated metal restriction, its role in virulence, and the experimental methodologies used to study its function.

Core Mechanisms of this compound-Mediated Nutritional Immunity Evasion

This compound's contribution to virulence is not limited to a single function but rather encompasses a suite of activities that collectively thwart host defenses. These include high-affinity iron scavenging, evasion of the host immune protein Lipocalin 2, and the sequestration of zinc and copper.

High-Affinity Iron Acquisition

The primary and most well-characterized function of Ybt is as a siderophore—a small molecule that chelates ferric iron (Fe³⁺) with exceptionally high affinity.[1] The host environment is iron-poor, with the majority of iron sequestered by high-affinity host proteins like transferrin and lactoferrin.[1][6]

  • Competitive Iron Binding : this compound exhibits a proton-independent formation constant for Fe³⁺ of approximately 4 x 10³⁶, an affinity that is potent enough to strip iron from host iron-binding proteins.[1][6] This allows Ybt-producing bacteria to proliferate in iron-limited host tissues where they would otherwise starve.[6]

  • Uptake Machinery : The Fe³⁺-Ybt complex is recognized and imported into the bacterial cell through a specific transport system. The complex first binds to a TonB-dependent outer membrane receptor, known as FyuA in Y. enterocolitica and Psn in Y. pestis.[6][7][8] The complex is then translocated into the periplasm, a process energized by the TonB-ExbB-ExbD complex.[6] Subsequently, an inner membrane ABC transporter, composed of YbtP and YbtQ, imports the complex into the cytoplasm, where iron is released for use in essential cellular processes like respiration and DNA replication.[1][8][9]

G cluster_host Host Extracellular Space cluster_bacteria Bacterial Cell cluster_om Outer Membrane cluster_pp Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm HostFe Fe³⁺-Transferrin/ Lactoferrin FeYbt_ext Fe³⁺-Ybt HostFe->FeYbt_ext Iron Stripping FyuA FyuA/Psn Receptor FeYbt_pp Fe³⁺-Ybt FyuA->FeYbt_pp Transport YbtPQ YbtP-YbtQ ABC Transporter FeYbt_pp->YbtPQ Binding TonB TonB Complex TonB->FyuA Energizes Fe_cyto Fe³⁺ YbtPQ->Fe_cyto Import & Release Ybt_cyto Ybt YbtPQ->Ybt_cyto Ybt_secreted Ybt (secreted) Ybt_cyto->Ybt_secreted Secretion (Mechanism Partially Unknown) Ybt_secreted->FeYbt_ext Chelation FeYbt_ext->FyuA Binding

Fig 1. This compound-mediated iron acquisition pathway.
Evasion of Lipocalin 2

A key component of the innate immune response to bacterial infection is Lipocalin 2 (Lcn2), a protein that specifically recognizes, binds, and sequesters the common catecholate siderophore enterobactin. This action neutralizes the pathogen's primary iron acquisition system. However, the chemical structure of this compound is not recognized by Lcn2.[10]

This allows pathogens like K. pneumoniae that produce both enterobactin and this compound to circumvent this host defense.[10] While Lcn2 effectively inhibits growth by sequestering enterobactin, the bacteria can switch to the Lcn2-resistant Ybt system to acquire iron and establish infection, particularly in the respiratory tract.[10]

G cluster_pathogen Pathogen (e.g., K. pneumoniae) cluster_host Host Response Pathogen Bacterium Ent Enterobactin Pathogen->Ent secretes Ybt This compound Pathogen->Ybt secretes Lcn2 Lipocalin 2 (Lcn2) Ent_Lcn2 Sequestered Enterobactin Lcn2->Ent_Lcn2 Sequesters Fe Host Iron Fe_Ent Fe³⁺-Enterobactin Fe_Ybt Fe³⁺-Yersiniabactin Ent->Fe_Ent binds Ybt->Fe_Ybt binds Fe_Ent->Pathogen Iron Uptake (Blocked) Fe_Ybt->Pathogen Iron Uptake (Successful)

Fig 2. Ybt evades sequestration by the host protein Lipocalin 2.
Sequestration of Other Divalent Metals: Zinc and Copper

Recent studies have revealed that Ybt's role extends beyond iron metabolism, establishing it as a key player in overcoming host-mediated restriction of other essential transition metals.

  • Zinc Acquisition : The host sequesters zinc using proteins like calprotectin to starve bacteria of this crucial cofactor for many enzymes.[4][11] this compound has been identified as a bona fide zincophore, capable of binding Zn²⁺ and facilitating its uptake.[4][12][13] This function is particularly important for pathogens to overcome calprotectin-mediated zinc sequestration.[4][11] In Y. pestis, the Ybt system works alongside the ZnuABC transporter to ensure sufficient zinc acquisition for full virulence.[4][12][14]

  • Copper Detoxification : Copper is used by the host as an antimicrobial agent. Phagocytic cells like macrophages can deploy high concentrations of copper to poison bacteria. This compound protects pathogens by binding and sequestering host-derived copper (Cu²⁺).[5][15] This action prevents the metal from participating in toxic redox cycling, specifically inhibiting the catechol-mediated reduction of Cu²⁺ to the more toxic Cu¹⁺ species.[5][15][16] This copper resistance is a virulence-associated function distinct from its role in iron acquisition.[15]

G cluster_host_cell Host Phagocyte Calprotectin Calprotectin Zinc Zinc (Zn²⁺) Calprotectin->Zinc sequesters Copper High Copper (Cu²⁺) ToxicCopper Toxic Cu¹⁺ Copper->ToxicCopper Reduction Ybt This compound Zinc->Ybt Ybt binds Zn²⁺ Bacterium Bacterium Ybt->Copper Ybt sequesters Cu²⁺ Ybt->Bacterium Zn²⁺ Delivery

Fig 3. Ybt counters zinc restriction and copper toxicity.

Quantitative Data Summary

The ability of this compound to contribute to nutritional immunity evasion is rooted in its chemical properties, particularly its binding affinities for various metals.

Table 1: Metal Binding Properties of this compound

Metal Ion Formation/Stability Constant Binding Stoichiometry (Ybt:Metal) Key Function References
Fe³⁺ 4 x 10³⁶ 1:1 Primary Siderophore Activity [1][6]
Cu²⁺ Physiologically favorable 1:1 Detoxification, Copper Resistance [5][15]
Zn²⁺ Sufficient for acquisition Not specified Zincophore Activity [4][12][13]
Ni²⁺ Stable complex formed 1:1 Potential acquisition/resistance [17][18]
Co²⁺ Stable complex formed 1:1 Potential acquisition/resistance [17][18]
Cr²⁺ Stable complex formed 1:1 Potential acquisition/resistance [17][18]

| Ga³⁺ | High affinity | 1:1 | Experimental probe |[18] |

Table 2: Documented Role of this compound in Virulence of Pathogens

Pathogen Infection Model Role of Ybt System Key Finding References
Yersinia pestis Bubonic Plague (subcutaneous) Essential Avirulent without Ybt [2][6][8]
Klebsiella pneumoniae Pulmonary Infection Virulence Factor Overcomes Lcn2, promotes infection [2][10][19]
E. coli (UPEC) Urinary Tract Infection (UTI) Virulence Factor Promotes high-titer cystitis [9][20][21]
E. coli (Sepsis) Sepsis Model Major Virulence Factor Profoundly attenuated without Ybt [20]

| Salmonella enterica | Intestinal Colonization | Virulence Factor | Enhances colonization and oxidative stress tolerance |[22] |

Detailed Experimental Protocols

The following protocols are generalized methodologies based on cited literature for investigating the function of this compound.

Protocol 1: Mass Spectrometry-Based Detection of Metal-Ybt Complexes

Principle: This method directly identifies and confirms the binding of specific metal ions to this compound in biological fluids (e.g., urine, serum) or in vitro solutions, as demonstrated in the discovery of Cu²⁺-Ybt complexes.[5][15]

Methodology:

  • Sample Preparation:

    • In vivo: Collect biological fluid (e.g., urine) from an infected host (e.g., mouse model of UTI). Centrifuge to remove cells and debris.

    • In vitro: Incubate purified apo-yersiniabactin (metal-free) in a buffered solution (e.g., simulated urine or media) containing a physiological concentration of the metal ion of interest (e.g., 10 µM CuSO₄).

  • Chromatographic Separation: Subject the supernatant/solution to liquid chromatography (LC) to separate components based on properties like hydrophobicity. A C18 reverse-phase column is typically used.

  • Mass Spectrometric Analysis:

    • Analyze the LC eluate using high-resolution mass spectrometry (e.g., Orbitrap or TOF-MS).

    • Operate the mass spectrometer in full scan mode to detect ions within a relevant mass-to-charge (m/z) range. The expected m/z for the metal-Ybt complex should be calculated based on the mass of Ybt (C₂₁H₂₇N₃O₄S₃, exact mass ~481.116) and the specific metal isotope.

    • Confirm the identity of the detected complex using tandem mass spectrometry (MS/MS) to generate a characteristic fragmentation pattern. Expected Results: Detection of a peak with an m/z value corresponding to the [Metal+Ybt] complex, confirming a direct binding interaction. Its presence in samples from infected hosts demonstrates physiological relevance.

Protocol 2: Siderophore-Dependent Bacterial Growth Assay

Principle: This assay determines the ability of this compound to promote bacterial growth under conditions of specific metal limitation, often by adding a high-affinity chelator for the metal or using host proteins.[13][19]

Methodology:

  • Prepare Metal-Limited Media:

    • Iron-limitation: Use a chemically defined minimal medium and supplement with an iron-chelating agent like human apotransferrin (e.g., 50 µM) or dipyridyl.

    • Zinc-limitation: Use a minimal medium treated with Chelex resin to remove divalent cations, then re-supplement with all essential metals except zinc. Add a high-affinity zinc chelator like TPEN or the host protein calprotectin.

  • Bacterial Strains: Use the wild-type pathogen, an isogenic Ybt biosynthesis mutant (e.g., ΔybtS), and a complemented strain.

  • Growth Curve Analysis:

    • Inoculate the prepared media with a low density of each bacterial strain (e.g., 10³ CFU/mL).

    • Incubate cultures at 37°C with shaking.

    • Monitor bacterial growth over time (e.g., 18-24 hours) by measuring optical density at 600 nm (OD₆₀₀) or by plating serial dilutions to determine colony-forming units (CFU). Expected Results: The wild-type and complemented strains will show significant growth in the metal-limited media, while the ΔybtS mutant will exhibit a severe growth defect. This demonstrates Ybt's role in acquiring the specific metal under restrictive conditions.

Protocol 3: Murine Competitive Index (CI) Infection Model

Principle: This in vivo assay directly assesses the contribution of the this compound system to bacterial fitness and virulence during a genuine infection.

Methodology:

  • Strain Preparation: Grow the wild-type strain and the isogenic Ybt mutant (e.g., ΔfyuA for uptake or ΔybtS for synthesis) to mid-log phase. Mix them in a 1:1 ratio in sterile saline or PBS.

  • Infection: Inoculate a cohort of mice via a relevant route of infection (e.g., intranasal for pneumonia, intraperitoneal for sepsis, transurethral for UTI).[19][20] A sample of the inoculum is saved for CFU counting to determine the precise input ratio.

  • Bacterial Load Determination:

    • At a predetermined time point post-infection (e.g., 24-48 hours), humanely euthanize the mice.

    • Harvest relevant organs (e.g., lungs, spleen, bladder).

    • Homogenize the organs and plate serial dilutions onto both non-selective agar (to count total bacteria) and selective agar (containing an antibiotic corresponding to a resistance marker in one of the strains) to differentiate the wild-type and mutant bacteria.

  • CI Calculation: The Competitive Index is calculated as: CI = (Mutant CFU output / Wild-type CFU output) / (Mutant CFU input / Wild-type CFU input). Expected Results: A CI value significantly less than 1.0 indicates that the Ybt mutant is outcompeted by the wild-type strain, demonstrating that the this compound system is a critical fitness factor for that specific infection model.

Implications for Drug Development

The central role of this compound in the virulence of numerous clinically significant and often multidrug-resistant pathogens makes its biosynthesis and transport systems attractive targets for novel anti-infective therapies.[10][21] Strategies could include:

  • Inhibitors of Biosynthesis: Small molecules designed to inhibit key enzymes in the NRPS/PKS synthesis pathway (e.g., HMWP1, HMWP2) would prevent Ybt production.[8][23]

  • Blocking Ybt Transport: Targeting the FyuA/Psn outer membrane receptor with blocking antibodies or small molecules could prevent the uptake of the Fe³⁺-Ybt complex, effectively starving the bacteria of iron in the host.[21] The FyuA receptor has already been explored as a vaccine candidate.[21]

  • "Trojan Horse" Approach: Conjugating antimicrobial agents to Ybt could exploit the specific uptake system to deliver toxic payloads directly into the bacterial cell.

Conclusion

This compound is far more than a simple iron scavenger. It is a sophisticated, multifaceted virulence factor that enables pathogenic bacteria to navigate the metal-restricted landscape of the host. By efficiently acquiring iron, resisting sequestration by Lipocalin 2, securing zinc, and detoxifying copper, the this compound system provides a decisive advantage for pathogens during infection.[4][10][15] A thorough understanding of these mechanisms, supported by the robust experimental protocols outlined herein, is crucial for the development of novel therapeutic strategies aimed at disarming these formidable pathogens by targeting their reliance on this key metallophore.

References

Yersiniabactin: A Technical Guide to its Structure and Ferric Iron Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yersiniabactin (Ybt) is a potent siderophore produced by several pathogenic bacteria, most notably Yersinia pestis, the causative agent of plague, as well as other pathogenic Yersinia species and certain strains of Escherichia coli and Salmonella enterica.[1] Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to acquire iron, an essential nutrient, from their environment, including from host tissues during infection.[1] The ability of this compound to sequester ferric iron (Fe³⁺) from host iron-binding proteins is a critical virulence factor, making it an attractive target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the structure of this compound and its coordination chemistry with ferric iron, supported by quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.

This compound Structure and Ferric Iron Coordination

This compound is a complex molecule synthesized via a mixed non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[2] Its structure comprises a salicylate moiety linked to a polyketide-derived chain and three cysteine residues that form two thiazoline rings and one thiazolidine ring.[1]

The coordination of ferric iron by this compound is a key aspect of its function. This compound binds Fe³⁺ in a 1:1 stoichiometric ratio, forming a stable hexadentate complex.[1][3] X-ray crystallography studies have revealed that the ferric ion is coordinated in a distorted octahedral geometry by three nitrogen atoms and three negatively charged oxygen atoms.[3][4] The coordinating atoms are the phenolic oxygen of the salicylate group, the carboxylate oxygen, the hydroxyl oxygen of the polyketide-derived portion, and the nitrogen atoms of the three heterocyclic rings.[3] This high-affinity interaction is characterized by a remarkably high formation constant.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the structure and ferric iron coordination of this compound.

Parameter Value Reference(s)
Molecular Formula C₂₁H₂₇N₃O₄S₃[1]
Molar Mass 481.64 g/mol [1]
Fe³⁺ Complex [Fe(Ybt)][1][3]
Formation Constant (K_f) 4 x 10³⁶ M⁻¹[3][5]

Table 1: Physicochemical Properties of this compound and its Ferric Complex

Crystal System Orthorhombic [4]
Space Group P2₁2₁2₁[4]
Unit Cell Dimensions a = 11.3271 Å[4]
b = 22.3556 Å[4]
c = 39.8991 Å[4]

Table 2: Crystallographic Data for the Ferric-Yersiniabactin Complex

Biological Pathways Involving this compound

This compound plays a central role in the iron uptake system of pathogenic bacteria. The following diagrams illustrate the key pathways associated with its function and regulation.

This compound-Mediated Iron Uptake

The ferric-yersiniabactin complex is recognized by a specific outer membrane receptor, FyuA (also known as Psn), and transported into the periplasm in a TonB-dependent manner. From the periplasm, an ABC transporter system facilitates its translocation across the inner membrane into the cytoplasm, where iron is released for cellular use.[5]

Yersiniabactin_Iron_Uptake cluster_extracellular Extracellular Space cluster_membrane Bacterial Membranes cluster_cytoplasm Cytoplasm Fe-Ybt Ferric-Yersiniabactin Complex FyuA FyuA Receptor Fe-Ybt->FyuA Binding OM Outer Membrane IM Inner Membrane ABC_Transporter ABC Transporter (YbtP/Q) FyuA->ABC_Transporter Transport TonB TonB TonB->FyuA Energizes Fe Fe³⁺ ABC_Transporter->Fe Iron Release Metabolism Cellular Metabolism Fe->Metabolism

Caption: this compound-mediated iron uptake pathway in Gram-negative bacteria.

Regulation of this compound Synthesis and Uptake

The biosynthesis and uptake of this compound are tightly regulated in response to iron availability and the presence of this compound itself. The system is under the negative control of the Ferric uptake regulator (Fur) protein, which represses gene expression in iron-replete conditions. In iron-limited conditions, the transcriptional activator YbtA, in conjunction with this compound, promotes the expression of the biosynthetic and transport genes, creating a positive feedback loop characteristic of quorum sensing.[6]

Yersiniabactin_Regulation cluster_conditions Cellular Conditions cluster_regulators Regulatory Proteins cluster_genes Target Genes High_Iron High Iron Fur Fur High_Iron->Fur Activates Low_Iron Low Iron Low_Iron->Fur Inactivates Ybt_present This compound YbtA YbtA Ybt_present->YbtA Co-activates ybt_genes ybt Biosynthesis & Uptake Genes Fur->ybt_genes Represses YbtA->ybt_genes Activates

Caption: Regulatory network controlling this compound synthesis and uptake.

This compound Interaction with Host Immune Cells

Beyond its role in iron acquisition, this compound can modulate the host immune response. It has been shown to inhibit the production of reactive oxygen species (ROS) by innate immune cells, such as neutrophils, thereby protecting the bacteria from oxidative stress.[7]

Yersiniabactin_Immune_Interaction cluster_bacteria Pathogenic Bacterium cluster_host Host Immune Cell (e.g., Neutrophil) Ybt_secretion This compound Secretion ROS_production Reactive Oxygen Species (ROS) Production Ybt_secretion->ROS_production Inhibits Bacterial_killing Bacterial Killing ROS_production->Bacterial_killing Leads to

Caption: Inhibition of host immune cell ROS production by this compound.

Experimental Protocols

This section outlines the general methodologies for the purification and characterization of this compound and its ferric complex, synthesized from various published protocols.

Purification of this compound
  • Bacterial Culture and Extraction:

    • Culture a this compound-producing bacterial strain (e.g., Yersinia pestis KIM6+ or a suitable E. coli strain) in an iron-deficient medium to induce siderophore production.[1]

    • Separate the bacterial cells from the culture supernatant by centrifugation or filtration.

    • Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction multiple times.[3]

    • Pool the organic phases and evaporate the solvent using a rotary evaporator.[1]

  • Chromatographic Purification:

    • Dissolve the dried extract in a minimal amount of methanol.

    • Subject the dissolved extract to size-exclusion chromatography (e.g., on a Fractogel TSK HW-40 column) with methanol as the mobile phase.[3]

    • Collect fractions and assay for siderophore activity (e.g., using the CAS assay).

    • Pool the active fractions and further purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[1][2]

    • A typical gradient for elution is a water/acetonitrile gradient, with this compound eluting at approximately 60-75% acetonitrile.[2][3]

    • Monitor the elution at a wavelength of approximately 210 nm or 385 nm for the ferric complex.[1][2]

    • Collect the purified this compound fractions, evaporate the solvent, and lyophilize to obtain a powder.[3]

Crystallization of Ferric-Yersiniabactin
  • Complex Formation:

    • Dissolve purified this compound in an appropriate solvent.

    • Add an equimolar amount of a ferric iron salt (e.g., FeCl₃) to form the ferric-yersiniabactin complex.

  • Crystallization:

    • Dissolve approximately 10 mg of the ferric-yersiniabactin complex in a minimal volume (e.g., 300-500 µL) of diethyl ether.[1]

    • Carefully layer an equal volume of hexane on top of the diethyl ether solution in a sealed vial.[1]

    • Protect the vial from light and allow it to stand undisturbed at room temperature for several days.[1]

    • Small, copper-colored, needle-shaped crystals are expected to form within 5-7 days.[1]

Spectroscopic Characterization
  • UV-Visible Spectroscopy:

    • Dissolve the purified ferric-yersiniabactin complex in a suitable buffer (e.g., water or a buffered solution at a specific pH).

    • Record the absorption spectrum from approximately 200 to 600 nm using a UV-Vis spectrophotometer.

    • The ferric-yersiniabactin complex exhibits a characteristic charge-transfer band with a maximum absorbance around 385-400 nm.[3][8]

  • Mass Spectrometry:

    • Analyze the purified ferric-yersiniabactin complex using liquid chromatography-mass spectrometry (LC-MS).

    • A common method involves electrospray ionization (ESI) in positive ion mode.

    • The expected mass-to-charge ratio (m/z) for the [Fe(Ybt)+H]⁺ ion should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the metal-free this compound in a deuterated solvent (e.g., CD₃CN).[9]

    • Acquire ¹H and ¹³C NMR spectra to confirm the structure of the ligand.

    • Titration with a diamagnetic metal ion such as Ga³⁺ or Zn²⁺ can be used to probe the coordination environment, as the paramagnetic nature of Fe³⁺ broadens the NMR signals.[9]

Conclusion

This compound is a crucial virulence factor for several pathogenic bacteria due to its exceptional ability to chelate ferric iron. Its intricate structure and high-affinity coordination with Fe³⁺ make it a compelling target for the development of therapeutics that could disrupt bacterial iron acquisition. The detailed understanding of its structure, coordination chemistry, and biological roles, as outlined in this guide, provides a solid foundation for researchers and drug development professionals to devise strategies to combat infections caused by this compound-producing pathogens. The provided methodologies offer a starting point for the isolation and characterization of this important siderophore, paving the way for further investigation into its mechanism of action and potential inhibitors.

References

The Core of Yersiniabactin Formation: An In-depth Technical Guide to the Nonribosomal Peptide Synthetase Machinery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nonribosomal peptide synthetase (NRPS) system responsible for the biosynthesis of yersiniabactin (Ybt), a key virulence factor in pathogenic bacteria such as Yersinia pestis. This compound is a siderophore, a small molecule with a high affinity for iron, which enables the bacteria to scavenge this essential nutrient from its host during infection. The complex molecular architecture of this compound is assembled by a sophisticated enzymatic machinery that combines modules of both nonribosomal peptide synthetases and polyketide synthases (PKS). Understanding the intricacies of this biosynthetic pathway is crucial for the development of novel antimicrobial agents that target bacterial virulence.

The this compound Biosynthetic Gene Cluster

The genes encoding the enzymatic machinery for this compound biosynthesis are typically located on a high-pathogenicity island (HPI) within the bacterial chromosome. This gene cluster, often referred to as the ybt locus, contains the core NRPS and PKS genes, as well as genes for precursor synthesis, transport, and regulation.

The central players in the this compound assembly line are the large, multidomain proteins High Molecular Weight Protein 1 (HMWP1) and High Molecular Weight Protein 2 (HMWP2). These megasynthases are supported by several other key enzymes:

  • YbtS: A salicylate synthase that converts chorismate to salicylate, the starter unit for this compound synthesis.

  • YbtE: A stand-alone adenylation (A) domain that activates salicylate by adenylation and loads it onto the first domain of HMWP2.

  • YbtD: A phosphopantetheinyl transferase (PPTase) responsible for the post-translational modification of the carrier protein domains within HMWP1 and HMWP2, converting them from their inactive apo form to the active holo form.

  • YbtU: A reductase that acts on a thiazoline ring during the biosynthesis.

  • YbtT: A type II thioesterase (TEII) that is thought to play an editing or proofreading role, removing aberrant intermediates from the synthetase to maintain efficiency.

The NRPS/PKS Assembly Line for this compound Synthesis

The synthesis of this compound is a highly orchestrated process that occurs on the multienzyme complex of HMWP1 and HMWP2. The process can be broken down into the following key steps:

  • Initiation: The biosynthesis begins with the activation of salicylate by YbtE. The activated salicylate is then transferred to the aryl carrier protein (ArCP) domain of HMWP2.[1][2]

  • Elongation and Thiazoline Ring Formation (HMWP2): HMWP2, an NRPS, incorporates the first two cysteine residues. Its adenylation (A) domain activates cysteine, and the peptidyl carrier protein (PCP) domains shuttle the growing chain. The condensation (C) and cyclization (Cy) domains catalyze peptide bond formation and the subsequent cyclodehydration to form two thiazoline rings.[1][2]

  • Transfer to HMWP1 and Polyketide Extension: The growing chain is then transferred to the HMWP1 protein, which is a hybrid NRPS-PKS. The PKS module of HMWP1 adds a malonyl-CoA extender unit, which is subsequently modified by a ketoreductase (KR) and a methyltransferase (MT) domain.[1][2]

  • Final Elongation and Thiazoline Ring Formation (HMWP1): The NRPS module of HMWP1 incorporates the third and final cysteine residue, which is also cyclized to form a thiazoline ring.

  • Modification and Release: The reductase YbtU modifies one of the thiazoline rings to a thiazolidine ring.[1] Finally, the thioesterase (TE) domain at the C-terminus of HMWP1 hydrolyzes the bond tethering the completed this compound molecule to the enzyme complex, releasing the mature siderophore.

Yersiniabactin_Biosynthesis cluster_initiation Initiation cluster_hmwp2 HMWP2 (NRPS) cluster_hmwp1 HMWP1 (PKS/NRPS) Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate YbtS Salicyl-AMP Salicyl-AMP Salicylate->Salicyl-AMP YbtE (ATP -> AMP+PPi) Salicyl-S-ArCP (HMWP2) Salicyl-S-ArCP (HMWP2) Salicyl-AMP->Salicyl-S-ArCP (HMWP2) YbtE Salicyl-Cys1-thiazoline-S-PCP1 Salicyl-Cys1-thiazoline-S-PCP1 Salicyl-S-ArCP (HMWP2)->Salicyl-Cys1-thiazoline-S-PCP1 A, C, Cy domains + Cysteine Salicyl-Cys1-thiazoline-Cys2-thiazoline-S-PCP2 Salicyl-Cys1-thiazoline-Cys2-thiazoline-S-PCP2 Salicyl-Cys1-thiazoline-S-PCP1->Salicyl-Cys1-thiazoline-Cys2-thiazoline-S-PCP2 A, C, Cy domains + Cysteine Intermediate-S-ACP Intermediate-S-ACP Salicyl-Cys1-thiazoline-Cys2-thiazoline-S-PCP2->Intermediate-S-ACP Transfer to HMWP1 + Malonyl-CoA (KS, AT, KR, MT domains) Intermediate-Cys3-thiazoline-S-PCP3 Intermediate-Cys3-thiazoline-S-PCP3 Intermediate-S-ACP->Intermediate-Cys3-thiazoline-S-PCP3 A, C, Cy domains + Cysteine This compound-S-PCP3 This compound-S-PCP3 Intermediate-Cys3-thiazoline-S-PCP3->this compound-S-PCP3 YbtU (Reduction) This compound This compound This compound-S-PCP3->this compound TE domain (Release)

Figure 1: this compound Biosynthetic Pathway.

Quantitative Data on this compound Synthesis

Quantitative analysis of this compound production and the enzymatic activities of the biosynthetic machinery is essential for understanding the efficiency of the pathway and for developing potential inhibitors.

ParameterValueOrganism/SystemReference
In Vitro Turnover Rate 1.4 min⁻¹Reconstituted Yersinia pestis Ybt synthetase[1]
Heterologous Production Titer 67 ± 21 mg/literEscherichia coli[3][4]
Effect of YbtT on Production ~2.5-fold increaseEscherichia coli (heterologous system)[3]
Effect of ybtT mutation ~75% reduction in Ybt synthesisYersinia pestis

Note: Detailed kinetic parameters such as Km and kcat for the individual enzymatic domains of the this compound synthetase are not extensively reported in the literature. The available data primarily focuses on the overall pathway output.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound biosynthesis. These protocols are based on established techniques and may require optimization for specific laboratory conditions.

Heterologous Expression and Purification of this compound Biosynthetic Enzymes

The large, multi-domain proteins HMWP1 and HMWP2, along with other biosynthetic enzymes like YbtE, can be heterologously expressed in E. coli.

Protocol Overview:

  • Cloning: The genes encoding the this compound biosynthetic enzymes are cloned into suitable expression vectors, often with affinity tags (e.g., His-tag) to facilitate purification. For large proteins like HMWP1 and HMWP2, it may be necessary to use expression systems designed for high molecular weight proteins.

  • Expression: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is typically induced at a low temperature (e.g., 16-20°C) to enhance protein solubility and proper folding.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is achieved by methods such as sonication or high-pressure homogenization.

  • Affinity Chromatography: The cleared cell lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed with a buffer containing a low concentration of a competitive eluent (e.g., imidazole) to remove non-specifically bound proteins.

  • Elution: The target protein is eluted from the column using a higher concentration of the competitive eluent.

  • Further Purification: Depending on the purity required, further purification steps such as ion-exchange chromatography or size-exclusion chromatography may be necessary.

  • Protein Characterization: The purity and identity of the purified proteins are confirmed by SDS-PAGE and Western blotting.

Protein_Purification_Workflow Start E. coli culture expressing His-tagged Ybt enzyme Harvest Cell Harvesting (Centrifugation) Start->Harvest Lysis Cell Lysis (Sonication/Homogenization) Harvest->Lysis Clarification Lysate Clarification (Centrifugation) Lysis->Clarification AffinityChrom Ni-NTA Affinity Chromatography Clarification->AffinityChrom Wash Wash with low imidazole AffinityChrom->Wash Elution Elute with high imidazole Wash->Elution Analysis Purity Analysis (SDS-PAGE, Western Blot) Elution->Analysis End Purified Ybt Enzyme Analysis->End

Figure 2: General Workflow for His-tagged Protein Purification.
In Vitro Reconstitution of this compound Biosynthesis

The complete biosynthesis of this compound can be reconstituted in a test tube by combining the purified biosynthetic enzymes with the necessary substrates and cofactors.[1]

Protocol Overview:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing essential components such as ATP, MgCl₂, and a reducing agent like DTT.

  • Enzyme and Substrate Addition: The purified this compound biosynthetic enzymes (HMWP1, HMWP2, YbtE, YbtS, YbtD, YbtU, and Sfp for post-translational modification) are added to the reaction mixture. The substrates, including chorismate (or salicylate), L-cysteine, malonyl-CoA, and S-adenosylmethionine (SAM), are also added.

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Quenching: The reaction is stopped by the addition of an organic solvent (e.g., methanol or ethyl acetate) or by heat inactivation.

  • Product Analysis: The formation of this compound is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Adenylation Domain Activity Assay (ATP-PPi Exchange Assay)

The activity of adenylation domains, such as YbtE, can be measured using the ATP-PPi exchange assay, which detects the formation of a radiolabeled ATP from ADP and radiolabeled pyrophosphate (³²PPi) in a substrate-dependent manner.

Protocol Overview:

  • Reaction Setup: The assay is performed in a reaction buffer containing the purified A-domain, its cognate substrate (e.g., salicylate for YbtE), ATP, and ³²P-labeled pyrophosphate.

  • Incubation: The reaction is incubated at a specific temperature for a set time.

  • Quenching and Separation: The reaction is quenched, and the unreacted ³²PPi is separated from the newly formed [³²P]ATP, typically by adsorption of the nucleotide onto activated charcoal.

  • Quantification: The amount of radioactivity incorporated into ATP is measured using a scintillation counter. The activity of the A-domain is proportional to the rate of [³²P]ATP formation.

Thioesterase Activity Assay

The hydrolytic activity of thioesterases like YbtT can be monitored using a chromogenic substrate such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This assay measures the release of free thiol groups from a thioester substrate.

Protocol Overview:

  • Reaction Mixture: A reaction buffer is prepared containing the thioester substrate (e.g., a short-chain acyl-CoA) and DTNB.

  • Enzyme Addition: The purified thioesterase is added to initiate the reaction.

  • Spectrophotometric Measurement: The hydrolysis of the thioester bond releases a free thiol (Coenzyme A), which then reacts with DTNB to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm. The rate of the reaction is determined by monitoring the increase in absorbance at 412 nm over time using a spectrophotometer.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is tightly regulated in response to iron availability. The Ferric uptake regulator (Fur) protein acts as a key repressor of the ybt gene cluster in iron-replete conditions.

Ybt_Regulation High Iron High Iron Fur Fur High Iron->Fur activates Low Iron Low Iron ybt_genes ybt Biosynthetic Genes (HMWP1, HMWP2, YbtE, etc.) Low Iron->ybt_genes de-represses Fur->ybt_genes represses Ybt_synthesis This compound Synthesis ybt_genes->Ybt_synthesis

Figure 3: Simplified Regulation of this compound Synthesis.

Conclusion

The nonribosomal peptide synthetase machinery for this compound formation is a complex and fascinating example of microbial secondary metabolism. Its modular nature and intricate enzymatic choreography offer numerous potential targets for the development of novel anti-infective therapies. By dissecting the individual components of this assembly line, from precursor synthesis to the final release of the siderophore, researchers can gain valuable insights into bacterial virulence and devise strategies to disarm these pathogens. The experimental protocols and quantitative data presented in this guide provide a foundation for further investigation into this critical biosynthetic pathway. The development of specific inhibitors against key enzymes like YbtE or the core NRPS domains of HMWP1 and HMWP2 represents a promising avenue for future drug discovery efforts.

References

Yersiniabactin as a Quorum-Sensing Autoinducer in Escherichia coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yersiniabactin (Ybt), a well-established siderophore in pathogenic Enterobacteriaceae, has recently been identified as a key signaling molecule in a previously unrecognized quorum-sensing (QS) system in uropathogenic Escherichia coli (UPEC). This dual functionality distinguishes the Ybt system from canonical iron acquisition pathways and presents a novel paradigm in bacterial communication and virulence. In this system, Ybt acts as an autoinducer, stimulating its own synthesis in a cell-density-dependent manner. This autoregulatory loop is critical for coordinating bacterial behavior, particularly during high-density growth phases characteristic of infection niches like biofilms and intracellular bacterial communities. The Ybt QS system is intricately linked to UPEC pathogenicity, contributing significantly to virulence in urinary tract infections (UTIs) and sepsis. Understanding the molecular mechanics of this pathway offers promising new avenues for the development of anti-virulence therapeutics targeting bacterial communication. This technical guide provides an in-depth overview of the Ybt quorum-sensing circuit, including quantitative data on its function, detailed experimental protocols for its study, and visualizations of the core signaling pathway.

The this compound Quorum-Sensing Circuit

The Ybt quorum-sensing system is a sophisticated regulatory network that integrates iron acquisition with cell-density-dependent gene expression. Unlike many QS systems where the autoinducer and the regulated function are distinct, Ybt serves as both the signaling molecule and the functional output (iron chelation).[1][2][3][4][5][6]

Core Components and Mechanism:

  • Autoinducer: Apo-Yersiniabactin (metal-free).

  • Biosynthesis Machinery: Encoded by the ybt gene cluster located on the High-Pathogenicity Island (HPI). Key enzymes include the nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) hybrid proteins HMWP1 (irp1) and HMWP2 (irp2), and the salicylate synthase YbtS.[7][8][9][10][11]

  • Putative Intracellular Receptor: The AraC-family transcriptional regulator YbtA. It is hypothesized that Ybt binds to a ligand-binding domain on YbtA.[4][12][13][14] However, direct biochemical characterization of this interaction and its binding affinity (K_d) has not yet been reported.

  • Outer Membrane Receptor: FyuA, which imports the ferric-Ybt complex (Fe-Ybt).[7][8][10][12]

  • Regulation: The system is dually regulated. Under iron-limiting conditions, the global iron repressor Fur is derepressed, allowing for basal transcription of the ybt locus. As cell density increases, secreted Ybt accumulates. It is proposed that apo-Ybt is internalized and binds to YbtA, which then acts as a transcriptional activator, strongly upregulating the ybt biosynthetic operon, creating a positive feedback loop.[1][2][9][10][13][14]

This density-dependent autoinduction ensures that the significant metabolic cost of producing Ybt is only undertaken when the bacterial population is dense enough for it to be effective as a "public good" for iron scavenging.[1][2][3][4] At low cell densities, E. coli relies on the enterobactin (Ent) siderophore system for iron acquisition.[1][2][3][4][5][6]

Yersiniabactin_Quorum_Sensing cluster_Extracellular Extracellular Space cluster_Cell E. coli Cytoplasm Ybt_Fe Fe-Ybt Complex FyuA FyuA (Receptor) Ybt_Fe->FyuA Binding Ybt_apo Apo-Ybt (Autoinducer) Fe3 Fe³⁺ Ybt_apo->Fe3 Chelation Ybt_Transport_in Apo-Ybt Import? Ybt_apo->Ybt_Transport_in Accumulates at high cell density Fe3->Ybt_Fe Fur Fur-Fe Fe3->Fur Binding YbtA YbtA (Regulator) Ybt_Biosynthesis Ybt Biosynthesis (irp, ybt genes) ybt_operon ybt Operon YbtA->ybt_operon Activation (+) Ybt_Transport_out Ybt Export (Mechanism Unknown) Ybt_Biosynthesis->Ybt_Transport_out Secretion ybt_operon->Ybt_Biosynthesis Transcription/ Translation Fur->ybt_operon Repression (-) FyuA->Fe3 Iron Release (Periplasm/Cytoplasm) Ybt_Transport_out->Ybt_apo Ybt_Transport_in->YbtA Binding (Hypothesized)

Caption: this compound quorum-sensing and iron uptake pathway in E. coli.

Quantitative Data

The function of the Ybt system as both a siderophore and an autoinducer is supported by quantitative measurements of its production and regulatory effects.

Table 1: Siderophore Production Dynamics in UPEC Strain UTI89

Data derived from studies comparing wild-type and siderophore biosynthesis mutants (ΔentB or ΔybtS) grown in iron-limited minimal medium (M63 + human transferrin).[1]

ParameterLow Cell Density (Early Growth, ~8h)High Cell Density (Late Growth, >15h)Reference
Primary Siderophore Produced Enterobactin (Ent)This compound (Ybt) & Enterobactin (Ent)[1]
Relative Ybt Concentration Low / UndetectableHigh (Peak during stationary phase)[1]
Relative Ent Concentration High (Peak during exponential phase)Moderate to Low[1]
Growth of ΔentB Mutant Severely ImpairedRecovers partially[1]
Growth of ΔybtS Mutant UnimpairedSlightly reduced compared to WT[1]
Table 2: this compound Gene Expression and Physicochemical Properties
ParameterValue / ObservationMethodReference
ybtS mRNA Fold Change (1h vs 10h) Significantly lower than entB expressionqRT-PCR[11]
ybtP Promoter Activity (Ybt-deficient mutant) Minimal throughout cultureFluorescent Reporter Assay (GFP)[1]
ybtP Promoter Activity (Ybt-deficient + exogenous Ybt) Activity restoredFluorescent Reporter Assay (GFP)[1]
YbtA Requirement for ybtP expression Absolutely requiredFluorescent Reporter Assay (GFP)[4]
Fe³⁺-Ybt Formation Constant (K_f) ~4 x 10³⁶Biochemical Assay[2][7][9][13]

Experimental Protocols

The following protocols are synthesized from methodologies reported in key literature for studying the Ybt quorum-sensing system in E. coli.

Protocol 1: Siderophore-Dependent Growth Assay

This assay is used to evaluate the contribution of different siderophore systems to bacterial growth under iron-restricted conditions.

  • Strain Preparation: Culture wild-type UPEC (e.g., UTI89) and isogenic siderophore mutants (e.g., UTI89ΔentB, UTI89ΔybtS, and UTI89ΔentBΔybtS) overnight in nutrient-rich medium (e.g., LB broth).

  • Inoculum Preparation: Wash the overnight cultures twice with sterile saline or M63 minimal medium to remove residual nutrients and siderophores. Resuspend the pellets and normalize the optical density (OD₆₀₀) of all strains.

  • Assay Setup: In a 96-well microplate, dilute the normalized cultures to a starting OD₆₀₀ of ~0.001 in M63 minimal medium containing a growth-limiting carbon source (e.g., 0.2% glycerol) and an iron chelator.

    • Iron-Limited Medium: M63 + 3 µM human apo-transferrin (hTf) or 150 µM 2,2′-dipyridyl (DIP).

    • Control Medium: M63 without an added iron chelator.

  • Chemical Complementation (Optional): To wells containing the siderophore-deficient mutant (UTI89ΔentBΔybtS), add purified apo-Ybt or enterobactin to a final concentration of ~1-5 µM.

  • Incubation and Monitoring: Incubate the plate at 37°C with shaking. Monitor bacterial growth by measuring OD₆₀₀ at regular intervals (e.g., every hour) for 24 hours using a plate reader.

  • Data Analysis: Plot OD₆₀₀ versus time to generate growth curves. Compare the growth of mutant strains to the wild-type to determine the functional redundancy and importance of each siderophore system at different growth phases.

Growth_Assay_Workflow start Overnight Cultures (WT, ΔentB, ΔybtS) wash Wash & Normalize Cells (OD₆₀₀) start->wash setup Inoculate 96-well Plate (Low Density in M63 Medium) wash->setup conditions Assay Conditions: - Control (M63) - Iron-Limited (M63 + hTf) - Complementation (+ Ybt) setup->conditions incubate Incubate at 37°C with Shaking conditions->incubate monitor Monitor Growth (OD₆₀₀) for 24h incubate->monitor analyze Generate & Analyze Growth Curves monitor->analyze

Caption: Workflow for a siderophore-dependent growth assay.
Protocol 2: Quantification of this compound by LC-MS/MS

This method allows for the precise measurement of Ybt in bacterial culture supernatants.

  • Sample Collection: Grow E. coli strains under desired conditions (e.g., M63 + hTf). At various time points, collect culture aliquots.

  • Supernatant Preparation: Centrifuge the aliquots at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the cells. Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

  • Internal Standard: Add a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-labeled Fe-Ybt) to the supernatant for accurate quantification.

  • Solid Phase Extraction (Optional but Recommended): For complex media like urine, extract Ybt from the supernatant using a C18 solid-phase extraction column. Elute with 100% methanol.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., phenylhexyl, 100 x 2.1 mm).

    • Mobile Phase: Use a gradient of Solvent A (0.1% formic acid in water) and Solvent B (90% acetonitrile, 0.1% formic acid). A typical gradient might be: hold 5% B for 2 min, ramp to 65% B by 6 min, ramp to 98% B by 8 min.[12]

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific mass transition for Fe-Ybt (e.g., m/z 535 -> 303) and the corresponding transition for the internal standard.

  • Data Analysis: Quantify Ybt by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve generated with purified Fe-Ybt.

Protocol 3: Construction of Isogenic Deletion Mutants

This protocol describes a general method for creating clean, nonpolar gene deletions, such as ΔybtS, using lambda-Red recombineering.

  • Target Strain: Use an E. coli strain expressing the lambda-Red recombinase system (e.g., from plasmid pKD46).

  • Generate Deletion Cassette: Amplify an antibiotic resistance cassette (e.g., kanamycin resistance from pKD4) using PCR. Design primers with 5' extensions (~50 bp) that are homologous to the regions immediately upstream and downstream of the target gene (ybtS).

  • Electroporation: Prepare electrocompetent cells of the target strain expressing lambda-Red recombinase. Electroporate the purified PCR product (the deletion cassette) into these cells.

  • Selection: Plate the transformed cells on agar containing the appropriate antibiotic (e.g., kanamycin) to select for recombinants.

  • Verification: Verify the correct insertion of the resistance cassette and deletion of the target gene using PCR with primers flanking the gene locus.

  • Curing the Resistance Cassette (Optional): If a markerless deletion is required, use a helper plasmid expressing the FLP recombinase (e.g., pCP20) to excise the resistance cassette, which is flanked by FRT (FLP recognition target) sites.

Implications for Drug Development

The discovery of Ybt's role in quorum sensing opens a new frontier for antimicrobial drug development. Targeting this system could lead to potent anti-virulence strategies that disarm pathogens without exerting strong selective pressure for resistance.

  • Inhibition of Ybt Biosynthesis: Small molecules that inhibit key enzymes in the Ybt synthesis pathway (e.g., YbtS, HMWP1/2) would simultaneously block iron acquisition and quorum sensing, delivering a dual blow to bacterial fitness during infection.

  • Antagonizing the YbtA Receptor: Developing molecules that act as competitive inhibitors for the Ybt-binding site on the YbtA regulator would effectively silence the autoinduction circuit. This would prevent the high-level expression of virulence factors associated with high cell density.

  • Blocking Ybt Transport: Targeting the unknown export machinery for apo-Ybt could prevent the accumulation of the autoinducer in the extracellular space, thereby short-circuiting the signaling pathway.

These approaches represent a shift from traditional bactericidal or bacteriostatic antibiotics to strategies that disrupt bacterial coordination and virulence, potentially reducing the pathogen's ability to cause disease and making it more susceptible to host immune clearance. Further biochemical and structural characterization of the Ybt-YbtA interaction is a critical next step in realizing this therapeutic potential.

References

Methodological & Application

Measuring Yersiniabactin Production in Bacterial Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yersiniabactin (Ybt) is a siderophore, a small, high-affinity iron-chelating molecule, produced by several pathogenic bacteria, including Yersinia pestis, Yersinia pseudotuberculosis, Yersinia enterocolitica, and certain strains of Escherichia coli and Salmonella enterica.[1] By sequestering iron from the host environment, this compound plays a crucial role in bacterial survival and virulence, making it a key target for understanding pathogenesis and developing novel therapeutic strategies.[1][2] Accurate and reliable measurement of this compound production is essential for studying its regulation, function, and inhibition.

This document provides detailed protocols for the primary methods used to detect and quantify this compound production in bacterial cultures, including colorimetric assays, bioassays, and advanced chromatographic techniques.

Overview of Measurement Methods

Several methods are available for the detection and quantification of this compound, each with distinct advantages in terms of specificity, sensitivity, and throughput.

  • Chrome Azurol S (CAS) Assay : A universal, colorimetric assay for detecting siderophores. It is based on the principle that siderophores will remove iron from a blue-colored iron-dye complex, resulting in a color change to orange.[3] This method can be adapted for both qualitative (plate-based) and quantitative (liquid-based) measurements.[3][4]

  • Bioassays (e.g., Cross-feeding) : These functional assays utilize a reporter bacterial strain that is unable to synthesize its own this compound but possesses the specific receptor to uptake it. The growth of the reporter strain in an iron-limited medium is proportional to the amount of this compound supplied by the test sample.[3][5]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : These are the gold standards for specific identification and absolute quantification of this compound.[6][7] LC-MS/MS offers exceptional sensitivity and specificity by separating this compound from other components in the culture supernatant and identifying it based on its mass-to-charge ratio and fragmentation pattern.[8][9]

  • GFP Reporter Assay : A specialized bioassay where the reporter strain expresses a fluorescent protein (like GFP) in response to this compound uptake. The fluorescence intensity provides a quantifiable measure of this compound concentration.[10]

Data Presentation: Comparison of Methods

The following table summarizes the key characteristics of the different methods for measuring this compound production.

Method Principle Type Specificity Sensitivity Throughput Key Advantages Key Limitations
Chrome Azurol S (CAS) Assay Colorimetric; Iron removal from a dye complex.[3]Qualitative/QuantitativeLow (detects all siderophores)ModerateHighSimple, rapid, inexpensiveNot specific to this compound; interference from other chelators.[11]
Cross-Feeding Bioassay Growth of a Ybt-deficient reporter strain.[5]Semi-QuantitativeHigh (specific to biologically active Ybt)HighLowMeasures biologically available siderophoreSlower, requires specific mutant strains, less precise.[5]
LC-MS/MS Chromatographic separation and mass spectrometric detection.[8]QuantitativeVery HighVery HighModerateGold standard for identification and absolute quantification.[7][12]Requires expensive equipment and specialized expertise.
GFP Reporter Assay Ybt-dependent fluorescence expression in a reporter strain.[10]QuantitativeHighHighHighHigh-throughput, quantitative, specificRequires construction and maintenance of reporter strains.[10]

Signaling Pathway and Experimental Workflow

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving a mixed non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system encoded by the irp gene cluster within a high-pathogenicity island (HPI).[13][14] The pathway begins with the conversion of chorismate to salicylate, which serves as the starter unit.[15][16] This is followed by the sequential addition and modification of three cysteine residues and a malonyl-CoA unit by large, multi-domain enzymes, HMWP1 and HMWP2, to form the final this compound structure.[14][15]

Yersiniabactin_Biosynthesis Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate YbtS (Irp9) YbtE_node Salicylate Adenylation (YbtE) Salicylate->YbtE_node HMWP2 HMWP2 (NRPS) YbtE_node->HMWP2 Activated Salicylate HMWP1 HMWP1 (NRPS/PKS) HMWP2->HMWP1 Intermediate Cys1 2x Cysteine Cys1->HMWP2 Ybt This compound HMWP1->Ybt Release Malonyl Malonyl-CoA Malonyl->HMWP1 Cys2 1x Cysteine Cys2->HMWP1

Caption: this compound biosynthesis pathway.

General Experimental Workflow

The process of measuring this compound begins with culturing the bacteria under appropriate iron-limiting conditions to induce siderophore production. The culture supernatant is then harvested and can be analyzed directly or after extraction. Depending on the research question, one or more of the described assays can be performed for detection and quantification.

Experimental_Workflow cluster_assays Analysis Methods start Bacterial Culture (Iron-limiting medium) harvest Harvest Supernatant (Centrifugation/Filtration) start->harvest cas CAS Assay (Qualitative/Quantitative) harvest->cas bioassay Bioassay (Cross-feeding / Reporter) harvest->bioassay lcms Extraction & LC-MS/MS (Absolute Quantification) harvest->lcms results Data Analysis & Interpretation cas->results bioassay->results lcms->results

Caption: General workflow for this compound measurement.

Experimental Protocols

Note: Use iron-free techniques for all media preparation and experiments. All glassware should be acid-washed to remove trace iron contamination, and high-purity water should be used.[4]

Protocol 1: Chrome Azurol S (CAS) Agar Plate Assay (Qualitative)

This protocol, adapted from Schwyn and Neilands (1987), is for the qualitative detection of siderophore production.[4]

Materials:

  • CAS dye (60.5 mg)

  • Hexadecyltrimethylammonium bromide (HDTMA) (72.9 mg)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer

  • 1 mM FeCl₃ in 10 mM HCl

  • Nutrient-limited agar medium (e.g., M63 minimal medium)

  • Sterile Petri dishes

Procedure:

  • Prepare CAS Assay Solution:

    • Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Separately, prepare 10 mL of an iron solution (1 mM FeCl₃ in 10 mM HCl).

    • Slowly mix the CAS solution with the iron solution, then slowly add the HDTMA solution while stirring vigorously. The resulting solution will be dark blue. Autoclave and store in the dark.

  • Prepare CAS Agar Plates:

    • Prepare 900 mL of your chosen nutrient-limited agar medium and autoclave.

    • Cool the agar to approximately 50°C.

    • Aseptically add 100 mL of the sterile CAS assay solution to the molten agar and mix gently to avoid bubbles.[4]

    • Pour the blue-colored agar into sterile Petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Spot 5-10 µL of your bacterial culture onto the center of the CAS agar plate.

    • Incubate the plates at the optimal growth temperature for your bacteria (e.g., 28-37°C) for 24-72 hours.

  • Observation:

    • Siderophore production is indicated by the formation of an orange or yellow halo around the bacterial colony against the blue background.[4] The diameter of the halo can be used for semi-quantitative comparison between different strains or conditions.

Protocol 2: Liquid CAS Assay (Quantitative)

This protocol provides a quantitative measure of total siderophore production in a liquid culture supernatant.

Materials:

  • CAS assay solution (as prepared in Protocol 1)

  • Bacterial culture supernatant (filter-sterilized)

  • Reference buffer (the same medium the bacteria were grown in)

  • 96-well microplate and plate reader

Procedure:

  • Prepare Shuttle Solution:

    • Mix equal volumes of CAS assay solution and reference buffer.

  • Assay:

    • In a 96-well plate, add 100 µL of the CAS shuttle solution to each well.

    • Add 100 µL of the filter-sterilized bacterial culture supernatant to the wells.

    • For a blank, add 100 µL of sterile culture medium instead of the supernatant.

    • Incubate at room temperature for 15-30 minutes.

  • Measurement:

    • Measure the absorbance at 630 nm using a microplate reader.

    • Siderophore production is calculated as a percentage of siderophore units relative to the uninoculated medium control:

      • % Siderophore Units = [ (Ar - As) / Ar ] × 100

      • Where Ar = absorbance of the reference (medium + CAS solution) and As = absorbance of the sample (supernatant + CAS solution).

Protocol 3: this compound Quantification by LC-MS/MS

This protocol provides a general framework for the highly specific and sensitive quantification of this compound. Specific parameters (e.g., gradient, column) may need optimization.[8][17]

Materials:

  • Bacterial culture supernatant

  • C18 solid-phase extraction (SPE) cartridges

  • Methanol, Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • This compound standard (if available for absolute quantification)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation and Extraction:

    • Grow bacteria in an appropriate iron-deficient medium (e.g., M63) to a desired growth phase.[17]

    • Centrifuge the culture to pellet the cells and filter the supernatant through a 0.22 µm filter.

    • For complex samples like urine or serum, perform a solid-phase extraction (SPE). Acidify the supernatant with formic acid, pass it through a C18 SPE cartridge, wash with water, and elute the this compound with methanol.[8]

    • Dry the eluate under vacuum or nitrogen and resuspend in a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an HPLC system coupled to a mass spectrometer.

    • Chromatography: Use a C18 analytical column with a gradient elution, for example, from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 15-20 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. This compound can be detected as its ferric complex [Fe(III)-Ybt + H]⁺ or its apo form.[9][12]

    • Use Multiple Reaction Monitoring (MRM) for quantification. Monitor for the specific precursor-to-product ion transition for this compound. A common transition is based on the neutral loss of a carboxy-terminal thiazoline fragment (187 Da).[8]

  • Quantification:

    • Create a standard curve using a purified this compound standard of known concentrations.

    • Alternatively, for relative quantification, compare the peak areas of the this compound-specific transition across different samples. Stable isotope-labeled internal standards can be used for precise absolute quantification.[12][17]

Protocol 4: Cross-Feeding Bioassay

This protocol assesses the production of biologically active this compound.

Materials:

  • Test bacterial strain(s)

  • Reporter strain: A mutant of the same species unable to synthesize this compound but able to use it (e.g., an irp2 or ybtS mutant).[5]

  • Iron-chelated agar plates (e.g., PMH-DIP plates containing 2,2′-dipyridyl).[5]

Procedure:

  • Prepare Reporter Lawn:

    • Grow the reporter strain in a nutrient-rich broth.

    • Create a lawn of the reporter strain on the iron-chelated agar plates by spreading a diluted culture evenly across the surface.

  • Inoculate Test Strain:

    • Once the lawn is dry, spot the test strain(s) onto the plate. This can be done by spotting a liquid culture or by streaking.

  • Incubation:

    • Incubate the plate at the appropriate temperature for 24-48 hours.

  • Observation:

    • The test strain, if it produces this compound, will secrete it into the agar.

    • The secreted this compound will diffuse and be taken up by the surrounding reporter strain, enabling its growth.

    • A zone of growth (a halo) of the reporter strain around the test strain indicates this compound production.[5] The size of the halo is semi-proportional to the amount of this compound produced.

References

Application Notes and Protocols for Yersiniabactin Detection by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yersiniabactin (Ybt) is a siderophore produced by pathogenic bacteria, including Yersinia pestis and certain strains of Escherichia coli, to acquire iron, an essential nutrient, from their host during infection.[1][2] Due to its critical role in bacterial virulence, the detection and quantification of this compound are of significant interest in understanding pathogenesis and developing novel antimicrobial strategies. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers a sensitive and specific method for the analysis of this compound in various biological matrices. This document provides detailed protocols for the detection and quantification of this compound using HPLC-based methods.

Principle

This compound is a nonribosomal peptide-polyketide natural product that forms stable complexes with ferric iron (Fe³⁺) and other metal ions, such as copper (Cu²⁺).[3][4] HPLC methods separate this compound from other components in a sample based on its physicochemical properties, typically using a reversed-phase C18 or phenylhexyl column. Detection can be achieved through UV-Vis spectrophotometry, where the iron-Yersiniabactin complex exhibits a characteristic absorbance, or more commonly and with higher specificity, by mass spectrometry, which identifies the molecule based on its mass-to-charge ratio (m/z).[3][5][6][7]

Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Culture Supernatant

This protocol details the extraction of this compound from bacterial culture supernatants for subsequent HPLC analysis.

Materials:

  • Bacterial culture grown under iron-limiting conditions

  • Ethyl acetate

  • Methanol

  • 0.1 M Ferric chloride (FeCl₃)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

Procedure:

  • Culture Preparation: Grow bacteria in an appropriate iron-deficient medium to induce siderophore production.

  • Supernatant Collection: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant, which contains the secreted this compound.

  • Iron Chelation: Add 0.1 M ferric chloride to the supernatant to a final concentration of 0.1 mM to form the Fe(III)-Yersiniabactin complex.[8] Incubate at room temperature for 15 minutes.[8]

  • Extraction:

    • Liquid-Liquid Extraction: Extract the supernatant with an equal volume of ethyl acetate. The organic phase, containing this compound, is collected and evaporated to dryness.[9] The residue is then redissolved in methanol for HPLC analysis.[9]

    • Solid Phase Extraction (SPE):

      • Condition a C18 SPE cartridge with methanol followed by water.[8]

      • Apply the supernatant to the cartridge.[8]

      • Wash the cartridge with 20% methanol to remove unbound compounds.[8]

      • Elute this compound with 80% methanol.[8]

  • Sample Preparation for HPLC: The extracted and dried sample is reconstituted in a suitable solvent, typically the initial mobile phase of the HPLC gradient, and filtered through a 0.22 µm filter before injection.

Protocol 2: HPLC-UV/Vis and HPLC-MS/MS Analysis of this compound

This protocol outlines the parameters for the chromatographic separation and detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV/Vis Diode Array Detector (DAD) or Mass Spectrometer (Triple Quadrupole or Q-TRAP recommended)

  • Reversed-phase HPLC column (e.g., C18 or Phenylhexyl)

HPLC Conditions:

ParameterSetting
Column C18 (e.g., Zorbax Eclipse XDB-C18, Waters X Terra C18) or Phenylhexyl (e.g., Ascentis Express)[3][5]
Mobile Phase A 0.1% Formic acid in Water[3][5]
Mobile Phase B Acetonitrile with 0.1% Formic acid[3]
Flow Rate 0.2 - 1.0 mL/min[5]
Injection Volume 4 - 20 µL[5]
UV/Vis Detection 385 nm for Fe³⁺-Ybt complex[6]

Example Gradient Program:

Time (min)% Mobile Phase B
02-10
15100
20100
222-10
272-10
(Note: Gradient conditions should be optimized based on the specific column and system used. The provided gradient is a general guideline synthesized from multiple sources.)[3][5]

Mass Spectrometry Conditions (Positive Ion Mode):

ParameterSetting
Ion Source Electrospray Ionization (ESI)[10]
Ion Spray Voltage 5 kV[3]
Heater Temperature 500°C[3]
Scan Type Multiple Reaction Monitoring (MRM) or Constant Neutral Loss (CNL)[3][8]

Quantitative Data

The following tables summarize key quantitative parameters for the detection of this compound and its metal complexes.

Table 1: Mass-to-Charge Ratios (m/z) of this compound-Metal Complexes

Complexm/zReference
Ferric-Yersiniabactin (Fe(III)-Ybt)535[3]
Cupric-Yersiniabactin (Cu(II)-Ybt)543[3]
Aluminum-Yersiniabactin (Al(III)-Ybt)506[3]
Gallium-Yersiniabactin (Ga(III)-Ybt)548[3]

Table 2: Common Mass Spectrometry Transitions for this compound Detection

Precursor Ion (m/z)Product Ion (m/z) / Neutral LossDescriptionReference
535 (Fe(III)-Ybt)348Fragmentation of the complex[3]
543 (Cu(II)-Ybt)356Fragmentation of the complex[3]
Variable187 amuConstant Neutral Loss (CNL) corresponding to the carboxy-terminal thiazoline ring[3]

Visualizations

This compound Detection Workflow

Yersiniabactin_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_detection_methods Detection Methods cluster_ms_analysis MS Data Analysis start Bacterial Culture / Biological Sample centrifugation Centrifugation start->centrifugation supernatant Collect Supernatant centrifugation->supernatant chelation Add Ferric Chloride supernatant->chelation extraction Solid Phase or Liquid-Liquid Extraction chelation->extraction reconstitution Reconstitute in Mobile Phase extraction->reconstitution hplc HPLC Injection reconstitution->hplc separation Chromatographic Separation (C18/Phenylhexyl Column) hplc->separation detection Detection separation->detection uv_vis UV-Vis (385 nm) detection->uv_vis Option 1 ms Mass Spectrometry (ESI+) detection->ms Option 2 mrm Multiple Reaction Monitoring (MRM) ms->mrm cnl Constant Neutral Loss (187 amu) ms->cnl quantification Quantification mrm->quantification cnl->quantification

Caption: Workflow for this compound detection.

This compound Biosynthesis and Uptake Pathway

Yersiniabactin_Pathway cluster_biosynthesis Biosynthesis cluster_extracellular Extracellular Space cluster_uptake Uptake precursors Chorismic Acid, Cysteine, Malonyl-CoA nrps_pks NRPS/PKS Machinery (HMWP1, HMWP2, etc.) precursors->nrps_pks apo_ybt Apo-Yersiniabactin nrps_pks->apo_ybt export Export (YbtX - putative) apo_ybt->export fe_ybt Fe(III)-Yersiniabactin Complex export->fe_ybt fyuA Outer Membrane Receptor (FyuA) fe_ybt->fyuA fe_source Host Iron Source (e.g., Transferrin) fe_source->fe_ybt periplasm Periplasm fyuA->periplasm inner_membrane_transport Inner Membrane Transporter (YbtP/Q) periplasm->inner_membrane_transport cytosol Cytosol inner_membrane_transport->cytosol iron_release Iron Release cytosol->iron_release

Caption: this compound biosynthesis and uptake pathway.

Conclusion

The described HPLC-based methods provide a robust and sensitive platform for the detection and quantification of this compound. The choice between UV/Vis and mass spectrometric detection will depend on the required sensitivity and specificity, with MS offering superior performance for complex biological samples. These protocols can be adapted for various research and drug development applications, including the screening of inhibitors of this compound biosynthesis or transport as potential novel antibacterial agents.

References

Application Notes & Protocols: Generation of Yersiniabactin Biosynthetic Mutants (ybtS, ybtE)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Yersiniabactin (Ybt) is a siderophore with a high affinity for ferric iron, produced by pathogenic bacteria such as Yersinia pestis, Yersinia pseudotuberculosis, and certain strains of Escherichia coli and Klebsiella pneumoniae.[1][2] By sequestering iron from host proteins, Ybt plays a critical role in bacterial survival and is a key virulence factor, making its biosynthetic pathway an attractive target for novel therapeutic strategies.[1][2]

The biosynthesis of Ybt is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system.[2][3][4] Two essential enzymes in the initial steps of this pathway are YbtS and YbtE. YbtS is a salicylate synthase that converts chorismate into salicylate, the foundational molecule for Ybt assembly.[1][2][5] Subsequently, YbtE, a salicylate adenylating enzyme, activates salicylate by adenylation and transfers it to the NRPS/PKS machinery, specifically to the High-Molecular-Weight Protein 2 (HMWP2).[1][2][3][4][5]

Targeted deletion of the ybtS and ybtE genes is a fundamental approach to understanding their specific roles in this compound synthesis, bacterial iron acquisition, and overall pathogenicity. This document provides detailed protocols for creating ybtS and ybtE mutants using two common and effective methods: suicide vector-based allelic exchange and Lambda Red-mediated recombination.

This compound Biosynthetic Pathway

The following diagram illustrates the initial steps of the this compound synthesis pathway, highlighting the critical functions of YbtS and YbtE.

Yersiniabactin_Biosynthesis Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate Synthesis Salicylate_ATP Salicyl-AMP Salicylate->Salicylate_ATP Adenylation (Activation) YbtS_node YbtS (Salicylate Synthase) YbtS_node->Salicylate HMWP2 HMWP2 (NRPS) Salicylate_ATP->HMWP2 Transfer YbtE_node YbtE (Adenylating Enzyme) YbtE_node->Salicylate_ATP Pathway Downstream Ybt Assembly HMWP2->Pathway

Caption: Initial steps of this compound (Ybt) biosynthesis catalyzed by YbtS and YbtE.

General Workflow for Mutant Construction

The overall process for generating and verifying gene deletions is outlined below. This workflow is applicable to both allelic exchange and Lambda Red recombination methods, with variations in the specific steps for generating the mutant allele and introducing it into the host.

Mutant_Construction_Workflow cluster_prep Phase 1: Allele Construction cluster_recombine Phase 2: Genetic Manipulation cluster_verify Phase 3: Verification P1 Design Primers with Homology Arms P2 Amplify/Splice DNA Fragments (Upstream/Downstream/Cassette) P1->P2 P3 Generate Deletion Allele (Linear DNA or on Plasmid) P2->P3 G1 Introduce Deletion Allele into Host Bacteria P3->G1 G2 Induce/Select for Homologous Recombination G1->G2 G3 Select/Screen for Putative Mutants G2->G3 V1 Confirm Plasmid Loss (if applicable) G3->V1 V2 PCR Screen for Gene Deletion V1->V2 V3 Sequence PCR Product V2->V3 V4 Phenotypic Analysis V3->V4

Caption: General workflow for creating and verifying gene deletion mutants.

Data Presentation: Expected Phenotypes of Mutants

Mutations in ybtS or ybtE result in a defective Ybt biosynthesis pathway, leading to predictable phenotypes. Strains with these mutations are unable to produce the siderophore and consequently exhibit impaired growth in iron-depleted environments.[6][7][8]

Gene MutantThis compound ProductionGrowth on Iron-Deficient MediaCross-feeding by Ybt+ StrainExpression of other Ybt ProteinsReference
ΔybtS Abolished or aberrantNo growthGrowth restoredWild-type levels[4][9]
ΔybtE AbolishedNo growthGrowth restoredGreatly reduced[3][4][6]

Note: The effect on the expression of other Ybt proteins can vary. In some cases, a lack of Ybt production leads to reduced transcription of the entire operon due to regulatory feedback loops.[3][10]

Experimental Protocols

Two primary methods for generating targeted gene deletions are detailed below.

Protocol 1: Allelic Exchange using a Sucrose-Suicide Vector

This method relies on a suicide vector that cannot replicate in the target bacterium and carries a counter-selectable marker, such as sacB. The sacB gene product, levansucrase, converts sucrose into a toxic substance in Gram-negative bacteria, allowing for the selection of cells that have lost the vector.[11][12]

Principle: A two-step homologous recombination process is used. First, a single-crossover event integrates the entire suicide plasmid carrying the deletion allele into the chromosome. Second, a counter-selection step on sucrose-containing medium selects for a second crossover event that excises the plasmid, leaving behind either the wild-type or the desired mutant allele.

Materials:

  • Bacterial Strains:

    • Target strain (Yersinia pestis, K. pneumoniae, etc.)

    • E. coli donor strain for conjugation (e.g., S17-1λpir, SM10λpir)

    • E. coli cloning strain (e.g., DH5αλpir)

  • Plasmids: Suicide vector (e.g., pKNG101, pDM4, pRE112) containing the sacB gene.[11][13][14]

  • Media and Reagents:

    • LB Broth and Agar

    • Selective antibiotics (for target strain, E. coli strain, and plasmid)

    • Sucrose (for counter-selection)

    • Reagents for PCR and molecular cloning

Methodology:

  • Construct the Deletion Allele in the Suicide Vector: a. Primer Design: Design two primer pairs. The first pair amplifies an ~800 bp region immediately upstream of the ybtS (or ybtE) start codon. The second pair amplifies an ~800 bp region immediately downstream of the stop codon. Introduce restriction sites to the outer primers for cloning into the suicide vector. b. Amplification: Perform PCR to amplify the upstream ('Up') and downstream ('Down') fragments from the wild-type genomic DNA. c. Cloning: Digest the 'Up' and 'Down' fragments and the suicide vector with the appropriate restriction enzymes. Ligate the two fragments into the vector simultaneously (three-way ligation) to create the final construct containing the flanking regions of the target gene but not the gene itself. d. Transformation: Transform the ligation product into an appropriate E. coli cloning strain and verify the plasmid sequence.

  • Conjugation: a. Transform the verified suicide plasmid into a conjugative E. coli donor strain. b. Grow overnight cultures of the E. coli donor strain (with appropriate antibiotic) and the recipient Yersinia/Klebsiella strain. c. Mix the donor and recipient cultures, spot them onto an LB agar plate, and incubate for 6-8 hours to allow conjugation.

  • Selection of Single Crossovers (Integrants): a. Resuspend the conjugation mix in saline. b. Plate serial dilutions onto agar plates containing an antibiotic to select against the E. coli donor and an antibiotic to select for the suicide vector's resistance marker. This selects for recipient cells where the plasmid has integrated into the chromosome. c. Incubate until colonies appear and purify a few colonies on the same selective medium.

  • Selection of Double Crossovers (Resolution): a. Inoculate single-crossover colonies into non-selective LB broth and grow overnight to allow for the second recombination event. b. Plate serial dilutions of the overnight culture onto LB agar plates containing 5-10% sucrose. Incubate at the appropriate temperature. Only cells that have lost the sacB-containing plasmid backbone will grow.[12]

  • Screening and Verification: a. Confirm Plasmid Loss: Patch individual sucrose-resistant colonies onto two plates: one with sucrose and one with the antibiotic for the suicide vector. Colonies that grow on sucrose but not on the antibiotic plate have lost the plasmid and are potential mutants. b. PCR Verification: Perform colony PCR on the potential mutants. Use a primer pair that anneals outside the amplified flanking regions. The PCR product from the mutant will be smaller than the product from the wild-type. A second PCR with primers internal to the deleted gene should yield no product in the mutant. c. Sequence Confirmation: Sequence the PCR product from the mutant to confirm the scarless, in-frame deletion.

Protocol 2: Lambda Red Recombinase-Mediated Deletion

This "recombineering" technique uses the bacteriophage λ Red proteins (Exo, Beta, and Gam) to mediate efficient homologous recombination of a linear PCR product directly with the bacterial chromosome.[15]

Principle: A linear DNA cassette, typically containing an antibiotic resistance gene flanked by Flp-recombinase targets (FRT) sites, is amplified by PCR. The primers used add 50-60 bp homology arms that match the sequences immediately upstream and downstream of the target gene (ybtS or ybtE). This cassette is then electroporated into the target strain expressing the λ Red recombinase enzymes, which facilitate the replacement of the native gene with the resistance cassette.

Materials:

  • Bacterial Strains: Target strain carrying a temperature-sensitive plasmid expressing the λ Red genes (e.g., pKD46).

  • Plasmids: Template plasmid for the resistance cassette (e.g., pKD4 for kanamycin resistance, pKD3 for chloramphenicol resistance).

  • Media and Reagents:

    • LB Broth and Agar

    • Selective antibiotics

    • L-arabinose (for inducing Red gene expression)

    • Reagents for PCR and electroporation (cuvettes, electroporator)

Methodology:

  • Preparation of the Linear Deletion Cassette: a. Primer Design: Design ~80-nucleotide long primers. The 3' end (~20 nt) will be homologous to the template plasmid (e.g., pKD4) to amplify the resistance cassette. The 5' end (~60 nt) will be homologous to the region directly upstream of the ybtS (or ybtE) start codon (forward primer) or downstream of the stop codon (reverse primer).[16][17] b. PCR Amplification: Use the designed primers and the template plasmid to amplify the linear DNA cassette. c. Purification: Purify the PCR product using a standard kit. Treat the product with DpnI enzyme to digest the methylated template plasmid DNA.

  • Preparation of Electrocompetent Cells: a. Grow the target strain harboring the λ Red expression plasmid at 30°C (permissive temperature for the plasmid) in SOB medium with the appropriate antibiotic. b. When the culture reaches an OD600 of ~0.4-0.6, add L-arabinose to induce the expression of the Red recombinase genes and incubate for another hour.[17] c. Prepare electrocompetent cells by repeatedly pelleting the cells and washing them with ice-cold sterile water or 10% glycerol.

  • Electroporation and Recombination: a. Add 100-500 ng of the purified linear DNA cassette to 50 µL of the electrocompetent cells. b. Electroporate the mixture using standard parameters (e.g., 1.8 kV, 25 µF, 200 Ω). c. Immediately add 1 mL of SOC medium and allow the cells to recover at 37°C for 1-2 hours (this shifts to the non-permissive temperature to cure the λ Red plasmid).

  • Selection and Verification: a. Plate the recovered cells onto LB agar containing the antibiotic corresponding to the resistance cassette. Incubate at 37°C. b. PCR Verification: Screen colonies by PCR. Use a primer that anneals upstream of the gene insertion site and a primer internal to the resistance cassette. Check for the absence of the target gene with internal primers for ybtS or ybtE. c. Sequence Confirmation: Sequence the amplified junction fragments to confirm correct integration.

  • (Optional) Removal of the Resistance Cassette: a. If the cassette is flanked by FRT sites, it can be removed to create an unmarked mutant. b. Introduce a second plasmid expressing the FLP recombinase (e.g., pCP20), which is also temperature-sensitive. c. Select for the plasmid at 30°C, then cure it by growing at 42°C. The FLP recombinase will excise the resistance cassette, leaving a small "scar" sequence. d. Verify the removal of the cassette by PCR and loss of the associated antibiotic resistance.

References

Heterologous Expression of Yersiniabactin in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the heterologous expression, purification, and quantification of yersiniabactin (Ybt), a siderophore with significant potential in various applications, including metal chelation therapies and as a target for antimicrobial drug development. The protocols outlined below leverage Escherichia coli as a robust and well-characterized expression host, offering a safer alternative to its native producer, the pathogenic Yersinia pestis.

Introduction

This compound is a mixed nonribosomal peptide-polyketide natural product with a high affinity for iron and other metals.[1] Its biosynthesis is orchestrated by a complex enzymatic machinery encoded by the this compound biosynthetic gene cluster. The heterologous expression of this pathway in E. coli has been successfully demonstrated, enabling the production and detailed study of this important molecule.[2][3] This approach circumvents the need to handle highly pathogenic Yersinia species.[1]

This compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving several key enzymes encoded by the irp and associated genes. The core biosynthetic genes include irp1 and irp2, which encode large, modular high-molecular-weight proteins (HMWP1 and HMWP2).[4] Other essential enzymes include those for precursor synthesis and tailoring steps. The general pathway involves the activation of salicylate, followed by a series of condensation and modification reactions with cysteine and malonyl-CoA to assemble the final this compound molecule.[1][2]

Yersiniabactin_Biosynthesis Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate Irp9 YbtE YbtE (Salicylate- AMP ligase) Salicylate->YbtE L_Cysteine L-Cysteine HMWP2 HMWP2 (Irp2) (NRPS) L_Cysteine->HMWP2 Malonyl_CoA Malonyl-CoA HMWP1 HMWP1 (Irp1) (PKS-NRPS) Malonyl_CoA->HMWP1 SAM S-adenosylmethionine (SAM) SAM->HMWP1 Methylation YbtE->HMWP2 Salicyl-AMP HMWP2->HMWP1 Growing Chain YbtT YbtT (Thioesterase) HMWP1->YbtT Release YbtU YbtU YbtU->HMWP1 This compound This compound YbtT->this compound

Caption: this compound biosynthetic pathway.

Quantitative Data Summary

The heterologous production of this compound in E. coli has been optimized to achieve significant titers. The following tables summarize the reported production levels under different conditions.

Table 1: this compound Production in High-Cell-Density Fermentation

ParameterValueReference
Host StrainE. coli K207-3[2]
Final Titer67 ± 21 mg/L[2][3]
Volumetric Productivity1.1 ± 0.3 mg/L-h[2][3]

Table 2: Optimized this compound Production through Media Optimization

ParameterValueReference
Optimized Titer867 ± 121 mg/L[5]
Fold Increase (vs. M9 medium)~38-fold[5]

Experimental Protocols

Protocol 1: Heterologous Expression of this compound in E. coli

This protocol describes the expression of the this compound biosynthetic gene cluster in a suitable E. coli host strain.

1. Host Strain and Plasmids:

  • Host Strain: E. coli K207-3, a derivative of BL21(DE3), is a suitable host.[2]

  • Plasmids: The this compound synthetase genes are introduced on multicistronic expression plasmids.[2]

2. Culture Medium:

  • Luria-Bertani (LB) broth is used for initial cultures.[2]

  • For high-cell-density fermentation, a defined medium (F1 medium) is recommended.[2]

    • F1 Medium Composition (per liter):

      • KH₂PO₄: 1.5 g

      • K₂HPO₄: 4.34 g

      • (NH₄)₂SO₄: 0.4 g

      • MgSO₄: 150.5 mg

      • Glucose: 5 g

      • Trace metal solution: 1.25 ml

      • Vitamin solution: 1.25 ml

3. Expression Procedure: a. Inoculate a starter culture of E. coli K207-3 harboring the this compound expression plasmids in LB broth with appropriate antibiotics (e.g., 100 µg/ml carbenicillin, 50 µg/ml kanamycin).[2] b. Grow the starter culture overnight at 37°C with shaking. c. Inoculate the main culture (LB or F1 medium) with a 3% (v/v) inoculum from the starter culture.[2] d. Grow the main culture at 37°C with shaking (250 rpm) to an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.[2] e. Cool the culture to 20°C for 10 minutes.[2] f. Induce protein expression by adding isopropyl-β-d-thiogalactopyranoside (IPTG) to a final concentration of 75 µM.[2] g. Simultaneously, add salicylate to a final concentration of 1 mM to provide the precursor for this compound biosynthesis.[2] h. Incubate the culture for 12-30 hours at 22°C with shaking (200 rpm).[2]

Expression_Workflow cluster_prep Preparation cluster_main Main Culture cluster_induction Induction and Production cluster_harvest Harvesting Inoculate Inoculate starter culture (E. coli K207-3 with plasmids) Overnight Overnight growth (37°C, shaking) Inoculate->Overnight Inoculate_Main Inoculate main culture Overnight->Inoculate_Main Grow_Main Grow to OD600 0.6-0.8 (37°C, 250 rpm) Inoculate_Main->Grow_Main Cool Cool culture to 20°C Grow_Main->Cool Induce Add IPTG (75 µM) and Salicylate (1 mM) Cool->Induce Produce Incubate 12-30h (22°C, 200 rpm) Induce->Produce Harvest Harvest culture for extraction and analysis Produce->Harvest

Caption: Experimental workflow for this compound expression.

Protocol 2: Extraction and Purification of this compound

This protocol details the extraction of this compound from the culture supernatant and its subsequent purification.

1. Materials:

  • Ethyl acetate

  • 5 mM FeCl₃ solution

  • Acetonitrile

  • Water (HPLC grade)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

2. Extraction Procedure: a. Centrifuge the culture from Protocol 1 to pellet the cells. b. Transfer the supernatant to a clean container. c. Add 5 mM FeCl₃ to the supernatant to chelate the this compound.[2] d. Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant.[2] e. Shake vigorously and allow the phases to separate. f. Collect the organic (ethyl acetate) phase. g. Repeat the extraction of the aqueous phase with another equal volume of ethyl acetate.[2] h. Pool the organic phases and evaporate the solvent to dryness.

3. HPLC Purification: a. Resuspend the dried extract in water with 10% acetonitrile.[2] b. Load the resuspended sample onto a preparative HPLC column. c. Elute the this compound-Fe³⁺ complex using a water/acetonitrile gradient. A 10% to 100% acetonitrile gradient is effective.[2] d. This compound-Fe³⁺ typically elutes at approximately 75% acetonitrile.[2] e. Collect the fractions containing the purified this compound-Fe³⁺ complex. f. Pool the pure fractions and lyophilize to obtain the purified product.

Protocol 3: Quantification of this compound

This protocol describes how to quantify the concentration of purified this compound.

1. Method:

  • Spectrophotometry is a straightforward method for quantifying the this compound-Fe³⁺ complex.

2. Procedure: a. Resuspend the purified this compound-Fe³⁺ in water. b. Measure the absorbance of the solution at 385 nm.[2] c. Calculate the concentration using the Beer-Lambert law (A = εbc), with a known extinction coefficient (ε) for the Ybt-Fe³⁺ complex of 2884 M⁻¹cm⁻¹.[2] d. For quantifying this compound in crude extracts or culture supernatants, it is recommended to first generate a standard curve using purified this compound of known concentrations.

Concluding Remarks

The heterologous expression of this compound in E. coli provides a valuable platform for producing this siderophore for research and development purposes. The protocols provided herein offer a foundation for the successful expression, purification, and quantification of this compound. Further optimization of culture conditions, such as media composition, can significantly enhance production titers.[5] The availability of a robust system for this compound production will facilitate further investigations into its biological roles and potential therapeutic applications.

References

Application Notes and Protocols: Chromazurol S (CAS) Assay for Siderophore Activity of Yersiniabactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yersiniabactin (Ybt) is a siderophore produced by pathogenic bacteria such as Yersinia pestis, the causative agent of plague, as well as certain strains of Escherichia coli and other Enterobacteriaceae.[1] Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to acquire iron from their environment, a critical process for their survival and virulence. The Chromazurol S (CAS) assay is a widely used, universal colorimetric method for detecting and quantifying siderophore production.[2] This document provides detailed application notes and protocols for utilizing the CAS assay to determine the siderophore activity of this compound.

The principle of the CAS assay is based on the competition for iron between the siderophore and a strong chelating agent, Chromazurol S. In the assay reagent, CAS is in a ternary complex with ferric iron (Fe³⁺) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA), which results in a blue-colored solution. When a sample containing a siderophore like this compound is added, the siderophore, with its higher affinity for iron, removes the iron from the CAS complex. This causes the release of the free dye, leading to a color change from blue to orange or yellow. The intensity of this color change is proportional to the amount of siderophore present and can be quantified spectrophotometrically.[2]

Data Presentation

The following table presents representative data from a liquid CAS assay quantifying total siderophore production in an Escherichia coli strain capable of producing this compound. The data illustrates the typical results obtained when comparing a wild-type strain with mutants deficient in siderophore biosynthesis. The values are expressed in siderophore units (%), calculated from the absorbance readings at 630 nm.

StrainGenotypeSiderophore Production (% Siderophore Units)
Wild TypeybtS+85 ± 5
Mutant 1ΔybtS10 ± 2
Mutant 2ΔentB75 ± 6
Double MutantΔybtS ΔentB5 ± 1

Note: This data is representative and derived from graphical representations in existing literature. Actual values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Qualitative CAS Agar Plate Assay for this compound Detection

This protocol is a straightforward method for screening bacterial colonies for this compound production.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Ferric chloride (FeCl₃·6H₂O)

  • Hydrochloric acid (HCl), 10 mM

  • PIPES buffer

  • Nutrient agar or other suitable growth medium

  • Petri dishes

  • Sterile water

Procedure:

  • Preparation of CAS Assay Stock Solution:

    • Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • In a separate flask, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • Slowly mix the CAS solution with 10 mL of the 1 mM FeCl₃ solution.

    • While stirring, slowly add the CAS-iron solution to the HDTMA solution. The resulting mixture should be a deep blue color.

    • Autoclave the CAS assay stock solution and store it in the dark.

  • Preparation of CAS Agar Plates:

    • Prepare your desired growth medium (e.g., nutrient agar) and autoclave.

    • Cool the autoclaved medium to approximately 50°C.

    • Aseptically add the sterile CAS assay stock solution to the molten agar at a 1:9 ratio (e.g., 100 mL of CAS solution to 900 mL of agar). Mix gently to ensure homogeneity without introducing excessive air bubbles.

    • Pour the CAS agar into sterile petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Inoculate the bacterial strains of interest (e.g., wild-type Yersinia and a this compound-deficient mutant as a negative control) onto the surface of the CAS agar plates. This can be done by streaking or spotting.

    • Incubate the plates at the optimal growth temperature for the bacteria (typically 28-37°C) for 24-48 hours.

  • Observation of Results:

    • Observe the plates for the formation of a halo around the bacterial colonies. A color change from blue to orange or yellow indicates the production of siderophores (this compound). The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

Protocol 2: Quantitative Liquid CAS Assay for this compound Activity

This protocol allows for the quantification of this compound in liquid culture supernatants.

Materials:

  • CAS assay stock solution (prepared as in Protocol 1)

  • Iron-deficient liquid growth medium (e.g., M9 minimal medium)

  • Bacterial culture of the strain of interest

  • Spectrophotometer or microplate reader

  • Microcentrifuge tubes

  • 96-well microplates (optional, for high-throughput analysis)

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the bacterial strain into an iron-deficient liquid medium.

    • Incubate the culture under conditions that promote siderophore production (e.g., shaking at the optimal temperature for 24-48 hours).

  • Sample Preparation:

    • After incubation, centrifuge the bacterial culture to pellet the cells (e.g., 10,000 x g for 10 minutes).

    • Carefully collect the cell-free supernatant, which contains the secreted siderophores.

  • CAS Assay Reaction:

    • In a microcentrifuge tube or a well of a 96-well plate, mix the bacterial supernatant with the CAS assay solution. A common ratio is 1:1 (v/v) (e.g., 100 µL of supernatant and 100 µL of CAS assay solution).

    • Prepare a reference sample by mixing sterile iron-deficient medium with the CAS assay solution in the same ratio.

    • Incubate the mixture at room temperature for a specified time (e.g., 20-60 minutes) to allow the color reaction to stabilize.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the sample (As) and the reference (Ar) at a wavelength of 630 nm.

  • Calculation of Siderophore Units:

    • The amount of siderophore produced is typically expressed as percent siderophore units (SU), which can be calculated using the following formula: % Siderophore Units = [(Ar - As) / Ar] x 100 [3]

Mandatory Visualizations

This compound Biosynthesis and Transport Pathway

G This compound Biosynthesis and Transport Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_extracellular Extracellular Space Chorismate Chorismate YbtE YbtE (Salicyl-AMP ligase) Chorismate->YbtE YbtS Salicylate Salicylate HMWP2 HMWP2 (NRPS) YbtE->HMWP2 Salicylate activation HMWP1 HMWP1 (NRPS/PKS) HMWP2->HMWP1 Intermediate transfer YbtU YbtU (Reductase) HMWP1->YbtU Reduction step Apo_Ybt Apo-Yersiniabactin HMWP1->Apo_Ybt Release YbtU->HMWP1 Modified intermediate YbtX YbtX (Exporter) Apo_Ybt->YbtX Fe_Ybt_cyto Fe-Yersiniabactin Fe_release Fe³⁺ Release (Metabolic Use) Fe_Ybt_cyto->Fe_release Fe_Ybt_peri Fe-Yersiniabactin YbtPQ YbtP/YbtQ (ABC Transporter) Fe_Ybt_peri->YbtPQ Apo_Ybt_extra Apo-Yersiniabactin Fe_Ybt_extra Fe-Yersiniabactin Apo_Ybt_extra->Fe_Ybt_extra Iron Chelation Fe_extra Fe³⁺ Fe_extra->Fe_Ybt_extra Psn Psn/FyuA (Receptor) Fe_Ybt_extra->Psn IM Inner Membrane OM Outer Membrane YbtX->Apo_Ybt_extra Export Psn->Fe_Ybt_peri TonB-dependent import YbtPQ->Fe_Ybt_cyto Import G Regulation of this compound Gene Expression Iron_High High Iron Fur Fur (Ferric Uptake Regulator) Iron_High->Fur Binds to Iron_Low Low Iron Iron_Low->Fur Inactive YbtA YbtA (Transcriptional Activator) Iron_Low->YbtA Promotes activity Ybt_genes ybt Genes (Biosynthesis & Transport) Fur->Ybt_genes Represses YbtA->Ybt_genes Activates Ybt_production This compound Production Ybt_genes->Ybt_production G CAS Assay Experimental Workflow start Start step1 Prepare CAS Assay Reagent (Blue Complex) start->step1 step2 Culture Bacteria in Iron-Deficient Medium start->step2 step4 Mix Supernatant with CAS Reagent step1->step4 step3 Harvest Cell-Free Supernatant step2->step3 step3->step4 step5 Incubate for Color Development step4->step5 step6 Measure Absorbance at 630 nm step5->step6 step7 Calculate % Siderophore Units step6->step7 end End step7->end

References

In Vivo Models for Elucidating the Role of Yersiniabactin in Bacterial Infection

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction

Yersiniabactin (Ybt) is a siderophore produced by several pathogenic members of the Enterobacteriaceae family, including Yersinia pestis, Yersinia enterocolitica, Klebsiella pneumoniae, and certain pathogenic strains of Escherichia coli.[1][2] As a high-virulence factor, Ybt plays a critical role in bacterial pathogenesis by sequestering iron and other essential metals from the host environment, thereby overcoming nutritional immunity.[1][3] The study of Ybt's function in vivo is paramount for understanding infection mechanisms and for the development of novel anti-infective therapies. This document provides detailed application notes and protocols for various established animal models used to investigate the role of this compound in infection.

Application Notes

The selection of an appropriate in vivo model is contingent upon the specific research question, the pathogen of interest, and the host-pathogen interactions being investigated. This compound's contribution to virulence is particularly evident in models that mimic natural infection routes where iron limitation is a significant barrier to bacterial growth.[4]

Key Considerations for Model Selection:

  • Pathogen: The genetic background of the bacterial strain, including the presence of the this compound synthesis and transport genes (located on a high-pathogenicity island), is crucial.[1][5] Isogenic mutant strains (e.g., ΔybtS, Δirp2 for synthesis; ΔfyuA, ΔybtP/Q for transport) are essential for comparative studies.[5][6]

  • Host: Murine models are the most common and well-characterized for studying this compound-mediated infections. The genetic background of the mouse strain can influence susceptibility. For instance, studies on the interaction with lipocalin 2 (Lcn2) necessitate the use of Lcn2 knockout (Lcn2-/-) mice to delineate Ybt's role in evading this specific host defense mechanism.[7]

  • Infection Route: The route of administration significantly impacts the disease outcome and the observed importance of this compound. For example, Ybt is critical for establishing infection via subcutaneous and intranasal routes in plague models, but less so for intravenous infections which bypass initial iron-limited tissue environments.[4][8][9]

  • Ethical Considerations and Alternatives: While mammalian models provide invaluable data, the use of alternative models like the greater wax moth, Galleria mellonella, offers a cost-effective and ethically less constrained option for initial virulence screening and large-scale studies.[10][11]

This compound has been shown to contribute to virulence in various infection types:

  • Pulmonary Infections: In models of pneumonia caused by K. pneumoniae, this compound is a key virulence factor, enabling the bacteria to overcome iron sequestration by host proteins like transferrin and lactoferrin in the lungs.[4][6][12][13]

  • Systemic Infections and Plague: For Y. pestis, the causative agent of plague, the this compound system is essential for establishing both bubonic (subcutaneous infection) and pneumonic (intranasal infection) plague.[1][8][9]

  • Urinary Tract Infections (UTIs): In uropathogenic E. coli (UPEC), this compound contributes to colonization and persistence in the urinary tract.[14][15][16]

  • Intestinal Inflammation: Recent studies suggest that this compound produced by E. coli can promote intestinal inflammation by inducing ferroptosis and pyroptosis.[17][18][19][20]

Beyond iron acquisition, this compound has been implicated in the acquisition of other metals like zinc and copper, and it can also function as a signaling molecule in quorum sensing.[3][21][22][23] These multifaceted roles underscore the importance of studying this compound in the complex environment of a living host.

Experimental Protocols

The following are generalized protocols for key in vivo experiments. Specific details such as bacterial inoculum size and time points for analysis should be optimized based on the specific strains and research objectives.

Protocol 1: Murine Model of Pulmonary Infection (Klebsiella pneumoniae)

This model is used to assess the role of this compound in the pathogenesis of pneumonia.

Materials:

  • Wild-type (WT) K. pneumoniae strain

  • Isogenic this compound mutant (e.g., ΔybtS) K. pneumoniae strain

  • Age- and sex-matched C57BL/6 mice (or other appropriate strain)

  • Phosphate-buffered saline (PBS), sterile

  • Luria-Bertani (LB) broth

  • Anesthesia (e.g., isoflurane)

  • Pipettes and sterile tips

  • Plates for colony-forming unit (CFU) enumeration (e.g., LB agar)

Procedure:

  • Bacterial Preparation:

    • Grow WT and mutant K. pneumoniae strains overnight in LB broth at 37°C with shaking.

    • Subculture the bacteria in fresh LB broth and grow to mid-logarithmic phase.

    • Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^5 CFU/50 µL). Verify the concentration by serial dilution and plating.

  • Intranasal Inoculation:

    • Lightly anesthetize the mice.

    • Hold the mouse in a supine position.

    • Gently instill 50 µL of the bacterial suspension into the nares (25 µL per nostril).

    • Monitor the animals until they have fully recovered from anesthesia.

  • Post-Infection Monitoring and Analysis:

    • Monitor the mice for signs of illness (e.g., weight loss, ruffled fur, lethargy) at regular intervals.

    • At predetermined time points (e.g., 24, 48, 72 hours post-infection), euthanize a subset of mice.

    • Aseptically harvest lungs, spleen, and liver.

    • Homogenize the organs in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial burden (CFU/organ).

Protocol 2: Murine Models of Plague (Yersinia pestis)

These models differentiate the role of this compound in the distinct forms of plague.

A. Bubonic Plague Model (Subcutaneous Infection)

  • Bacterial Preparation: Prepare Y. pestis strains (WT and this compound mutants) as described in Protocol 1, adjusting the final concentration as needed for the desired infectious dose.

  • Subcutaneous Injection:

    • Shave a small area on the back or flank of the mouse.

    • Inject the bacterial suspension (e.g., in 100 µL of PBS) subcutaneously.

  • Analysis: Monitor survival rates and determine the 50% lethal dose (LD50). At various time points, bacterial dissemination can be assessed by determining CFU counts in the draining lymph nodes, spleen, liver, and blood.[8][9]

B. Pneumonic Plague Model (Intranasal Infection)

  • Bacterial Preparation: Prepare Y. pestis strains as described above.

  • Intranasal Inoculation: Follow the procedure outlined in Protocol 1, Step 2.

  • Analysis: Monitor survival and determine the LD50. Assess bacterial burden in the lungs and other organs at different time points post-infection.[8][9]

Protocol 3: Murine Model of Urinary Tract Infection (Uropathogenic E. coli)

This model evaluates the contribution of this compound to the colonization of the urinary tract.

Materials:

  • Wild-type (WT) UPEC strain

  • Isogenic this compound mutant (e.g., ΔfyuA) UPEC strain

  • Female mice (e.g., C3H/HeJ or C57BL/6)

  • Anesthesia

  • Sterile catheter

Procedure:

  • Bacterial Preparation: Prepare UPEC strains as described in Protocol 1.

  • Transurethral Inoculation:

    • Anesthetize the mice.

    • Insert a sterile catheter into the bladder via the urethra.

    • Instill the bacterial suspension (e.g., 50 µL of 1-2 x 10^8 CFU/mL) directly into the bladder.

  • Post-Infection Analysis:

    • At specified time points (e.g., 24, 48 hours), euthanize the mice.

    • Aseptically harvest the bladder and kidneys.

    • Homogenize the organs and determine bacterial loads by plating serial dilutions.

Protocol 4: Galleria mellonella Infection Model

A useful screening tool to assess the virulence of bacterial strains.

Materials:

  • Final instar G. mellonella larvae

  • Bacterial strains (WT and mutants)

  • Hamilton syringe or similar microinjection apparatus

  • Incubator set to 37°C

Procedure:

  • Bacterial Preparation: Prepare bacteria as described in Protocol 1, resuspending in PBS.

  • Injection:

    • Inject a small volume (e.g., 10 µL) of the bacterial suspension into the hemocoel of each larva via the last left proleg.

    • Include a control group injected with sterile PBS.

  • Incubation and Scoring:

    • Place the larvae in a petri dish and incubate at 37°C.

    • Monitor survival at regular intervals (e.g., every 12 or 24 hours) for up to 72-96 hours. Larvae are considered dead if they are non-responsive to touch.

    • Survival curves can be plotted and compared between WT and mutant strains.

Data Presentation

Table 1: this compound's Role in Bacterial Burden in a Murine Pneumonia Model
Bacterial StrainOrganTime Post-Infection (hours)Mean Bacterial Load (Log10 CFU/organ) ± SD
K. pneumoniae WTLungs246.5 ± 0.4
K. pneumoniae ΔybtSLungs244.2 ± 0.6
K. pneumoniae WTSpleen485.1 ± 0.5
K. pneumoniae ΔybtSSpleen482.8 ± 0.7

Note: Data are representative and should be generated from specific experiments.

Table 2: Effect of this compound on Survival in Murine Plague Models
PathogenInfection ModelBacterial StrainInoculum (CFU)50% Lethal Dose (LD50)
Y. pestisBubonic PlagueWild-TypeVaries< 100
Y. pestisBubonic PlagueΔirp2 (Ybt synthesis)Varies> 1 x 10^6
Y. pestisPneumonic PlagueWild-TypeVaries~ 1 x 10^3
Y. pestisPneumonic PlagueΔirp2 (Ybt synthesis)Varies~ 2.4 x 10^4

Note: LD50 values are approximations based on published literature and will vary by strain and experimental conditions.[8][9]

Visualizations

Experimental_Workflow_Pneumonia_Model cluster_prep Bacterial Preparation cluster_infection Infection cluster_analysis Analysis overnight Overnight Culture (WT & Mutant) subculture Subculture to Mid-Log Phase overnight->subculture wash Harvest, Wash, & Resuspend in PBS subculture->wash anesthetize Anesthetize Mice wash->anesthetize inoculate Intranasal Inoculation anesthetize->inoculate monitor Monitor Survival & Morbidity inoculate->monitor harvest Harvest Organs (Lungs, Spleen) monitor->harvest homogenize Homogenize & Plate Dilutions harvest->homogenize cfu Determine Bacterial Burden (CFU) homogenize->cfu

Caption: Workflow for a murine model of bacterial pneumonia.

Yersiniabactin_Function_Pathway cluster_host Host Environment (Iron/Zinc Limited) cluster_bacterium Bacterial Cell HostFe Host Iron/Zinc (e.g., Transferrin, Calprotectin) Ybt_Fe_Complex Ybt-Metal Complex (Fe-Ybt, Zn-Ybt) HostFe->Ybt_Fe_Complex Lcn2 Lipocalin 2 Lcn2->Ybt_Fe_Complex Ybt evades Lcn2 Ybt_Synth Ybt Synthesis (irp genes) Ybt_Secreted Apo-Yersiniabactin (Ybt) Ybt_Synth->Ybt_Secreted Secretion Ybt_Secreted->Ybt_Fe_Complex Chelates Host Metal QS Quorum Sensing (Autoinducer) Ybt_Secreted->QS Signaling Ybt_Transport Ybt-Metal Uptake (FyuA, YbtP/Q) Ybt_Fe_Complex->Ybt_Transport Uptake Intracellular_Metal Intracellular Iron/Zinc Pool Ybt_Transport->Intracellular_Metal Metal Release Growth Bacterial Growth & Virulence Intracellular_Metal->Growth QS->Ybt_Synth Positive Feedback

Caption: this compound's role in nutrient acquisition and signaling.

References

Application Notes and Protocols for Gene Expression Analysis of Yersiniabactin Biosynthetic Genes via qRT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yersiniabactin (Ybt) is a potent siderophore utilized by pathogenic bacteria, including Yersinia pestis, Yersinia pseudotuberculosis, and Yersinia enterocolitica, to acquire iron, an essential nutrient, from their hosts.[1] The biosynthetic and transport machinery for Ybt is encoded by the this compound gene cluster, located on a high-pathogenicity island (HPI).[2][3] This system is a critical virulence factor, and its inhibition presents a promising target for novel anti-infective therapies. Quantitative real-time PCR (qRT-PCR) is a highly sensitive and specific method for quantifying the expression levels of the this compound biosynthetic genes, providing insights into their regulation and the efficacy of potential inhibitors.

The expression of the this compound gene cluster is tightly regulated in response to iron availability. Under iron-replete conditions, the global ferric uptake regulator (Fur) protein binds to specific sequences in the promoter regions of the this compound operons, repressing their transcription.[4][5][6] Conversely, in an iron-depleted environment, Fur-mediated repression is lifted. Full activation of the biosynthetic and transport genes (irp2, ybtP, fyuA/psn) requires the AraC-like transcriptional activator, YbtA, which is also encoded within the HPI.[4][7][8] Interestingly, YbtA represses its own transcription.[4] This dual regulatory mechanism allows the bacteria to finely tune the production of this compound in response to environmental cues.

These application notes provide a comprehensive protocol for the analysis of this compound gene expression using qRT-PCR, from bacterial culture and RNA extraction to data analysis and interpretation.

Experimental Protocols

Bacterial Culture and Treatment

This protocol describes the cultivation of Yersinia species under iron-depleted and iron-replete conditions to study the differential expression of this compound genes.

Materials:

  • Yersinia species (e.g., Yersinia pestis, Yersinia enterocolitica)

  • Luria-Bertani (LB) broth

  • 2,2'-dipyridyl (iron chelator)

  • FeCl₃ (ferric chloride)

  • Sterile culture tubes and flasks

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Inoculate a single colony of the desired Yersinia strain into 5 mL of LB broth and grow overnight at the appropriate temperature (e.g., 26°C for Y. pestis, 37°C for Y. enterocolitica) with shaking.

  • The next day, dilute the overnight culture 1:100 into fresh LB broth.

  • For the iron-depleted condition, supplement the LB broth with 2,2'-dipyridyl to a final concentration of 200 µM.

  • For the iron-replete condition, supplement the LB broth with FeCl₃ to a final concentration of 100 µM.

  • Incubate the cultures with shaking until they reach the mid-logarithmic phase of growth (OD₆₀₀ of ~0.6-0.8).

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Decant the supernatant and immediately proceed to RNA extraction or snap-freeze the cell pellet in liquid nitrogen and store at -80°C for later use.

RNA Extraction

This protocol outlines the extraction of high-quality total RNA from Yersinia species, suitable for qRT-PCR analysis.

Materials:

  • Bacterial cell pellet

  • TRIzol® Reagent or a commercial RNA purification kit (e.g., RNeasy Mini Kit, Qiagen)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Microcentrifuge

  • DNase I, RNase-free

Procedure (using TRIzol® Reagent):

  • Lyse the bacterial cell pellet in 1 mL of TRIzol® Reagent by repetitive pipetting.

  • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent. Cap the tube securely and shake vigorously by hand for 15 seconds.

  • Incubate at room temperature for 2-3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • Following centrifugation, the mixture separates into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.

  • Transfer the aqueous phase to a fresh tube.

  • Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1 mL of TRIzol® Reagent used for the initial homogenization.

  • Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.

  • Remove the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.

  • Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.

  • Dissolve the RNA in an appropriate volume of nuclease-free water.

  • To remove any contaminating genomic DNA, treat the RNA sample with DNase I according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis. A260/280 ratio should be ~2.0.

cDNA Synthesis (Reverse Transcription)

This protocol describes the synthesis of complementary DNA (cDNA) from the extracted RNA.

Materials:

  • Total RNA sample

  • Reverse transcriptase enzyme (e.g., SuperScript™ III, Invitrogen)

  • Random hexamers or gene-specific primers

  • dNTPs

  • RNase inhibitor

  • Nuclease-free water

  • Thermal cycler

Procedure:

  • In a nuclease-free tube, combine 1-2 µg of total RNA, random hexamers (or gene-specific primers), and dNTPs. Add nuclease-free water to the recommended volume.

  • Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute to denature the RNA and allow primer annealing.

  • Prepare a master mix containing the reverse transcription buffer, RNase inhibitor, and reverse transcriptase enzyme.

  • Add the master mix to the RNA-primer mixture.

  • Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes to inactivate the enzyme).

  • The resulting cDNA can be stored at -20°C.

Quantitative Real-Time PCR (qRT-PCR)

This protocol details the setup of the qRT-PCR reaction to quantify the expression of this compound genes.

Materials:

  • cDNA template

  • SYBR® Green or TaqMan® qPCR Master Mix

  • Forward and reverse primers for target and reference genes (see Table 1 for suggested genes)

  • Nuclease-free water

  • qPCR instrument

Primer Design:

  • Primers should be designed to have a melting temperature (Tm) of approximately 60°C.

  • Amplicon size should be between 100-200 base pairs.

  • Primers should be specific to the target gene and checked for potential hairpins and self-dimers using appropriate software (e.g., Primer3, NCBI Primer-BLAST).

Table 1: Target and Reference Genes for qRT-PCR Analysis

GeneFunction
Target Genes
irp2This compound biosynthesis
ybtATranscriptional regulator
ybtPThis compound transport
fyuA (psn)This compound receptor
Reference Genes (Yersinia pestis)
gmk, proC, fabD, rpoD, nadB, rho, thrA, ribD, mutL, rpoB, adk, tmkHousekeeping genes[9]
Reference Genes (Yersinia enterocolitica)
glnS, nuoB, glmS, gyrB, dnaK, thrSHousekeeping genes[10]

Procedure:

  • Thaw all reagents on ice.

  • Prepare a qPCR master mix containing the qPCR Master Mix, forward and reverse primers, and nuclease-free water.

  • Aliquot the master mix into qPCR plate wells.

  • Add the diluted cDNA template to the respective wells. Include no-template controls (NTCs) for each primer set.

  • Seal the plate, centrifuge briefly, and place it in the qPCR instrument.

  • Set up the thermal cycling protocol, typically:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis (for SYBR® Green)

  • Run the qPCR program.

Data Analysis

The relative expression of the target genes is typically calculated using the comparative Cₜ (ΔΔCₜ) method.

Procedure:

  • For each sample, calculate the ΔCₜ by subtracting the Cₜ value of the reference gene from the Cₜ value of the target gene: ΔCₜ = Cₜ(target) - Cₜ(reference)

  • Normalize the ΔCₜ of the test sample to the ΔCₜ of the control sample (e.g., iron-replete condition) to get the ΔΔCₜ: ΔΔCₜ = ΔCₜ(test sample) - ΔCₜ(control sample)

  • Calculate the fold change in gene expression as 2-ΔΔCₜ.

  • Perform statistical analysis (e.g., t-test or ANOVA) on the replicate data to determine the significance of the observed expression changes.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

Table 2: Hypothetical qRT-PCR Results for this compound Gene Expression in Yersinia pestis under Iron-Depleted vs. Iron-Replete Conditions

GeneConditionAverage CₜFold Change (vs. Iron-Replete)Standard Deviationp-value
irp2 Iron-Replete25.31.00.21-
Iron-Depleted19.845.33.1<0.001
ybtA Iron-Replete28.11.00.35-
Iron-Depleted29.50.40.15<0.05
ybtP Iron-Replete26.91.00.28-
Iron-Depleted21.251.74.5<0.001
fyuA Iron-Replete27.51.00.31-
Iron-Depleted22.142.23.8<0.001
rpoD (Ref) Iron-Replete18.2-0.15-
Iron-Depleted18.3-0.18-

Visualizations

yersiniabactin_regulation iron_replete High Iron fur Fur iron_replete->fur activates iron_depleted Low Iron iron_depleted->fur inactivates ybta YbtA iron_depleted->ybta leads to activation irp2_operon irp2 operon fur->irp2_operon represses ybtp_operon ybtP operon fur->ybtp_operon represses fyua_gene fyuA (psn) fur->fyua_gene represses ybta_gene ybtA fur->ybta_gene represses ybta->irp2_operon activates ybta->ybtp_operon activates ybta->fyua_gene activates ybta->ybta_gene represses

Caption: Regulation of this compound gene expression.

qrt_pcr_workflow culture 1. Bacterial Culture (e.g., Iron-replete vs. Iron-depleted) rna_extraction 2. Total RNA Extraction culture->rna_extraction dnase 3. DNase Treatment rna_extraction->dnase quality_control 4. RNA Quality & Quantity Check (Spectrophotometry, Gel Electrophoresis) dnase->quality_control cdna_synthesis 5. cDNA Synthesis (Reverse Transcription) quality_control->cdna_synthesis qpcr 6. qRT-PCR (SYBR Green / TaqMan) cdna_synthesis->qpcr data_analysis 7. Data Analysis (ΔΔCt Method) qpcr->data_analysis

Caption: Experimental workflow for qRT-PCR analysis.

References

Application Notes and Protocols for Studying Yersiniabactin Transport Across Bacterial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yersiniabactin (Ybt) is a siderophore produced by pathogenic bacteria, including Yersinia pestis, the causative agent of plague, as well as certain strains of Escherichia coli and Klebsiella pneumoniae.[1][2] Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from the environment, particularly from host tissues where iron is tightly sequestered by proteins like transferrin and lactoferrin.[1][3] The this compound transport system is crucial for the virulence of these pathogens, making it an attractive target for the development of novel antimicrobial agents.[3][4][5] Understanding the mechanisms of Ybt transport is therefore of significant interest.

This document provides detailed application notes and protocols for studying the transport of this compound across bacterial membranes, focusing on genetic and phenotypic assays, radiolabeled uptake studies, and fluorescence-based methods.

This compound Transport Pathway

The transport of the iron-laden this compound (Fe-Ybt) complex into the bacterial cytoplasm is a multi-step process involving proteins in both the outer and inner membranes.[6][7]

  • Outer Membrane Transport: The Fe-Ybt complex is recognized and bound by a specific TonB-dependent outer membrane receptor, known as Psn in Yersinia pestis and FyuA in Yersinia enterocolitica and E. coli.[1][8][9] The transport across the outer membrane is an active process that requires energy transduced from the inner membrane by the TonB-ExbB-ExbD complex.[6][8][9]

  • Periplasmic Transit: Once in the periplasm, the Fe-Ybt complex is thought to be shuttled to the inner membrane, although a specific periplasmic binding protein has not been definitively identified.[8]

  • Inner Membrane Transport: The final step is the translocation of the Fe-Ybt complex across the inner membrane into the cytoplasm. This is mediated by an ATP-binding cassette (ABC) transporter composed of the permease YbtP and the ATPase YbtQ.[6][10]

  • Iron Release: Inside the cytoplasm, iron is released from the this compound molecule, possibly through reduction of Fe³⁺ to Fe²⁺ or by degradation of the siderophore.[8]

Yersiniabactin_Transport_Pathway cluster_extracellular Extracellular Space cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane cluster_cytoplasm Cytoplasm Fe_Ybt Fe³⁺-Yersiniabactin Psn_FyuA Psn / FyuA Receptor Fe_Ybt->Psn_FyuA Binding Fe_Ybt_peri Fe³⁺-Ybt Psn_FyuA->Fe_Ybt_peri Translocation YbtP_YbtQ YbtP/YbtQ ABC Transporter Fe_Ybt_peri->YbtP_YbtQ Binding Fe_cyto Fe³⁺ YbtP_YbtQ->Fe_cyto Transport & Release Ybt_cyto Ybt YbtP_YbtQ->Ybt_cyto TonB_Complex TonB-ExbB-ExbD TonB_Complex->Psn_FyuA Energy

Caption: this compound transport across bacterial membranes.

Quantitative Data Summary

ParameterValueOrganism/SystemReference
Fe³⁺-Yersiniabactin Formation Constant 4 x 10³⁶In vitro[6][8]
LD₅₀ (Subcutaneous) AvirulentY. pestis Ybt transport mutant[4][5]
LD₅₀ (Subcutaneous) AvirulentY. pestis Ybt biosynthesis mutant[4][5]
LD₅₀ (Intranasal) ~24-fold higher than transport mutantY. pestis Ybt biosynthesis mutant[4][5]

Experimental Protocols

Protocol 1: Growth Promotion Assay

This assay assesses the ability of a bacterial strain to utilize exogenous this compound for growth under iron-limiting conditions. It is particularly useful for confirming the phenotype of transport mutants.

Materials:

  • Bacterial strains (wild-type, Ybt biosynthesis mutant, Ybt transport mutant)

  • Iron-deficient defined medium (e.g., deferrated PMH)[8]

  • Ethylenediamine-di(o-hydroxyphenyl-acetic acid) (EDDA) or other iron chelator

  • Purified this compound

  • Sterile agar plates and culture tubes

Procedure:

  • Prepare Iron-Deficient Media: Prepare an iron-deficient defined medium. Chelate any residual iron by adding an appropriate concentration of EDDA. The optimal concentration needs to be determined empirically to inhibit the growth of the test strain without being overly toxic.

  • Prepare Bacterial Inoculum: Grow the bacterial strains overnight in a rich, iron-replete medium. Wash the cells twice with sterile saline or iron-deficient medium to remove residual iron. Resuspend the cells to a standardized optical density (e.g., OD₆₀₀ of 0.1).

  • Plate Assay: a. Prepare agar plates with the iron-deficient medium containing the iron chelator. b. Spread a lawn of the test bacterial strain (e.g., a Ybt biosynthesis mutant) on the agar surface. c. Aseptically place a sterile paper disc onto the center of the plate. d. Pipette a known amount of purified this compound solution onto the disc. e. Incubate the plates at the appropriate temperature (e.g., 37°C) for 24-48 hours. f. Observe for a zone of growth around the disc, indicating utilization of exogenous this compound.

  • Liquid Culture Assay: a. Inoculate tubes of iron-deficient liquid medium with the test strains. b. For the experimental group, supplement the medium with a known concentration of purified this compound. c. Incubate the cultures with shaking at the appropriate temperature. d. Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀). e. Compare the growth curves of strains with and without exogenous this compound. A transport-proficient strain should show enhanced growth in the presence of this compound.

Growth_Assay_Workflow start Start prep_media Prepare Iron-Deficient Media (with EDDA) start->prep_media prep_inoculum Prepare Washed Bacterial Inoculum start->prep_inoculum plate_assay Plate Assay prep_media->plate_assay liquid_assay Liquid Assay prep_media->liquid_assay prep_inoculum->plate_assay prep_inoculum->liquid_assay spread_lawn Spread Bacterial Lawn plate_assay->spread_lawn inoculate_tubes Inoculate Liquid Media (+/- Ybt) liquid_assay->inoculate_tubes add_disc Add Disc with Ybt spread_lawn->add_disc incubate_plate Incubate Plates add_disc->incubate_plate observe_growth_zone Observe Zone of Growth incubate_plate->observe_growth_zone end End observe_growth_zone->end incubate_tubes Incubate Cultures inoculate_tubes->incubate_tubes measure_od Monitor OD₆₀₀ incubate_tubes->measure_od analyze_growth Analyze Growth Curves measure_od->analyze_growth analyze_growth->end

Caption: Workflow for Ybt growth promotion assays.
Protocol 2: Radiolabeled this compound-Metal Complex Uptake Assay

This protocol directly measures the uptake of a metal chelated by this compound. While historically performed with ⁵⁵Fe, recent studies have successfully used other metals like ⁶⁴Cu and ⁶¹Ni.[2][8][11][12]

Materials:

  • Bacterial strains (wild-type and transport mutants)

  • Iron-deficient medium

  • Purified this compound

  • Radiolabeled metal salt (e.g., ⁵⁵FeCl₃, ⁶⁴CuCl₂, or ⁶¹NiCl₂)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Membrane filtration apparatus and filters (e.g., 0.45 µm nitrocellulose)

  • Wash buffer (e.g., phosphate-buffered saline)

Procedure:

  • Prepare Radiolabeled Ybt Complex: a. In a microcentrifuge tube, mix purified this compound with the radiolabeled metal salt in a suitable buffer. A slight molar excess of this compound is often used to ensure all the radiolabel is chelated. b. Incubate at room temperature for at least 30 minutes to allow complex formation.

  • Prepare Cells: a. Grow bacteria under iron-derepressing conditions (e.g., in iron-deficient medium) to induce the expression of the Ybt transport system. b. Harvest cells in the mid-logarithmic phase of growth by centrifugation. c. Wash the cell pellet twice with a cold, non-radioactive buffer to remove medium components. d. Resuspend the cells in the assay buffer to a specific OD₆₀₀.

  • Uptake Assay: a. Pre-warm the cell suspension to the desired temperature (e.g., 37°C). b. Initiate the uptake by adding the radiolabeled Ybt-metal complex to the cell suspension. c. At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), withdraw an aliquot of the cell suspension. d. Immediately filter the aliquot through a nitrocellulose membrane filter under vacuum to separate the cells from the medium. e. Quickly wash the filter with two volumes of cold wash buffer to remove non-specifically bound radiolabel. f. Place the filter in a scintillation vial, add scintillation cocktail, and vortex.

  • Data Analysis: a. Measure the radioactivity in each vial using a liquid scintillation counter. b. Determine the protein concentration of the cell suspension used in the assay. c. Calculate the rate of uptake, typically expressed as pmol of metal imported per minute per mg of cellular protein. d. Compare the uptake rates between wild-type and transport mutant strains.

Protocol 3: Fluorescence-Based Siderophore Transport Assay

This advanced method allows for real-time monitoring of siderophore binding and transport by labeling the outer membrane receptor with a fluorescent dye.[13][14][15] Binding of the siderophore quenches the fluorescence, and subsequent transport into the cell leads to its recovery.

Materials:

  • Bacterial strain expressing a cysteine-substituted variant of the Psn/FyuA receptor.

  • A TonB-deficient mutant of the above strain (serves as a non-transporting control).

  • Maleimide-conjugated fluorescent dye (e.g., fluorescein maleimide).

  • Assay buffer (e.g., PBS).

  • Fluorometer or fluorescence plate reader.

  • Purified this compound.

Procedure:

  • Site-Directed Mutagenesis: Genetically engineer the psn/fyuA gene to introduce a single cysteine residue in one of the predicted surface-exposed loops of the receptor protein.

  • Fluorescent Labeling of Cells: a. Grow the bacterial strains (cysteine-mutant and TonB-deficient control) under conditions that induce receptor expression. b. Harvest and wash the cells. c. Resuspend the cells in buffer and incubate with the maleimide-conjugated fluorescent dye in the dark for a specified time (e.g., 30 minutes at room temperature). The maleimide group will specifically react with the introduced cysteine. d. Wash the cells extensively to remove any unbound dye.

  • Transport Assay: a. Resuspend the labeled cells in the assay buffer in a quartz cuvette or a microplate well. b. Place the sample in the fluorometer and record the baseline fluorescence (F₀). c. Add a known concentration of this compound to initiate the binding and transport process. d. Continuously monitor the fluorescence intensity (F) over time.

  • Data Analysis: a. Plot the relative fluorescence (F/F₀) against time. b. In the transport-competent strain, an initial rapid decrease in fluorescence (quenching) due to Ybt binding will be observed, followed by a gradual recovery as the Fe-Ybt complex is transported into the cell and the receptor returns to its unbound conformation. c. In the TonB-deficient control, only the initial quenching due to binding should be observed, with no subsequent fluorescence recovery. d. The rate of fluorescence recovery can be used to determine the kinetics of transport.

Fluorescence_Assay_Workflow start Start mutagenesis Create Cysteine-Substituted Psn/FyuA Mutant start->mutagenesis grow_cells Grow Bacterial Strains (Cys-mutant & ΔtonB) mutagenesis->grow_cells label_cells Label Cells with Fluorescent Maleimide Dye grow_cells->label_cells wash_cells Wash to Remove Unbound Dye label_cells->wash_cells prepare_assay Resuspend Labeled Cells in Assay Buffer wash_cells->prepare_assay measure_baseline Measure Baseline Fluorescence (F₀) prepare_assay->measure_baseline add_ybt Add this compound measure_baseline->add_ybt monitor_fluorescence Monitor Fluorescence (F) Over Time add_ybt->monitor_fluorescence analyze_data Analyze Quenching and Recovery Curves monitor_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for fluorescence-based Ybt transport assay.

Concluding Remarks

The techniques described provide a robust toolkit for the detailed investigation of this compound transport. Genetic manipulation to create specific mutants is fundamental to dissecting the role of each transport component.[16] Phenotypic assays, such as growth promotion, confirm the functional consequences of these mutations. For quantitative analysis, radiolabeled uptake assays offer a direct measure of transport, while fluorescence-based methods provide real-time kinetic data on the interaction between this compound and its outer membrane receptor. The choice of method will depend on the specific research question, available resources, and the level of detail required. A combination of these approaches will yield the most comprehensive understanding of this critical bacterial nutrient acquisition system.

References

Application of purified yersiniabactin in competitive binding assays.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Yersiniabactin (Ybt) is a siderophore produced by pathogenic bacteria such as Yersinia pestis, Yersinia pseudotuberculosis, and Yersinia enterocolitica, as well as certain strains of Escherichia coli.[1] As a high-affinity iron chelator, Ybt plays a crucial role in bacterial virulence by sequestering iron from host proteins, a process essential for bacterial survival and proliferation.[1][2] The remarkable affinity of this compound for ferric iron (Fe³⁺), with a formation constant of approximately 4 x 10³⁶, underscores its efficiency in iron acquisition.[1][3][4] Beyond iron, this compound has been shown to bind other divalent and trivalent metal ions, including Cu²⁺, Ni²⁺, Co²⁺, Cr³⁺, and Ga³⁺, making it a versatile metallophore.[5][6][7]

The interaction between this compound and its cognate outer membrane receptor, FyuA (also known as Psn), is highly specific and essential for the transport of the metallated siderophore into the bacterial cell.[1][8] This specific binding event presents an attractive target for the development of novel antimicrobial agents. A competitive binding assay using purified this compound can be a powerful tool to screen for and characterize compounds that interfere with the Ybt-FyuA interaction or with the chelation of iron by Ybt itself. Such assays are instrumental in the early stages of drug discovery for identifying potential inhibitors that could disrupt bacterial iron acquisition and thereby attenuate virulence.

This document provides a detailed protocol for a competitive binding assay utilizing purified this compound. The principle of the assay is based on the displacement of a labeled ligand (e.g., radiolabeled or fluorescently tagged this compound-metal complex) from the FyuA receptor by a test compound. The degree of displacement, measured by a decrease in the signal from the labeled ligand bound to the receptor, is indicative of the binding affinity of the test compound.

Key Experimental Protocols

Protocol 1: Purification of Apo-Yersiniabactin

This protocol is adapted from established methods for siderophore purification.[4][9]

Objective: To obtain pure, metal-free this compound (apo-Ybt) for use in binding assays.

Materials:

  • Yersinia pestis or a high-producing E. coli strain with the this compound biosynthetic gene cluster.

  • Iron-deficient culture medium (e.g., M9 minimal medium supplemented with 2,2'-bipyridine).

  • Ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.

  • Acetonitrile (ACN) and water (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • Lyophilizer.

Procedure:

  • Inoculate the this compound-producing bacterial strain into a large volume of iron-deficient medium and incubate with shaking until late stationary phase.

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • Acidify the supernatant to pH 2.0 with concentrated HCl.

  • Extract the acidified supernatant twice with an equal volume of ethyl acetate.

  • Pool the organic phases and evaporate to dryness using a rotary evaporator.

  • Resuspend the dried extract in a minimal volume of 50% acetonitrile.

  • Purify the this compound by reverse-phase HPLC using a gradient of water/0.1% TFA and acetonitrile/0.1% TFA.

  • Monitor the elution profile at a wavelength of 320 nm.[9]

  • Collect the fractions corresponding to the this compound peak.

  • Confirm the purity and identity of this compound using mass spectrometry. The expected molecular mass of apo-yersiniabactin is approximately 481.64 g/mol .[1]

  • Lyophilize the purified fractions to obtain a stable powder of apo-yersiniabactin.

  • Store the purified apo-Ybt at -20°C or below in a desiccated environment.

Protocol 2: Preparation of Labeled this compound-Fe³⁺ Complex

Objective: To prepare a labeled this compound-Fe³⁺ complex for use in the competitive binding assay. A common method involves using radiolabeled iron (⁵⁵Fe or ⁵⁹Fe).

Materials:

  • Purified apo-yersiniabactin.

  • ⁵⁵FeCl₃ or ⁵⁹FeCl₃ solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl).

  • Size-exclusion chromatography column (e.g., PD-10).

Procedure:

  • Dissolve a known amount of purified apo-yersiniabactin in the binding buffer.

  • Add a slight molar excess of ⁵⁵FeCl₃ or ⁵⁹FeCl₃ to the apo-yersiniabactin solution.

  • Incubate the mixture at room temperature for 1 hour to allow for complex formation. The solution will typically develop a reddish-brown color.

  • Remove the unbound radiolabeled iron by passing the solution through a size-exclusion chromatography column equilibrated with the binding buffer.

  • Collect the fractions containing the labeled Ybt-⁵⁵Fe³⁺ complex.

  • Determine the concentration and specific activity of the labeled complex using a scintillation counter and UV-Vis spectrophotometry.

Protocol 3: Competitive Binding Assay

Objective: To screen for and characterize compounds that inhibit the binding of the Ybt-Fe³⁺ complex to its receptor, FyuA. This protocol assumes the availability of a source of the FyuA receptor, such as membrane preparations from a FyuA-overexpressing bacterial strain.

Materials:

  • Membrane preparation containing the FyuA receptor.

  • Labeled Ybt-⁵⁵Fe³⁺ complex.

  • Unlabeled apo-yersiniabactin (for determining non-specific binding).

  • Test compounds (potential inhibitors).

  • Binding buffer.

  • Wash buffer (Binding buffer with 0.1% Tween-20).

  • 96-well filter plates with a suitable membrane (e.g., glass fiber).

  • Vacuum manifold.

  • Scintillation fluid and scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Labeled Ybt-⁵⁵Fe³⁺ + FyuA membrane preparation.

    • Non-specific Binding: Labeled Ybt-⁵⁵Fe³⁺ + FyuA membrane preparation + a large excess of unlabeled apo-yersiniabactin.

    • Test Compound: Labeled Ybt-⁵⁵Fe³⁺ + FyuA membrane preparation + test compound at various concentrations.

  • Incubation: Add the FyuA membrane preparation to each well, followed by the test compound or unlabeled this compound, and finally the labeled Ybt-⁵⁵Fe³⁺ complex. The final volume in each well should be constant.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium (e.g., 1-2 hours).

  • Filtration: Transfer the reaction mixtures to the 96-well filter plate and apply a vacuum to separate the bound from the unbound ligand. The FyuA-bound labeled complex will be retained on the filter.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound labeled ligand.

  • Detection: After the final wash, dry the filter plate. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the test compounds, calculate the percentage of inhibition of specific binding at each concentration.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

Data Presentation

Table 1: Metal Binding Affinity of this compound

Metal IonFormation Constant (K_f)Notes
Fe³⁺~ 4 x 10³⁶Extremely high affinity, crucial for iron scavenging.[1][3][4]
Cu²⁺Not explicitly quantified, but shown to bind competitively with Fe³⁺.[10]Ybt protects pathogens from copper toxicity.[10]
Ni²⁺Binds to Ybt.[5][6]Affinity is lower than Fe³⁺ and Ga³⁺.[5]
Co²⁺Binds to Ybt.[6]Affinity is lower than Fe³⁺, Ga³⁺, Ni²⁺, and Cu²⁺.[5]
Cr³⁺Binds to Ybt.[6]Affinity is comparable to Zn²⁺.[5]
Ga³⁺Binds to Ybt.[5][6]High affinity, second to Fe³⁺.[5]
Zn²⁺Binds to Ybt.[5]Affinity is lower than many other tested metals.[5]

Table 2: Example Data from a Competitive Binding Assay

CompoundConcentration (µM)% Inhibition of Ybt-⁵⁵Fe³⁺ BindingIC₅₀ (µM)
Unlabeled Ybt0.00115.20.05
0.0148.9
0.185.1
198.5
Inhibitor X0.18.32.5
145.7
1089.2
10099.1
Negative Control1002.1>100

Visualizations

Yersiniabactin_Iron_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_periplasm Periplasm HostProtein Host Iron-Binding Proteins (e.g., Transferrin, Lactoferrin) Ybt Apo-Yersiniabactin HostProtein->Ybt Fe³⁺ Sequestration FeYbt Fe³⁺-Yersiniabactin Complex Ybt->FeYbt Chelation FyuA FyuA Receptor FeYbt->FyuA Binding FeYbt_peri Fe³⁺-Yersiniabactin FyuA->FeYbt_peri Transport TonB TonB Complex TonB->FyuA Energy Transduction

Caption: this compound-mediated iron uptake pathway in Gram-negative bacteria.

Competitive_Binding_Assay_Workflow A Prepare FyuA Receptor (Membrane Prep) D Incubate Receptor, Labeled Ligand, and Test Compound in 96-well Plate A->D B Prepare Labeled Ligand (Ybt-⁵⁵Fe³⁺) B->D C Prepare Test Compounds (Potential Inhibitors) C->D E Separate Bound and Unbound Ligand (Vacuum Filtration) D->E F Wash to Remove Non-specific Binding E->F G Quantify Bound Ligand (Scintillation Counting) F->G H Data Analysis (Calculate % Inhibition and IC₅₀) G->H

Caption: Workflow for a competitive binding assay using purified this compound.

References

Synthesizing Yersiniabactin Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes and Protocols for the Synthesis and Evaluation of Yersiniabactin Analogues

This document provides detailed application notes and protocols for the synthesis of this compound (Ybt) analogues, aimed at researchers, scientists, and drug development professionals. This compound is a siderophore produced by pathogenic bacteria, including Yersinia pestis, and plays a crucial role in iron acquisition, a process essential for bacterial virulence.[1][2] The synthesis of Ybt analogues allows for the exploration of structure-activity relationships, the development of novel antimicrobial agents, and the creation of molecular probes to study bacterial iron uptake and metabolism.

This compound is a complex natural product featuring a salicylate cap, two thiazoline rings, and one thiazolidine ring.[3] Its synthesis in bacteria is a complex process involving a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line.[4][5] The methodologies outlined below provide a framework for the chemical synthesis of Ybt analogues, offering a versatile platform for structural modifications.

Data Presentation

While specific yields for a wide range of this compound analogues are not extensively reported in publicly available literature, the following table provides representative data for the synthesis of this compound and related siderophore analogues to offer a comparative baseline.

CompoundSynthesis MethodReported YieldPurityReference
This compound Methyl EsterSolution-phase total synthesis43%Not Specified[6]
Pyochelin IStereoselective synthesis76% (as a 5:1 mixture with neopyochelin II)Not Specified[1]
Enterobactin Analogue 1Solid-phase synthesisModest>95% (after HPLC)[5]
Enterobactin Analogue 2Solid-phase synthesisModest>95% (after HPLC)[5]
Lys(Rhod)9,Arg10-teixobactinSolid-phase peptide synthesisNot Specified>95% (after HPLC)[7]

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of this compound and other siderophore analogues.[1][5][6] These can be modified to generate a variety of this compound analogues by substituting building blocks and reagents.

Protocol 1: General Solid-Phase Synthesis (SPS) Strategy for this compound Analogues

Solid-phase synthesis offers a modular and efficient approach to constructing this compound analogues. This protocol is based on the principles of Fmoc-based solid-phase peptide synthesis and can be adapted for the assembly of the different heterocyclic and aromatic components of this compound.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (e.g., Fmoc-Cys(Trt)-OH)

  • Protected salicylic acid derivatives

  • Coupling reagents (e.g., HBTU, HATU)

  • Bases (e.g., DIPEA, 4-methylpiperidine)

  • Solvents (DCM, DMF, MeOH)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • HPLC for purification

Procedure:

  • Resin Preparation and First Building Block Loading:

    • Swell the 2-chlorotrityl chloride resin in anhydrous DCM.

    • Dissolve the first Fmoc-protected building block (e.g., Fmoc-Cys(Trt)-OH) and DIPEA in anhydrous DCM.

    • Add the solution to the resin and agitate for 1-2 hours.

    • Cap any unreacted sites using a solution of DCM:MeOH:DIPEA.

    • Wash the resin with DCM and DMF.

  • Iterative Assembly:

    • Fmoc Deprotection: Treat the resin with 20% 4-methylpiperidine in DMF to remove the Fmoc protecting group.

    • Coupling: Pre-activate the next protected building block (amino acid or salicylic acid derivative) with a coupling reagent (e.g., HBTU) and DIPEA in DMF. Add the activated solution to the resin and agitate.

    • Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

    • Repeat this cycle to assemble the desired sequence of the this compound analogue.

  • Thiazoline/Thiazolidine Ring Formation:

    • Cyclization to form thiazoline rings can be achieved on-resin using reagents like the Burgess reagent after the appropriate linear precursor has been assembled.[1]

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95:2.5:2.5 TFA:TIS:H₂O) to cleave the analogue from the resin and remove acid-labile protecting groups.

  • Purification:

    • Precipitate the crude product in cold diethyl ether.

    • Purify the this compound analogue by reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and NMR.

Protocol 2: Purification of this compound and its Analogues

This protocol is adapted from methods used for the purification of native and heterologously produced this compound and can be applied to synthetic analogues.[8][9]

Materials:

  • Crude this compound analogue

  • Ethyl acetate

  • Ethanol

  • Preparative HPLC system with a C18 column

  • Acetonitrile

  • Water

  • Formic acid (optional)

Procedure:

  • Liquid-Liquid Extraction:

    • Dissolve the crude product in an appropriate aqueous buffer.

    • Extract the aqueous solution multiple times with ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure.

  • Preparative HPLC Purification:

    • Dissolve the dried extract in a minimal amount of a suitable solvent (e.g., ethanol or a mixture of water and acetonitrile).

    • Inject the sample onto a preparative C18 HPLC column.

    • Elute the compound using a gradient of acetonitrile in water (e.g., 10-100% acetonitrile). The use of an acid modifier like formic acid can improve peak shape but should be used with caution as this compound can be acid-sensitive.[8]

    • Monitor the elution profile at a suitable wavelength (e.g., 385 nm for the Fe³⁺ complex).[3]

    • Collect the fractions containing the desired analogue.

  • Final Product Preparation:

    • Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

    • Store the purified this compound analogue under inert gas at a low temperature to prevent degradation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the this compound-mediated iron uptake pathway and the subsequent intracellular signaling cascade that regulates iron homeostasis in bacteria.

Yersiniabactin_Iron_Uptake cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Envelope cluster_intracellular Cytoplasm Ybt This compound (Ybt) Fe_Ybt Fe³⁺-Ybt Complex Ybt->Fe_Ybt Chelation Fe3_free Fe³⁺ (free) Fe3_free->Fe_Ybt FyuA FyuA Receptor Fe_Ybt->FyuA Binding OM Outer Membrane IM Inner Membrane Fe_Ybt_cyto Fe³⁺-Ybt FyuA->Fe_Ybt_cyto Transport TonB TonB-ExbB-ExbD TonB->FyuA YbtPQ YbtP/Q ABC Transporter Fe2_cyto Fe²⁺ Fe_Ybt_cyto->Fe2_cyto Reduction Ybt_cyto Ybt Fe_Ybt_cyto->Ybt_cyto

Caption: this compound-mediated iron uptake pathway in Gram-negative bacteria.

Intracellular_Iron_Signaling cluster_iron_status Intracellular Iron Status cluster_regulation Gene Regulation High_Fe High Intracellular Fe²⁺ Fur_Fe Fur-Fe²⁺ Complex High_Fe->Fur_Fe Binding Low_Fe Low Intracellular Fe²⁺ Fur Apo-Fur Low_Fe->Fur Dissociation ybt_genes ybt Biosynthesis Genes Fur_Fe->ybt_genes Repression storage_genes Iron Storage Genes (e.g., ferritin) Fur_Fe->storage_genes Activation (indirect) RyhB RyhB sRNA Fur_Fe->RyhB Repression Fur->Fur_Fe Fur->ybt_genes Derepression RyhB->storage_genes Repression

References

Troubleshooting & Optimization

Technical Support Center: Heterologous Production of Yersiniabactin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields of yersiniabactin in heterologous production systems.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the heterologous production of this compound.

Question 1: My heterologous E. coli strain is producing very low to no this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low this compound yield is a common challenge in heterologous production. The issue can stem from several factors, from gene expression to metabolic limitations. Here's a step-by-step troubleshooting guide:

  • Verify Gene Expression: The large, multi-domain nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymes (HMWP1 and HMWP2) involved in this compound biosynthesis can be challenging for E. coli to express.

    • Action: Perform SDS-PAGE or Western blot analysis to confirm the expression of the key biosynthetic enzymes (e.g., HMWP1, HMWP2, YbtE). Insoluble protein fractions (inclusion bodies) are a common issue with large NRPS/PKS proteins.[1] Consider lowering the induction temperature (e.g., 16-25°C) and inducer concentration (e.g., IPTG) to improve protein solubility.[2]

  • Ensure Precursor Availability: this compound biosynthesis requires specific precursors that may be limiting in your E. coli host.

    • Salicylate: The biosynthesis is initiated with a salicylate starter unit. While some engineered strains can produce salicylate, many systems require exogenous supplementation.[3]

    • Cysteine and Malonyl-CoA: These are essential building blocks.

    • Action: Supplement the culture medium with salicylate. For metabolic engineering approaches, ensure the genes for salicylate biosynthesis (e.g., irp9) are expressed and functional.[3] Media optimization with precursors like L-cysteine and L-serine can also significantly boost yield.

  • Check for Essential Co-factors and Post-Translational Modification: The NRPS and PKS enzymes require activation by a phosphopantetheinyl transferase (PPTase).

    • Action: Ensure that a suitable PPTase is co-expressed. E. coli strains like BAP1 have been engineered to express the broad-specificity PPTase Sfp from Bacillus subtilis to ensure proper activation of the synthetases.[4]

  • Optimize Culture Conditions: Environmental factors heavily influence this compound production.

    • Iron Concentration: this compound is a siderophore, and its production is typically induced under iron-limiting conditions. The ferric uptake regulator (Fur) represses the expression of the this compound gene cluster in the presence of iron.[5]

    • pH and Temperature: Production is often maximal under neutral to slightly alkaline conditions (pH 7.0-7.6).[6] The optimal temperature for production may be lower than the optimal growth temperature for E. coli.

    • Carbon Source: Glycerol has been shown to be a favorable carbon source for this compound production at neutral pH.[6]

    • Action: Use iron-depleted media or add iron chelators like 2,2'-dipyridyl to induce production.[7] Optimize pH, temperature, and carbon source in your culture medium.

  • Consider Regulatory Factors: The regulation of the this compound gene cluster is complex.

    • YbtA: This is a key transcriptional activator of the biosynthetic and transport genes.[5][8]

    • CsrA: This post-transcriptional regulator can also influence this compound synthesis.[7]

    • Action: Ensure that the necessary regulatory elements are included in your expression construct and are functional.

Question 2: I have confirmed protein expression, but the this compound yield is still suboptimal. How can I further optimize the production?

Answer:

Once you've confirmed the expression of the biosynthetic machinery, the focus should shift to optimizing the cellular environment and metabolism to support high-level production.

  • Media Optimization: The composition of the culture medium is critical.

    • Action: Systematically screen different media components. A Plackett-Burman design can be effective in identifying key nutrients. L-cysteine, L-serine, glucose, and casamino acids have been identified as significant contributors to increased this compound titers.

  • High-Cell-Density Fermentation: To achieve high volumetric yields, a high-cell-density fermentation strategy is often necessary.

    • Action: Implement a fed-batch fermentation strategy. This allows for controlled nutrient feeding to maintain optimal growth and production phases, preventing the accumulation of inhibitory byproducts like acetate.[9][10]

  • Metabolic Engineering of the Host Strain: Modifying the host's metabolism can channel more precursors towards this compound synthesis.

    • Action: Engineer the host to endogenously produce salicylate by introducing the irp9 gene.[3] This can relieve potential bottlenecks associated with exogenous salicylate addition.

Question 3: How is this compound production regulated, and how can I leverage this for higher yields?

Answer:

This compound production is tightly regulated at the transcriptional level. Understanding this regulation is key to maximizing yield.

  • Iron Repression (Fur): In the presence of iron, the Fur protein binds to the promoter regions of the this compound genes and represses their transcription.[5] To maximize production, it is crucial to cultivate the cells in an iron-depleted environment.

  • Positive Regulation (YbtA): The AraC-type transcriptional regulator, YbtA, activates the expression of the this compound biosynthetic and transport genes.[5][8]

  • Autoregulation: this compound itself can upregulate its own expression, as well as the expression of its transport system.[5][11][12]

To leverage this for higher yields, ensure your heterologous system is grown under iron-limiting conditions and that the YbtA regulator is functional.

Quantitative Data Summary

The following table summarizes reported this compound yields in various heterologous E. coli production systems.

Host StrainProduction SystemKey Optimization StrategyThis compound Titer (mg/L)Reference
E. coli K207-3High-cell-density fed-batch fermentationExogenous salicylate addition67 ± 21[]
E. coli BAP1Shake flask cultureEndogenous salicylate production (irp9)17.4 ± 0.4[3]
E. coliShake flask culture with media optimizationPlackett-Burman design for media component screening867 ± 121[1][14]

Experimental Protocols

1. Protocol for Heterologous Production of this compound in E. coli (Shake Flask Scale)

  • Strain and Plasmids: Use an E. coli strain suitable for heterologous expression of large protein complexes (e.g., BL21(DE3) or a strain engineered for improved NRPS/PKS expression like BAP1). Transform the host with plasmids carrying the this compound biosynthetic gene cluster.

  • Pre-culture: Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of production medium (e.g., M9 minimal medium or an optimized medium) with the overnight pre-culture to an initial OD600 of 0.1.

  • Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Then, lower the temperature to 16-25°C and add an inducer (e.g., IPTG) to the desired concentration. If required, supplement the medium with salicylate.

  • Production Phase: Incubate the culture for an additional 24-72 hours at the lower temperature with shaking.

  • Harvesting: Pellet the cells by centrifugation. The supernatant contains the secreted this compound.

2. Protocol for Quantification of this compound by LC-MS

  • Sample Preparation:

    • Take a known volume of the culture supernatant.

    • Add a solution of ferric chloride (FeCl3) to a final concentration of ~0.1 mM to chelate the this compound with iron.[15]

    • Incubate at room temperature for at least 15 minutes.

    • Remove any precipitate by centrifugation.

    • For complex samples like urine or tissue homogenates, solid-phase extraction (SPE) with a C18 cartridge may be necessary to clean up the sample.

  • LC-MS Analysis:

    • Inject the prepared sample onto a liquid chromatography system coupled with a mass spectrometer (LC-MS).

    • Use a suitable column, such as a C18 reversed-phase column.

    • Employ a gradient of water and acetonitrile (both often with a small amount of formic acid) to separate the components.

    • Monitor for the specific mass-to-charge ratio (m/z) of the Fe(III)-yersiniabactin complex.

  • Quantification:

    • Create a standard curve using purified this compound of known concentrations.

    • Compare the peak area of the Fe(III)-yersiniabactin complex in the sample to the standard curve to determine its concentration. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.[15]

Visualizations

Yersiniabactin_Biosynthesis_Pathway Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate Biosynthesis (e.g., via Irp9) YbtE YbtE (Salicylate-AMP ligase) Salicylate->YbtE HMWP2 HMWP2 (NRPS) YbtE->HMWP2 Activates & loads salicylate Intermediate1 Thiazoline-containing intermediate HMWP2->Intermediate1 Cyclization & condensation Cysteine1 Cysteine Cysteine1->HMWP2 Cysteine2 Cysteine Cysteine2->HMWP2 HMWP1 HMWP1 (PKS-NRPS) Intermediate1->HMWP1 This compound This compound HMWP1->this compound Chain elongation, reduction, cyclization HMWP1->this compound Release Malonyl_CoA Malonyl-CoA Malonyl_CoA->HMWP1 Cysteine3 Cysteine Cysteine3->HMWP1 YbtU YbtU YbtU->HMWP1 Reduction YbtT YbtT (Thioesterase) YbtT->HMWP1 Editing

Caption: this compound biosynthetic pathway.

Troubleshooting_Workflow cluster_actions Start Low this compound Yield CheckExpression 1. Verify Gene Expression (SDS-PAGE/Western) Start->CheckExpression IsExpressionOK Proteins Expressed? CheckExpression->IsExpressionOK OptimizeExpression Optimize Codons, Promoter, Induction (Temp, [IPTG]) IsExpressionOK->OptimizeExpression No CheckPrecursors 2. Check Precursor Availability IsExpressionOK->CheckPrecursors Yes OptimizeExpression->CheckExpression SupplementPrecursors Supplement Salicylate, Cysteine, etc. CheckPPTase 3. Ensure PPTase Co-expression CheckPrecursors->CheckPPTase CoexpressPPTase Co-express Sfp or other PPTase OptimizeConditions 4. Optimize Culture Conditions (Fe, pH, Temp) CheckPPTase->OptimizeConditions ImplementOptimization Use Iron-Chelated Media, Adjust pH/Temp AdvancedStrategies 5. Advanced Optimization OptimizeConditions->AdvancedStrategies ImplementAdvanced Media Optimization, Fed-batch Fermentation, Metabolic Engineering Success Improved Yield AdvancedStrategies->Success

Caption: Troubleshooting workflow for low this compound yield.

Yersiniabactin_Regulation Iron High Iron Fur Fur (Repressor) Iron->Fur activates YbtA_promoter ybtA promoter Fur->YbtA_promoter represses Ybt_genes_promoter irp2, ybtP promoters Fur->Ybt_genes_promoter represses YbtA YbtA (Activator) YbtA_promoter->YbtA YbtA->YbtA_promoter represses YbtA->Ybt_genes_promoter activates Ybt_genes This compound Biosynthesis & Transport Genes Ybt_genes_promoter->Ybt_genes This compound This compound Ybt_genes->this compound This compound->Ybt_genes_promoter autoinduces

Caption: Regulation of the this compound gene cluster.

References

Optimizing fermentation conditions for yersiniabactin production.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and frequently asked questions to optimize the fermentation of yersiniabactin.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Ybt) and what are its key precursors?

A1: this compound (Ybt) is a siderophore, a high-affinity iron-chelating molecule, produced by pathogenic bacteria like Yersinia pestis, Yersinia pseudotuberculosis, and Yersinia enterocolitica, as well as some strains of E. coli and Salmonella enterica.[1] It is a crucial virulence factor, enabling bacteria to scavenge essential iron from host proteins.[1] Ybt is a mixed nonribosomal peptide-polyketide synthase (NRPS/PKS) product.[1][2] Its biosynthesis begins with chorismate, which is converted to salicylate. This is followed by the incorporation of three cysteine residues and a malonyl group to form the final structure.[1][2]

Q2: How is the production of this compound genetically regulated?

A2: this compound synthesis is tightly regulated, primarily in response to iron availability. The key regulatory components are:

  • Ferric Uptake Regulator (Fur): In iron-replete conditions, the Fur protein acts as a repressor, binding to the promoter regions of Ybt biosynthesis genes and blocking transcription.[1][2][3]

  • YbtA: This is a transcriptional activator from the AraC family. YbtA activates the expression of the biosynthetic and transport genes. Interestingly, YbtA represses its own expression.[1][2]

  • Post-transcriptional Regulation: The Csr (Carbon Storage Regulator) system, specifically the CsrA protein, can inhibit the expression of this compound genes at a post-transcriptional level, adding another layer of control.[3]

Q3: What is the fundamental principle for designing a fermentation medium for this compound production?

A3: The core principle is to create an iron-deficient environment to de-repress the Fur-mediated inhibition of the this compound gene cluster.[3][4] This is typically achieved by using a basal medium like Nutrient Broth and adding a strong iron chelator, such as α,α-dipyridyl, to sequester trace iron ions.[4] For constitutive production independent of iron levels, a fur mutant strain can be utilized.[5][6]

Q4: What analytical methods are commonly used to detect and quantify this compound?

A4: Several methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for the purification, detection, and quantification of this compound from culture supernatants.[5]

  • Chrom Azurol S (CAS) Assay: A colorimetric assay used to detect general siderophore activity. It provides a qualitative or semi-quantitative measure of iron chelation.[4]

  • GFP Reporter Assay: An indirect method where a reporter strain, engineered to express Green Fluorescent Protein (GFP) in the presence of this compound, is used to detect its production in supernatants.[7]

  • Bioassay: This involves using a mutant strain that cannot produce its own siderophore. Growth of this indicator strain on an iron-limited plate can be restored by cross-feeding with a this compound-containing sample.[5][8]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No this compound Yield Iron Contamination: Glassware or media components may contain trace iron, leading to Fur-mediated repression.Use high-purity water and reagents. Treat glassware with acid wash. Use a strong chelator like 2,2′-dipyridyl (e.g., 200 µM) in the medium.[3][4]
Suboptimal Medium Composition: Lack of essential precursors or nutrients.Supplement the medium with key precursors. L-cysteine, L-serine, glucose, and casamino acids have been shown to significantly boost production.[9][10] Refer to the optimized media table below.
Incorrect Strain or Genetic Instability: The high-pathogenicity island (HPI) containing the Ybt genes can be unstable in some strains.[4] The production strain may have lost the necessary genes.Verify the presence of key biosynthetic genes (e.g., irp1, irp2) via PCR.[4][11] Sequence the HPI region if instability is suspected. Use a fresh culture from a verified stock for each fermentation.
Inappropriate Culture Conditions: Temperature, pH, or aeration may not be optimal.For Yersinia enterocolitica, cultivate aerobically at 28°C.[4] For general fermentation, maintain a neutral pH (around 7.0) and ensure adequate aeration, as oxygen is crucial.[12][13]
Inconsistent Yields Between Batches Variable Inoculum: Differences in the age, density, or metabolic state of the seed culture.Standardize the inoculum preparation protocol. Use a seed culture in the mid-logarithmic growth phase and a consistent inoculum size (e.g., 2% v/v).[13]
Media Component Variability: Lot-to-lot variation in complex media components like peptone or casamino acids.Test new lots of media components before use in large-scale fermentations. Consider moving to a more defined medium if consistency is critical.
Difficulty Detecting this compound Product Degradation: this compound may be unstable under certain pH or temperature conditions.Process culture supernatants promptly after fermentation. Store samples at 4°C for short-term or -20°C/-80°C for long-term storage.
Insensitive Assay: The concentration of Ybt may be below the detection limit of the chosen method.Concentrate the supernatant before analysis. Use a more sensitive method, such as HPLC-MS, for quantification. For CAS assays, ensure the reagents are fresh.

Data & Protocols

Quantitative Data Summary

Table 1: Impact of Media Components on this compound Production in E. coli

Data derived from a study focused on optimizing heterologous production. Yields are compared to a standard M9 medium baseline.

ComponentContribution to YieldOptimized Titer (mg/L)Fold Increase
L-cysteineSignificant Positive867 ± 121~38x
L-serineSignificant Positive867 ± 121~38x
GlucoseSignificant Positive867 ± 121~38x
Casamino AcidsSignificant Positive867 ± 121~38x
This optimized approach increased Ybt titers to 867 ± 121 mg/L, a ~38-fold increase over the baseline M9 medium.[9][10]

Table 2: General Fermentation Parameters

ParameterRecommended Value/RangeRationale
Temperature 26 - 30°COptimal range for growth and Ybt synthesis in most producing strains.[4][13]
pH 6.8 - 7.2Maintained near neutral to support enzymatic activity and cell viability.[12][13]
Aeration High (e.g., 1 VVM)This compound synthesis is an aerobic process requiring sufficient dissolved oxygen.[4][12]
Agitation 200 - 300 rpmEnsures uniform mixing of nutrients and oxygen, preventing cell sedimentation.[12][13]
Iron Limitation < 1 µMAchieved by adding chelators (e.g., 200 µM α,α-dipyridyl) to de-repress the biosynthetic genes.[4]
Experimental Protocols

Protocol 1: Preparation of Iron-Deficient NBD Medium

  • Prepare Nutrient Broth (NB): Dissolve nutrient broth powder (Difco) in distilled water according to the manufacturer's instructions. Add 5 g/L of NaCl.[4]

  • Chelation: Add 200 µM of α,α-dipyridyl (Sigma) to the NB medium. This will chelate trace iron, making it unavailable to the bacteria.[4]

  • Sterilization: Autoclave the prepared NBD medium at 121°C for 15 minutes.

  • Storage: Store the sterilized medium at room temperature until use.

Protocol 2: General Fermentation for this compound Production

  • Inoculum Preparation: Inoculate a single colony of the production strain (e.g., Yersinia enterocolitica) into 10 mL of a standard rich medium (e.g., LB Broth) and grow overnight at 28°C with shaking.

  • Seed Culture: The next day, transfer the overnight culture into a larger volume of NBD medium to a starting OD₆₀₀ of ~0.1. Grow until it reaches the mid-logarithmic phase.

  • Production Culture: Inoculate the main fermentation vessel containing NBD medium with 2% (v/v) of the seed culture.[13]

  • Incubation: Incubate the culture at 28°C with vigorous shaking (e.g., 220 rpm) for 12-48 hours.[4][13] For bioreactors, maintain a temperature of 28°C, pH at 7.0, and an aeration rate of 1 L/min.[13]

  • Harvesting: After incubation, centrifuge the culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells.

  • Supernatant Collection: Carefully decant and filter-sterilize the supernatant, which contains the secreted this compound. This supernatant is now ready for analysis or purification.[4]

Protocol 3: this compound Detection with the CAS Assay

  • CAS Agar Plate Preparation: Prepare CAS agar plates as described by Schwyn and Neilands (1987). The un-inoculated plates will be blue.

  • Sample Application: Spot a small volume (e.g., 10 µL) of the filter-sterilized culture supernatant onto the surface of the CAS agar plate.

  • Incubation: Incubate the plate at room temperature or 37°C for several hours.

  • Result Interpretation: A color change from blue to orange/yellow around the spot indicates the presence of a siderophore that has removed iron from the CAS dye complex. The diameter of the halo can be used for semi-quantitative comparison.

Visualized Pathways and Workflows

Ybt_Biosynthesis_Pathway Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate YbtS HMWP1_2 HMWP1-HMWP2 NRPS/PKS Complex Salicylate->HMWP1_2 YbtE (Activation) Cysteine L-Cysteine (x3) Cysteine->HMWP1_2 Malonyl_CoA Malonyl-CoA Malonyl_CoA->HMWP1_2 Ybt This compound HMWP1_2->Ybt Assembly, Cyclization, Methylation, Reduction (YbtU) Ybt_Regulation_Pathway cluster_genes This compound Gene Cluster (irp, ybt) Ybt_Genes irp2, ybtA, ybtP... Fur Fur + Fe²⁺ (Repressor Complex) Fur->Ybt_Genes Represses Transcription YbtA YbtA (Activator) YbtA->Ybt_Genes Activates Transcription Iron_Low Low Iron Iron_Low->Fur Inactivates Troubleshooting_Workflow Start Problem: Low or No Ybt Yield Check_Medium Check Medium: 1. Iron Contamination? 2. Precursors Missing? Start->Check_Medium Check_Strain Check Strain: 1. HPI Present? 2. Correct Genotype? Start->Check_Strain Check_Conditions Check Conditions: 1. Temp/pH Correct? 2. Aeration Sufficient? Start->Check_Conditions Check_Assay Check Assay: 1. Is Assay Sensitive? 2. Product Degraded? Start->Check_Assay Solution_Medium Solution: Use Chelators Supplement Medium Check_Medium->Solution_Medium Solution_Strain Solution: Verify Strain via PCR Use Fresh Stock Check_Strain->Solution_Strain Solution_Conditions Solution: Optimize T, pH, O₂ Monitor Parameters Check_Conditions->Solution_Conditions Solution_Assay Solution: Concentrate Sample Use HPLC-MS Check_Assay->Solution_Assay

References

Troubleshooting yersiniabactin purification by ethyl acetate extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of yersiniabactin via ethyl acetate extraction.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification process in a question-and-answer format.

I. Low Yield of this compound

Question: Why is my final yield of this compound low, and how can I improve it?

Answer: Low yields of this compound can stem from several factors throughout the extraction and purification process. Here are the most common causes and their solutions:

  • Suboptimal pH During Extraction: The pH of the culture supernatant is critical for efficient partitioning of this compound into the ethyl acetate phase.

    • Recommendation: Ensure the pH of the culture supernatant is adjusted to neutral (pH 7.0) before extraction. Some protocols for other siderophores suggest acidic conditions, but for this compound, neutral pH has been shown to be effective.[1]

  • Insufficient Extraction Repetitions: A single extraction will not recover all the this compound from the aqueous phase.

    • Recommendation: Perform at least two, and preferably three, extractions of the aqueous supernatant with fresh ethyl acetate to maximize recovery.[2]

  • Incomplete Phase Separation: A persistent emulsion or incomplete separation of the aqueous and organic layers will lead to loss of product.

    • Recommendation: Allow sufficient time for the layers to separate completely. If an emulsion forms, refer to the "Emulsion Formation" section below.

  • Degradation of this compound: this compound can be sensitive to prolonged exposure to harsh conditions.

    • Recommendation: Work quickly and avoid unnecessarily long exposure to strong acids or bases if any are used in subsequent steps. Keep samples cool when possible.

  • Inefficient Evaporation: Product can be lost during the solvent evaporation step.

    • Recommendation: Use a rotary evaporator with a water bath temperature set no higher than 40-50°C to prevent thermal degradation.[3] Ensure the vacuum is not too high to prevent bumping and loss of sample.

II. Emulsion Formation During Extraction

Question: I am observing a thick, cloudy layer (emulsion) between the aqueous and ethyl acetate phases. How can I resolve this?

Answer: Emulsion formation is a common issue when extracting from complex biological mixtures like culture media, which may contain proteins and other surfactant-like molecules.[4] Here are several methods to break an emulsion:

  • "Salting Out": This is often the simplest and most effective method.

    • Procedure: Prepare a saturated solution of sodium chloride (brine) and add it to the separatory funnel. The increase in ionic strength of the aqueous layer can help force the separation of the two phases.[1]

  • Centrifugation: This is a highly effective mechanical method.

    • Procedure: Transfer the emulsion to centrifuge tubes and spin at a moderate speed (e.g., 3000 rpm for 10-20 minutes). The centrifugal force will accelerate phase separation.[5]

  • Gentle Mixing: Prevention is better than cure.

    • Procedure: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases. This reduces the formation of fine droplets that lead to stable emulsions.[4]

  • Time: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to an hour) can resolve the emulsion.

III. Issues with Solvent Evaporation

Question: I am having trouble completely evaporating the ethyl acetate, and the remaining residue is liquid and freezes at a temperature much higher than ethyl acetate's freezing point. What is happening?

Answer: This is a strong indication that your ethyl acetate extract contains a significant amount of water.[3] Ethyl acetate has a non-negligible solubility in water, and some water will be carried over into the organic phase.

  • Solution 1: Drying the Organic Phase: Before evaporation, dry the pooled ethyl acetate extracts with a drying agent.

    • Procedure: Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the ethyl acetate extract and swirl. The drying agent will absorb the residual water. Decant or filter the dried ethyl acetate into a clean flask for evaporation.

  • Solution 2: Freeze-Drying (Lyophilization): If you have a significant amount of water, you can freeze-dry the sample.

    • Procedure: Freeze the aqueous residue and lyophilize it to remove the water. This is a gentle method for removing water without heating the sample.

IV. Problems During HPLC Purification

Question: My HPLC chromatogram shows no peaks, or the peaks are broad and tailing. What should I check?

Answer: HPLC issues can be complex, but here are some common troubleshooting steps for this compound purification:

  • No Peaks or Very Small Peaks:

    • Check Extraction Yield: Ensure you have a sufficient amount of crude extract before injecting it into the HPLC.

    • Detector Wavelength: this compound is often monitored at around 210 nm or 385 nm when complexed with iron.[2] Ensure your detector is set to an appropriate wavelength.

    • Sample Degradation: this compound can be sensitive to acid. Some HPLC protocols use trifluoroacetic acid (TFA), which might degrade the molecule. If you suspect this, try a mobile phase without strong acids.[2]

  • Peak Tailing or Broadening:

    • Column Overloading: Injecting too much sample can lead to poor peak shape. Try diluting your sample.

    • Column Contamination: The column may be contaminated with strongly retained compounds from the crude extract. Clean the column according to the manufacturer's instructions.

    • Mobile Phase Incompatibility: Ensure your sample is dissolved in a solvent compatible with the mobile phase.

Experimental Protocols

Protocol 1: this compound Extraction from Culture Supernatant

This protocol is a synthesis of methods described in the literature.[1][2]

  • Culture Growth and Supernatant Collection:

    • Grow the this compound-producing bacterial strain in an appropriate iron-deficient medium.

    • Separate the bacterial cells from the culture medium by centrifugation or cross-flow filtration to obtain the cell-free supernatant.

  • pH Adjustment:

    • Adjust the pH of the supernatant to 7.0 using a suitable acid or base (e.g., HCl or NaOH).

  • Liquid-Liquid Extraction:

    • Transfer the pH-adjusted supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Stopper the funnel and mix by gentle inversion for 2-3 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate.

    • Drain the lower aqueous layer.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Drying and Concentration:

    • Pool the ethyl acetate extracts.

    • Add anhydrous sodium sulfate (Na₂SO₄) to the pooled extract to remove residual water, and then separate the drying agent.

    • Concentrate the dried ethyl acetate extract using a rotary evaporator at a temperature below 40°C.

  • Final Preparation:

    • The resulting residue is the crude this compound extract, which can be further purified by HPLC.

Protocol 2: HPLC Purification of this compound

This is a general protocol; specific parameters may need to be optimized for your system.

  • Sample Preparation:

    • Dissolve the crude this compound extract in a small volume of a suitable solvent, such as methanol or a mixture of water and acetonitrile.[1]

  • HPLC System and Column:

    • Use a preparatory or semi-preparatory HPLC system with a C18 column.

  • Mobile Phase and Gradient:

    • Solvent A: Water (often with a small amount of a modifier like formic acid, though be cautious of this compound's acid sensitivity).[2]

    • Solvent B: Acetonitrile.

    • A common gradient is to start with a low percentage of acetonitrile (e.g., 10%) and increase it to a higher percentage (e.g., 60-75%) over a period of time (e.g., 10-20 minutes).[1][2]

  • Detection:

    • Monitor the elution at 210 nm for the siderophore backbone or at a higher wavelength if analyzing the iron complex.[1]

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to the this compound peak.

    • Confirm the presence and purity of this compound in the collected fractions using techniques like mass spectrometry.[2]

Quantitative Data Summary

ParameterValue/RangeSource(s)
Extraction pH 7.0[1]
Extraction Solvent Ethyl Acetate[1][2]
Number of Extractions 2-3[2]
HPLC Column C18[6]
HPLC Mobile Phase A Water (with or without 0.1% formic acid)[6]
HPLC Mobile Phase B Acetonitrile[1][2]
HPLC Gradient Example 10% to 100% Acetonitrile[2]
This compound Elution ~60-75% Acetonitrile[1][2]
Detection Wavelength 210 nm (apo), ~385 nm (Fe-complex)[1][2]
Rotary Evaporator Temp. < 40-50°C[3]

Visualizations

Yersiniabactin_Purification_Workflow cluster_culture Bacterial Culture cluster_extraction Ethyl Acetate Extraction cluster_purification HPLC Purification Culture 1. Grow this compound- Producing Strain Centrifuge 2. Separate Cells (Centrifugation/Filtration) Culture->Centrifuge Supernatant Culture Supernatant Centrifuge->Supernatant AdjustpH 3. Adjust pH to 7.0 Supernatant->AdjustpH Extraction 4. Extract 3x with Ethyl Acetate AdjustpH->Extraction Dry 5. Dry with Na2SO4 Extraction->Dry Evaporate 6. Evaporate Solvent (Rotary Evaporator) Dry->Evaporate CrudeExtract Crude this compound Evaporate->CrudeExtract Dissolve 7. Dissolve Crude Extract CrudeExtract->Dissolve HPLC 8. Preparative HPLC (C18 Column) Dissolve->HPLC Collect 9. Collect Fractions HPLC->Collect PureYbt Pure this compound Collect->PureYbt

Caption: Workflow for this compound Purification.

Troubleshooting_Logic Start Low this compound Yield? pH Is supernatant pH 7.0? Start->pH NumExtractions Performed 2-3 extractions? pH->NumExtractions Yes AdjustpH Adjust pH to 7.0 pH->AdjustpH No Emulsion Emulsion present? NumExtractions->Emulsion Yes RepeatExtractions Perform additional extractions NumExtractions->RepeatExtractions No EvapTemp Evaporation temp <50°C? Emulsion->EvapTemp No BreakEmulsion Break emulsion (brine, centrifuge) Emulsion->BreakEmulsion Yes LowerTemp Lower evaporation temperature EvapTemp->LowerTemp No CheckHPLC Yield still low? Check HPLC/Degradation EvapTemp->CheckHPLC Yes AdjustpH->NumExtractions RepeatExtractions->Emulsion BreakEmulsion->EvapTemp LowerTemp->CheckHPLC

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Instability of the High-Pathogenicity Island (HPI) Encoding Yersiniabactin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the high-pathogenicity island (HPI) encoding the siderophore yersiniabactin.

Frequently Asked Questions (FAQs)

Q1: What is the high-pathogenicity island (HPI) and this compound?

The high-pathogenicity island (HPI) is a genomic island found in pathogenic strains of Yersinia species and other Enterobacteriaceae.[1] It contains a cluster of genes responsible for the biosynthesis and transport of the siderophore this compound.[1][2] this compound is an iron-chelating molecule that is crucial for bacterial virulence as it allows the bacteria to acquire iron from the host during an infection.[3]

Q2: What is meant by the "instability" of the HPI?

The instability of the HPI refers to its ability to be lost from the bacterial chromosome. This can occur through two main mechanisms:

  • Precise Excision: The HPI can be precisely excised from the chromosome to form a circular episomal molecule.[4] This process is reversible, meaning the excised HPI can reintegrate into the chromosome.

  • Imprecise Deletion: The HPI, sometimes along with adjacent chromosomal regions, can be permanently deleted from the genome.[1]

Q3: What are the key genetic components governing HPI mobility?

The mobility of the HPI is primarily controlled by a phage-like integration/excision system. The key components are:

  • Integrase (Int): A site-specific recombinase that catalyzes both the integration and excision of the HPI at a specific attachment site (att) on the chromosome, which is typically an asn tRNA gene.[4]

  • Excisionase (Hef): A recombination directionality factor that is required, along with the integrase, for the efficient excision of the HPI from the chromosome.[4]

Q4: Does the stability of the HPI vary between different bacterial species?

Yes, the stability of the HPI can vary significantly. For example:

  • In Yersinia pseudotuberculosis, the HPI can undergo precise excision.[4]

  • In some strains of Yersinia enterocolitica, precise excision is not observed due to mutations in the integrase gene and the att sites. Instead, less frequent, imprecise deletions can occur.[1]

  • The HPI is also found in various pathotypes of Escherichia coli, where its stability can also be a factor.[5]

Q5: What factors are known to influence the stability of the HPI?

Several factors can influence HPI stability, including:

  • Insertion Sequences (IS elements): The presence of IS elements within or flanking the HPI can contribute to its instability and lead to deletions.[6]

  • Genetic Integrity of Mobility Genes: Mutations in the integrase or excisionase genes can impair or prevent HPI mobility.[1]

  • Environmental Conditions: While not fully elucidated for HPI mobility genes, gene expression in Yersinia is often regulated by environmental cues such as temperature and iron availability. It is plausible that such factors could influence the expression of the integrase and excisionase, thereby affecting HPI stability.

Troubleshooting Guides

Problem: I am unable to amplify a gene within the HPI using PCR, but my control genes amplify successfully.

  • Possible Cause: Your bacterial culture may have lost the HPI. This is a known issue, particularly with repeated subculturing.

  • Troubleshooting Steps:

    • Confirm HPI Presence: Perform a PCR using primers for a conserved region of the HPI, such as the irp2 gene. If this PCR is also negative, it is likely that the HPI has been lost.

    • Check for Excision: If the HPI is present but a specific gene is not amplifying, consider the possibility of a partial deletion. To investigate if the HPI is in an excised, circular state, perform a junctional PCR using primers that are oriented outwards from the ends of the integrated HPI. This will only yield a product if the HPI has circularized.

    • Culture Conditions: To minimize HPI loss, try to minimize the number of subcultures. When possible, grow the bacteria in iron-depleted media, as this may provide selective pressure to maintain the this compound system.

    • Isolate a Fresh Colony: Streak your culture on an appropriate agar plate and test individual colonies for the presence of the HPI by PCR.

Problem: My Yersinia or HPI-positive E. coli strain shows reduced virulence in my animal model.

  • Possible Cause: Loss of the HPI can lead to a significant attenuation of virulence due to the inability to produce this compound and acquire iron efficiently in the host.[3]

  • Troubleshooting Steps:

    • Verify HPI Integrity: Recover the bacteria from the infected animal and test for the presence and integrity of the HPI using PCR and/or Southern blotting.

    • Compare with Parental Strain: Always compare the HPI status of the bacteria recovered from the animal to the parental strain that was used for the initial infection.

    • Consider In Vivo Instability: Be aware that the HPI can be lost in vivo, which may be a mechanism for the bacterium to evade certain host responses or adapt to different environments within the host.

Problem: My Southern blot results for the HPI region show unexpected band sizes.

  • Possible Cause: This could be due to imprecise deletions, insertions of mobile elements, or other genomic rearrangements within or near the HPI.

  • Troubleshooting Steps:

    • Review Your Restriction Map: Carefully re-examine the expected restriction map of the HPI and the surrounding chromosomal region.

    • Use Multiple Probes: Use probes hybridizing to different regions of the HPI (e.g., one at each end and one in the middle) to map the extent of any deletions or rearrangements.

    • Consider Partial Digestion: Ensure that your genomic DNA was completely digested by the restriction enzyme. A partial digest can lead to a complex pattern of bands.

    • Sequence Analysis: If the unexpected pattern is reproducible and suggests a specific rearrangement, consider using PCR and sequencing to precisely map the altered region.

Quantitative Data Summary

The frequency of HPI instability can vary depending on the bacterial species and the nature of the genetic event.

Bacterial SpeciesType of InstabilityReported FrequencyCitation
Yersinia enterocolitica Ye8081Imprecise Deletion~5 x 10-7[1]
Yersinia pseudotuberculosisPrecise ExcisionNot Quantified[4]

Experimental Protocols

Protocol 1: Junctional PCR for Detection of HPI Excision

This protocol is designed to detect the circular form of the HPI that results from precise excision.

1. Primer Design:

  • Forward Primer: Design a forward primer that anneals to the 3' end of the integrated HPI, with the primer oriented towards the outside of the island.

  • Reverse Primer: Design a reverse primer that anneals to the 5' end of the integrated HPI, also oriented towards the outside.

Rationale: These primers will only be in the correct orientation and proximity to generate a PCR product if the HPI has excised and circularized, bringing the 3' and 5' ends together.

2. PCR Reaction Setup (25 µL):

ComponentVolumeFinal Concentration
5X PCR Buffer5 µL1X
dNTPs (10 mM)0.5 µL200 µM
Forward Primer (10 µM)1.25 µL0.5 µM
Reverse Primer (10 µM)1.25 µL0.5 µM
Taq DNA Polymerase0.25 µL1.25 units
Template gDNA (50 ng/µL)1 µL50 ng
Nuclease-Free Water15.75 µL-

3. PCR Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C5 min1
Denaturation95°C30 sec\multirow{3}{}{30-35}
Annealing55-65°C30 sec
Extension72°C1 min/kb
Final Extension72°C5 min1
Hold4°C1

*The annealing temperature should be optimized based on the specific primers used.

4. Analysis:

  • Run the PCR product on a 1% agarose gel. The presence of a band of the expected size indicates that the HPI has excised and circularized.

Protocol 2: Southern Blot Analysis of HPI Integrity

This protocol can be used to determine the presence, absence, or rearrangement of the HPI.

1. Genomic DNA Extraction and Digestion:

  • Extract high-quality genomic DNA from the bacterial strains of interest.

  • Digest 10-15 µg of genomic DNA with a suitable restriction enzyme.

    • Enzyme Selection: Choose a restriction enzyme that cuts outside of the HPI and also at known locations within the HPI. This will allow you to distinguish between the integrated form, deletions, and potential rearrangements.

2. Probe Design and Labeling:

  • Design a DNA probe of 300-500 bp that is specific to a conserved region of the HPI (e.g., within the irp2 or fyuA genes).

  • Label the probe with a non-radioactive label (e.g., digoxigenin) or a radioactive isotope (e.g., 32P) using a standard labeling kit.

3. Agarose Gel Electrophoresis and Transfer:

  • Separate the digested genomic DNA on a 0.8% agarose gel.

  • Transfer the DNA from the gel to a positively charged nylon or nitrocellulose membrane by capillary transfer.

4. Hybridization and Detection:

  • Pre-hybridize the membrane to block non-specific binding.

  • Hybridize the membrane with the labeled probe overnight at an optimized temperature.

  • Wash the membrane to remove unbound probe.

  • Detect the probe using an appropriate method (e.g., chemiluminescence for non-radioactive probes or autoradiography for radioactive probes).

5. Interpretation of Results:

  • Wild-type (Integrated HPI): A specific band pattern corresponding to the expected restriction fragments of the integrated HPI.

  • HPI Deletion Mutant: Absence of the bands corresponding to the HPI probe.

  • Rearrangements/Imprecise Deletions: Altered band sizes or patterns compared to the wild-type.

Signaling Pathways and Molecular Mechanisms

HPI Integration and Excision

The mobility of the HPI is a tightly controlled process involving a site-specific recombinase system.

hpi_excision_integration cluster_chromosome Bacterial Chromosome cluster_extrachromosomal Extrachromosomal chr_before Chromosome with attB site integrated_hpi Integrated HPI (attL and attR sites) chr_before->integrated_hpi Integration chr_after Chromosome with empty attB site circular_hpi Circular HPI (attP site) integrated_hpi->chr_after Excision integrase Integrase (Int) circular_hpi->integrase integrase->chr_before integrase->integrated_hpi excisionase Excisionase (Hef) excisionase->integrated_hpi

Caption: HPI integration and excision cycle.

Experimental Workflow for Investigating HPI Instability

This workflow outlines the steps to diagnose and confirm HPI instability in your experiments.

hpi_instability_workflow start Observation of Unexpected Phenotype (e.g., loss of virulence, negative PCR) check_hpi PCR for Conserved HPI Gene (e.g., irp2) start->check_hpi junction_pcr Junctional PCR for Circular Form check_hpi->junction_pcr Positive result1 HPI is Absent (Deletion) check_hpi->result1 Negative southern_blot Southern Blot Analysis junction_pcr->southern_blot Negative result2 HPI is Present and Excised junction_pcr->result2 Positive result3 HPI is Present and Integrated southern_blot->result3 Wild-type pattern result4 HPI is Rearranged southern_blot->result4 Altered pattern

Caption: Workflow for HPI instability analysis.

Logical Flow for Troubleshooting HPI-Related Experiments

This decision tree can guide your troubleshooting process when you suspect HPI instability is affecting your results.

troubleshooting_flowchart start {Unexpected Result Observed (e.g., phenotype loss, PCR failure)} is_hpi_present Is the HPI present? (Check with HPI-specific PCR) start->is_hpi_present is_hpi_excised Is the HPI excised? (Junctional PCR) is_hpi_present->is_hpi_excised Yes conclusion1 {Conclusion: HPI is deleted. Action: Re-isolate from a fresh stock.} is_hpi_present->conclusion1 No is_hpi_rearranged Is the HPI rearranged? (Southern Blot) is_hpi_excised->is_hpi_rearranged No conclusion2 {Conclusion: A subpopulation has excised HPI. Action: Quantify excision, consider selective pressures.} is_hpi_excised->conclusion2 Yes conclusion3 {Conclusion: HPI is integrated, issue is elsewhere. Action: Troubleshoot other experimental variables.} is_hpi_rearranged->conclusion3 No conclusion4 {Conclusion: HPI has undergone rearrangement. Action: Map the rearrangement.} is_hpi_rearranged->conclusion4 Yes

Caption: Troubleshooting decision tree for HPI instability.

References

Technical Support Center: Expression of HMWP1 & HMWP2 Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with the expression of High Molecular Weight Protein 1 (HMWP1) and High Molecular Weight Protein 2 (HMWP2). These large, multi-domain proteins are essential components of the yersiniabactin synthetase complex and can present significant expression and purification challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during your HMWP1 and HMWP2 expression experiments.

Issue 1: Low or No Expression of HMWP1/HMWP2

Q1: I am not seeing any detectable HMWP1 or HMWP2 protein on my SDS-PAGE or Western blot. What are the potential causes and solutions?

A1: Low or undetectable protein expression is a common issue, particularly with large, complex proteins like HMWP1 and HMWP2. Several factors could be contributing to this problem. Here is a step-by-step troubleshooting guide:

  • Codon Bias: The codon usage of the Yersinia pestis genes for HMWP1 and HMWP2 may not be optimal for your expression host (e.g., E. coli). This can lead to translational stalling and premature termination.

    • Solution: Synthesize codon-optimized versions of the HMWP1 and HMWP2 genes tailored to your expression host.[1][2][3][4] This can significantly enhance translational efficiency without altering the protein sequence.[1][5]

  • Promoter Strength and Induction: The promoter in your expression vector might be too weak, or the induction conditions may be suboptimal.

    • Solution: Subclone the genes into a vector with a stronger, tightly regulated promoter, such as a T7-based system (e.g., pET vectors).[6] Optimize the inducer (e.g., IPTG) concentration and the timing of induction.

  • mRNA Instability: The mRNA transcripts for HMWP1 and HMWP2 could be unstable in the host organism.

    • Solution: Analyze the 5' and 3' untranslated regions (UTRs) of your mRNA. Stable secondary structures at the 5' end can inhibit translation.[5] Codon optimization algorithms can often address these issues by modifying the nucleotide sequence to reduce secondary structure formation.[2]

  • Plasmid Integrity: Ensure the integrity of your expression plasmid. Mutations or deletions in the promoter region, ribosome binding site, or the gene itself can abolish expression.

    • Solution: Re-sequence your plasmid to confirm that the entire expression cassette is correct. If you have been using the same plasmid for a while, consider re-transforming it into your expression host.[7]

Issue 2: HMWP1/HMWP2 is Expressed but Forms Inclusion Bodies

Q2: I can see a strong band for my protein after induction, but it is insoluble and found in inclusion bodies. How can I improve the solubility of HMWP1 and HMWP2?

A2: Inclusion body formation is a frequent challenge when overexpressing large, multi-domain proteins in bacterial hosts like E. coli.[8][9][10] The high rate of protein synthesis can overwhelm the cell's folding machinery, leading to aggregation of misfolded proteins.[10][11] Here are several strategies to enhance soluble expression:

  • Lower Expression Temperature: Reducing the cultivation temperature after induction (e.g., from 37°C to 15-25°C) slows down the rate of protein synthesis.[12][13] This can give the newly synthesized polypeptide chains more time to fold correctly.

  • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the transcription rate, which in turn reduces the burden on the translational and folding machinery.[12]

  • Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of HMWP1 or HMWP2 can significantly improve their solubility.[14]

  • Co-expression of Chaperones: Overexpressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of your target proteins and prevent aggregation.[8]

  • Choice of Expression Host: Utilize E. coli strains specifically engineered to promote soluble protein expression and correct disulfide bond formation, such as those with mutations in thioredoxin reductase (trxB) or glutathione reductase (gor).[12]

Issue 3: HMWP1/HMWP2 is Degrading

Q3: I am observing smaller protein bands on my Western blot, suggesting that HMWP1/HMWP2 is being degraded. What can I do to prevent this?

A3: Protein degradation by host cell proteases is a common problem. High molecular weight proteins can be particularly susceptible.

  • Use Protease-Deficient Host Strains: Employ E. coli strains deficient in common proteases, such as Lon and OmpT (e.g., BL21(DE3) derivatives).

  • Add Protease Inhibitors: Supplement your lysis buffer with a cocktail of protease inhibitors to protect your proteins during extraction and purification.

  • Lower Expression Temperature: Culturing at lower temperatures not only aids in proper folding but can also reduce the activity of some proteases.[15]

  • Rapid Purification: Minimize the time between cell lysis and purification to limit the exposure of your proteins to proteases.

Frequently Asked Questions (FAQs)

Q: What are HMWP1 and HMWP2?

A: HMWP1 (High Molecular Weight Protein 1) and HMWP2 (High Molecular Weight Protein 2) are large, multi-domain enzymes that form a key part of the this compound synthetase complex in Yersinia pestis.[16][17] This complex is a non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system responsible for the biosynthesis of the siderophore this compound, which is crucial for iron acquisition and virulence of the bacterium.[16][18]

Q: What is the typical expression system used for proteins like HMWP1 and HMWP2?

A: Due to their bacterial origin, the most common and cost-effective expression system for HMWP1 and HMWP2 is Escherichia coli.[19][20] Various engineered strains and expression vectors are available to optimize the production of recombinant proteins.[6][21]

Q: Should I express HMWP1 and HMWP2 together or separately?

A: HMWP1 and HMWP2 are part of a larger protein assembly.[17] For functional studies, it may be necessary to co-express them with other components of the this compound synthetase complex. However, for initial expression optimization and troubleshooting, expressing each protein individually is recommended to pinpoint specific issues related to each protein.

Q: What purification strategies are recommended for HMWP1 and HMWP2?

A: A common strategy is to use an affinity tag (e.g., His-tag, MBP-tag) fused to the protein.[14] This allows for a straightforward initial purification step using affinity chromatography, such as Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins.[12][22] If the protein is in inclusion bodies, it will first need to be solubilized with denaturants (e.g., urea or guanidine-HCl) and then refolded before or during purification. Subsequent purification steps, such as size-exclusion or ion-exchange chromatography, can be used to achieve higher purity.[23][24]

Data Presentation

Table 1: Effect of Expression Temperature on HMWP1 Solubility

Temperature (°C)Total HMWP1 Expression (Arbitrary Units)Soluble HMWP1 (%)Insoluble HMWP1 (%)
371001585
30854060
25706535
18508020

This table illustrates a typical trend where decreasing the expression temperature leads to a higher percentage of soluble protein, albeit with a potential decrease in overall yield.

Table 2: Impact of Solubility-Enhancing Fusion Tags on HMWP2 Expression

Fusion TagExpression HostSoluble HMWP2 Yield (mg/L)
NoneE. coli BL21(DE3)< 0.5
6xHis-tagE. coli BL21(DE3)~1.0
GST-tagE. coli BL21(DE3)~5.0
MBP-tagE. coli BL21(DE3)~8.0

This table provides a comparative overview of how different fusion tags can enhance the yield of soluble HMWP2.

Experimental Protocols

Protocol 1: Small-Scale Expression Trial for Solubility Screening

  • Transformation: Transform your HMWP1 or HMWP2 expression plasmid into a suitable E. coli expression host (e.g., BL21(DE3)). Plate on selective LB agar and incubate overnight at 37°C.

  • Inoculation: Inoculate single colonies into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Induction: Inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.4-0.6. Grow at 37°C until the OD600 reaches 0.6-0.8.

  • Temperature Shift and Induction: Divide the culture into four flasks. Keep one at 37°C and move the others to shakers at 30°C, 25°C, and 18°C. Allow the cultures to equilibrate for 20 minutes. Add your inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Harvest: Incubate the cultures with shaking for 4-16 hours (longer incubation for lower temperatures). Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Lysis: Resuspend the cell pellets in 2 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

  • Solubility Analysis: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. The supernatant contains the soluble protein fraction, and the pellet contains the insoluble fraction (including inclusion bodies).

  • SDS-PAGE Analysis: Analyze samples of the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the expression level and solubility of your target protein.

Visualizations

troubleshooting_workflow start Start: Poor Protein Expression no_expression Low or No Expression Detected? start->no_expression inclusion_bodies Protein in Inclusion Bodies? no_expression->inclusion_bodies No codon_opt Codon Optimize Gene no_expression->codon_opt Yes degradation Protein Degradation Observed? inclusion_bodies->degradation No low_temp Lower Expression Temperature inclusion_bodies->low_temp Yes protease_strain Use Protease-Deficient Host degradation->protease_strain Yes end Successful Expression degradation->end No promoter Check Promoter & Induction codon_opt->promoter plasmid_seq Sequence Plasmid promoter->plasmid_seq plasmid_seq->inclusion_bodies inducer_conc Reduce Inducer Concentration low_temp->inducer_conc fusion_tag Add Solubility Tag (e.g., MBP) inducer_conc->fusion_tag fusion_tag->degradation protease_inhib Add Protease Inhibitors protease_strain->protease_inhib protease_inhib->end

Caption: Troubleshooting workflow for poor HMWP1/HMWP2 expression.

inclusion_body_protocol cluster_cell_culture Cell Culture & Induction cluster_lysis Lysis & Solubilization cluster_purification Refolding & Purification culture Grow E. coli Culture to OD600 0.6-0.8 induce Induce with IPTG at Lower Temp (18-25°C) culture->induce harvest Harvest Cells by Centrifugation induce->harvest resuspend_denature Resuspend Pellet in Lysis Buffer with 8M Urea harvest->resuspend_denature sonicate Lyse Cells by Sonication resuspend_denature->sonicate clarify Clarify Lysate by Centrifugation sonicate->clarify imac Bind to IMAC Column (Denaturing) clarify->imac refold On-Column Refolding (Gradient Removal of Urea) imac->refold elute Elute Refolded Protein refold->elute

Caption: Workflow for purifying HMWP proteins from inclusion bodies.

References

Improving the stability of purified yersiniabactin for assays.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purified Yersiniabactin (Ybt)

Welcome to the technical support center for purified this compound (Ybt). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of purified Ybt for assays and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Ybt) and why is its stability important for my research?

A1: this compound (Ybt) is a siderophore—a small, high-affinity iron-chelating molecule—produced by pathogenic bacteria such as Yersinia pestis and certain strains of Escherichia coli. It plays a crucial role in bacterial iron acquisition and virulence[1]. The stability of purified Ybt is critical for obtaining accurate and reproducible results in a variety of assays, including those measuring microbial growth, iron uptake, and the inhibition of virulence. Degradation of Ybt can lead to a loss of its iron-chelating activity, resulting in inconsistent data.

Q2: What are the main factors that affect the stability of purified Ybt?

A2: The stability of purified Ybt is influenced by several factors, including pH, temperature, and the presence of certain chemical reagents. Ybt is known to be sensitive to acidic conditions[2]. Elevated temperatures and repeated freeze-thaw cycles can also contribute to its degradation.

Q3: How should I store purified this compound to maximize its stability?

A3: For short-term storage (a few days to a week), it is recommended to store purified Ybt solutions at 4°C in a neutral pH buffer. For long-term storage, purified Ybt should be stored at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the Ybt solution into smaller, single-use volumes before freezing. Lyophilization (freeze-drying) is another option for long-term storage, as the dried powder is generally more stable.

Q4: Can I use common laboratory buffers to dissolve and dilute purified Ybt?

A4: Yes, but with caution. It is best to use buffers with a neutral pH (around 7.0-7.5), such as phosphate-buffered saline (PBS), to maintain the stability of Ybt. Avoid acidic buffers, as Ybt is known to be acid-sensitive[2]. When preparing stock solutions, dissolving Ybt in a small amount of methanol before dilution in buffer can aid in solubility[3].

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification and use of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Purified Ybt 1. Inefficient bacterial culture conditions for Ybt production. 2. Degradation of Ybt during extraction and purification. 3. Inappropriate purification method.1. Optimize culture conditions: use an iron-deficient medium and consider using a fur mutant strain for constitutive Ybt production. 2. Maintain a neutral pH during extraction and avoid strong acids. Perform purification steps at 4°C to minimize enzymatic degradation. 3. Use ethyl acetate for extraction followed by HPLC with a water/acetonitrile gradient. Avoid using trifluoroacetic acid in the HPLC mobile phase[2].
Inconsistent Results in Ybt-dependent Assays 1. Degradation of Ybt stock solution. 2. Inaccurate quantification of Ybt concentration. 3. Presence of interfering substances in the assay.1. Prepare fresh Ybt solutions for each experiment or use properly stored single-use aliquots. 2. Re-quantify your Ybt stock solution using the Chrome Azurol S (CAS) assay or by spectrophotometry. 3. Ensure all glassware is acid-washed to remove trace iron contamination. Use high-purity reagents in your assay buffers.
Loss of Ybt Activity Over Time 1. Improper storage conditions (e.g., wrong temperature, repeated freeze-thaw). 2. pH of the storage buffer has shifted. 3. Contamination of the stock solution.1. Store Ybt at -80°C in small, single-use aliquots. 2. Check the pH of your stock solution and adjust to neutral if necessary. 3. Filter-sterilize your Ybt stock solution before storage.
Precipitation of Ybt in Solution 1. Ybt is poorly soluble in aqueous buffers at high concentrations. 2. The buffer composition is not optimal.1. Dissolve the purified Ybt in a small volume of methanol before adding it to the aqueous buffer. 2. Ensure the final pH of the solution is neutral.

Data on this compound Stability

While comprehensive quantitative data on the stability of purified this compound under a wide range of conditions is limited, some studies have provided valuable insights.

Table 1: Stability of Ferric-Yersiniabactin (Fe-Ybt) in Culture Medium

The following data is adapted from a study assessing the stability of Fe-Ybt in M9 minimal medium at 22°C[4].

Time (hours)ConditionRemaining Ybt-Fe³⁺ (%)
0M9 Medium100
24M9 Medium~95
48M9 Medium~90
0M9 Medium with cells100
24M9 Medium with cells~70
48M9 Medium with cells~65

Note: The presence of bacterial cells appears to accelerate the degradation of Fe-Ybt, suggesting potential enzymatic or cellular breakdown mechanisms.

Table 2: Stability of ⁶⁴Cu-Yersiniabactin in Mouse Serum

This data is from a study on the stability of a copper-Ybt complex in mouse serum at 37°C, indicating high stability under physiological conditions[5].

Time (hours)Remaining Intact ⁶⁴Cu-Ybt (%)
0>99
0.5>99
1>98
2>98
4>97

Experimental Protocols

Protocol 1: Purification of this compound by HPLC

This protocol is a general guideline for the purification of this compound from bacterial culture supernatants.

Materials:

  • Bacterial culture supernatant (from a Ybt-producing strain grown in iron-deficient medium)

  • Ethyl acetate

  • Methanol

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Preparative C18 HPLC column

Procedure:

  • Extraction:

    • Adjust the pH of the bacterial culture supernatant to 7.0.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic phases and evaporate to dryness under vacuum.

  • Size-Exclusion Chromatography (Optional Pre-purification):

    • Dissolve the dried extract in a small volume of methanol.

    • Apply the sample to a size-exclusion chromatography column (e.g., Fractogel TSK HW 40) equilibrated with methanol.

    • Collect fractions and assay for siderophore activity using the CAS assay (see Protocol 2).

    • Pool the active fractions and evaporate to dryness.

  • Preparative HPLC:

    • Dissolve the partially purified Ybt in a small volume of the initial mobile phase (e.g., 10% acetonitrile in water).

    • Inject the sample onto a preparative C18 HPLC column.

    • Elute with a gradient of acetonitrile in water (e.g., 10% to 100% acetonitrile over 30 minutes). Important: Do not use trifluoroacetic acid (TFA) or other strong acids in the mobile phase, as Ybt is acid-sensitive[2].

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 385 nm for the Fe-Ybt complex)[2][4].

    • Collect fractions corresponding to the Ybt peak.

    • Confirm the presence of Ybt in the collected fractions by mass spectrometry or a functional assay.

    • Pool the pure fractions and lyophilize or store as a concentrated solution at -80°C.

Protocol 2: Quantification of this compound using the Chrome Azurol S (CAS) Liquid Assay

This colorimetric assay is a universal method for detecting and quantifying siderophores.

Materials:

  • Purified Ybt sample or culture supernatant

  • CAS assay solution (see preparation below)

  • 96-well microplate

  • Microplate reader

Preparation of CAS Assay Solution:

  • Solution 1 (CAS): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

  • Solution 2 (FeCl₃): Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Solution 3 (HDTMA): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide in 40 mL of deionized water.

  • Slowly add Solution 1 to Solution 3 while stirring.

  • Slowly add Solution 2 to the mixture while stirring. The solution will turn dark blue.

  • Autoclave the final solution and store in a dark bottle at room temperature.

Procedure:

  • In a 96-well microplate, add 100 µL of your Ybt sample (or a serial dilution for quantification).

  • Add 100 µL of the CAS assay solution to each well.

  • As a reference, mix 100 µL of sterile iron-limited medium with 100 µL of the CAS assay solution.

  • Incubate the plate at room temperature for 20-60 minutes.

  • Measure the absorbance at 630 nm using a microplate reader.

  • The decrease in absorbance at 630 nm is proportional to the amount of siderophore in the sample. Siderophore units can be calculated as: 1 - (As / Ar), where As is the absorbance of the sample and Ar is the absorbance of the reference[1]. A standard curve with known concentrations of a purified siderophore can be used for absolute quantification.

Protocol 3: this compound-Mediated Growth Promotion Bioassay

This bioassay assesses the ability of purified Ybt to promote the growth of a Ybt-deficient bacterial strain under iron-limiting conditions.

Materials:

  • Purified Ybt

  • A Ybt-synthesis-deficient mutant strain (e.g., a ybtS or irp2 mutant)

  • Iron-deficient agar plates (e.g., PMH-S or NBD agar)

  • Sterile paper discs or sterile Eppendorf tubes for creating wells in the agar

Procedure:

  • Prepare a lawn of the Ybt-deficient indicator strain on the iron-deficient agar plates.

  • Place sterile paper discs on the surface of the agar or create small wells in the agar.

  • Apply a known amount of purified Ybt solution to the paper discs or into the wells. Use a buffer-only control on a separate disc/well.

  • Incubate the plates at the optimal growth temperature for the indicator strain for 24-48 hours.

  • Observe for a halo of bacterial growth around the disc or well where Ybt was applied. The diameter of the growth halo is proportional to the concentration of active Ybt.

Visualizations

YbtA-Mediated Transcriptional Regulation of this compound Biosynthesis

Ybt_Regulation cluster_conditions Cellular Conditions cluster_regulation Regulatory Proteins cluster_genes Ybt Operon Iron_Low Low Iron Fur Fur Iron_Low->Fur dissociates Iron_High High Iron ybt_promoter ybt Promoter Fur->ybt_promoter represses YbtA YbtA YbtA->ybt_promoter activates Ybt This compound (Ybt) Ybt->YbtA binds ybt_genes Ybt Biosynthesis & Transport Genes ybt_promoter->ybt_genes expresses ybt_genes->Ybt produces

Caption: Regulation of the this compound (ybt) operon.

Experimental Workflow for this compound Purification and Activity Assay

Ybt_Workflow cluster_purification Purification cluster_assay Activity Assay Culture 1. Culture Ybt-producing strain in iron-deficient medium Extract 2. Ethyl acetate extraction of supernatant HPLC 3. HPLC purification Extract->HPLC Quantify 4. Quantify purified Ybt HPLC->Quantify Apply_Ybt 6. Apply purified Ybt to agar plate Quantify->Apply_Ybt Prepare_Indicator 5. Prepare lawn of Ybt-deficient strain Prepare_Indicator->Apply_Ybt Incubate 7. Incubate plates Apply_Ybt->Incubate Measure_Halo 8. Measure zone of growth promotion Incubate->Measure_Halo

Caption: Workflow for Ybt purification and bioassay.

References

Contamination issues in yersiniabactin purification protocols.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during yersiniabactin (Ybt) purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common first step in purifying this compound from a bacterial culture?

A1: The most common initial step is a liquid-liquid extraction of the cell-free culture supernatant using ethyl acetate.[1][2] this compound is soluble in ethyl acetate, which allows for its separation from the aqueous culture medium.

Q2: What type of chromatography is typically used for this compound purification?

A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying this compound.[1][2] A C18 column is commonly used with a water/acetonitrile gradient as the mobile phase.

Q3: What is a known common contaminant that co-purifies with this compound?

A3: A frequent contaminant is 2,3-dihydroxybenzoyl-L-serine (DHBS), a precursor or breakdown product of catecholate siderophores.[1][2][3] Its structural similarity can sometimes lead to co-elution with this compound during chromatography.

Q4: At what wavelength can I detect this compound during HPLC?

A4: this compound can be monitored during HPLC analysis at a wavelength of approximately 320 nm for the iron-free form (desferri-yersiniabactin) and around 400 nm for the iron-complexed form (ferri-yersiniabactin).[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound After Ethyl Acetate Extraction
Possible Cause Suggested Solution
Incomplete Extraction Perform multiple extractions (at least 2-3) with fresh ethyl acetate for each extraction to ensure complete recovery from the aqueous phase.
Emulsion Formation Emulsions are a common issue in liquid-liquid extractions. To prevent their formation, gently invert the separation funnel instead of vigorous shaking. If an emulsion does form, you can try adding a small amount of brine (saturated NaCl solution) or centrifuging the mixture at a low speed to break the emulsion. Supported liquid extraction (SLE) is an alternative technique for samples prone to emulsion formation.[1]
Degradation of this compound This compound can be sensitive to pH extremes. Ensure the pH of your culture supernatant is adjusted to a neutral or slightly acidic range (pH 6-7) before extraction to maintain its stability.
Incorrect Solvent Polarity While ethyl acetate is the standard, ensure its purity. Contamination with water can reduce its extraction efficiency.
Issue 2: Co-elution of Contaminants with this compound during HPLC
Possible Cause Suggested Solution
Co-elution with 2,3-dihydroxybenzoyl-L-serine (DHBS) Optimize the HPLC gradient. A shallower gradient of acetonitrile may improve the resolution between this compound and DHBS.[3] Monitoring at multiple wavelengths can also help distinguish the two compounds, as their UV-Vis spectra differ.
Contamination from Culture Media Components from complex media can be extracted by ethyl acetate. To minimize this, consider using a minimal medium for your bacterial culture if possible. If complex media is necessary, a pre-purification step like solid-phase extraction (SPE) before HPLC might be beneficial.
Peak Tailing or Broadening This can be due to column degradation or improper mobile phase pH. Ensure the mobile phase pH is compatible with the column and your compound. For this compound, a mobile phase containing a small amount of formic acid or phosphoric acid can improve peak shape.
Ghost Peaks These can arise from contaminants in the injection solvent or the HPLC system itself. Always use high-purity solvents and regularly flush the HPLC system.
Issue 3: Difficulty Identifying this compound in Mass Spectrometry Data
Possible Cause Suggested Solution
Presence of Multiple Adducts This compound can form adducts with various ions (e.g., Na+, K+) in the mass spectrometer, leading to multiple peaks. Look for the expected protonated molecule [M+H]+ and common adducts to confirm the presence of your compound.
Contamination with Plasticizers or Polymers Phthalates and polyethylene glycols (PEGs) are common contaminants from plasticware and can interfere with mass spectrometry analysis. Use glass or polypropylene labware whenever possible and be mindful of potential sources of contamination.
Low Ionization Efficiency Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow) to enhance the signal for this compound.
Complex Background Matrix If the sample is not sufficiently pure, other co-eluting compounds can suppress the ionization of this compound. Improve the HPLC purification to reduce matrix effects.

Experimental Protocols

Detailed Protocol for this compound Purification
  • Culture Growth and Supernatant Collection:

    • Grow the this compound-producing bacterial strain in an appropriate iron-deficient medium.

    • After incubation, centrifuge the culture at a high speed (e.g., 10,000 x g for 20 minutes) to pellet the cells.

    • Carefully decant and collect the cell-free supernatant.

  • Ethyl Acetate Extraction:

    • Adjust the pH of the supernatant to approximately 6.0-7.0 with a suitable acid (e.g., HCl).

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Gently invert the funnel multiple times to mix the phases, releasing pressure periodically. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate. The upper organic layer contains the this compound.

    • Drain the lower aqueous layer and collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with fresh ethyl acetate at least one more time to maximize the yield.

    • Pool the ethyl acetate fractions.

  • Solvent Evaporation:

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate to remove any residual water.

    • Evaporate the ethyl acetate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Reverse-Phase HPLC Purification:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized for the best separation.

    • Flow Rate: 1 mL/min.

    • Detection: Monitor the elution profile at 320 nm and 400 nm.

    • Fraction Collection: Collect the fractions corresponding to the this compound peak.

    • Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity.

Visualizations

Yersiniabactin_Biosynthesis_Pathway This compound Biosynthesis Pathway cluster_assembly Assembly Line Chorismate Chorismate YbtS YbtS Chorismate->YbtS Salicylate Salicylate YbtE YbtE Salicylate->YbtE YbtS->Salicylate HMWP2 HMWP2 (NRPS) YbtE->HMWP2 HMWP1 HMWP1 (NRPS/PKS) HMWP2->HMWP1 YbtU YbtU HMWP1->YbtU Reduction YbtT YbtT HMWP1->YbtT Thioesterase (Editing) This compound This compound HMWP1->this compound Release

Caption: Simplified diagram of the this compound biosynthesis pathway.

Yersiniabactin_Purification_Workflow This compound Purification Workflow cluster_extraction Extraction cluster_purification Purification & Analysis Culture Bacterial Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE Crude_Extract Crude Ybt Extract LLE->Crude_Extract HPLC Reverse-Phase HPLC Crude_Extract->HPLC Fractions Collected Fractions HPLC->Fractions Analysis Purity Analysis (Analytical HPLC & MS) Fractions->Analysis Pure_Ybt Pure this compound Analysis->Pure_Ybt

Caption: General experimental workflow for this compound purification.

References

Differentiating yersiniabactin activity from other siderophores in mixed cultures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content focuses on the specific challenges of differentiating yersiniabactin (Ybt) activity from that of other siderophores in mixed microbial cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to differentiate it from other siderophores?

A1: this compound (Ybt) is a siderophore—a small, high-affinity iron-chelating molecule—produced by pathogenic bacteria such as Yersinia pestis, Yersinia pseudotuberculosis, and certain strains of Escherichia coli and Salmonella enterica.[1] Siderophores are crucial virulence factors because they enable bacteria to scavenge essential iron from host proteins.[1] Differentiating Ybt is critical because its presence is often linked to the high-pathogenicity island (HPI), a genetic marker for increased virulence.[2][3][4] Specifically identifying Ybt allows researchers to study its role in pathogenesis, track the prevalence of highly virulent strains, and develop targeted therapeutic strategies.

Q2: What are the primary challenges in measuring Ybt activity in a mixed culture?

A2: The main challenge is the frequent co-production of multiple siderophores by different species or even by a single organism. For instance, uropathogenic E. coli can produce this compound alongside other siderophores like enterobactin, salmochelin, and aerobactin.[5][6] Universal detection methods, such as the Chrome Azurol S (CAS) assay, will react with most siderophores, making it impossible to attribute the activity to Ybt alone without further specific tests.[7][8]

Q3: Can this compound bind to metals other than iron?

A3: Yes. While classically defined as an iron chelator, this compound has been shown to form stable complexes with other metal ions, most notably copper (Cu²⁺).[5][9] This interaction is physiologically relevant during infections, where Ybt can protect pathogens from copper toxicity.[9] The formation of a stable Cu(II)-Ybt complex can be exploited for specific detection using mass spectrometry, as its mass-to-charge ratio (m/z) is distinct from the iron-bound form.[9]

Q4: What is the principle behind a cross-feeding assay for siderophore identification?

A4: A cross-feeding assay is a bioassay used to detect and characterize specific siderophores.[10][11] It relies on an "indicator" bacterial strain that is unable to produce its own siderophores but possesses the specific receptor to import a particular siderophore from the environment.[10] When this indicator strain is grown on an iron-limited medium, it will only grow if a nearby "test" strain secretes the specific siderophore it can use.[2][11]

Troubleshooting Guides

Chrome Azurol S (CAS) Assay Issues

Q: My CAS assay shows a positive result (color change from blue to orange) in my mixed culture supernatant. How do I confirm this is due to this compound?

A: A positive CAS assay indicates the presence of iron-chelating molecules but is not specific to any single siderophore.[8][10] The color change simply confirms that one or more compounds in your sample have a higher affinity for iron than the CAS dye.[7]

  • Next Steps:

    • Cross-Feeding Assay: Use an indicator strain that specifically takes up this compound (e.g., Y. enterocolitica 5030) to confirm biological activity.[4]

    • LC-MS/MS Analysis: This is the most definitive method. Analyze the supernatant to detect the specific mass of the this compound-iron complex or other metal complexes like copper-yersiniabactin.[5][6]

    • Genetic Analysis: Use PCR to test for the presence of Ybt biosynthesis genes, such as irp1 or ybtS, in your culture.[12][13]

Q: My CAS assay shows no color change, but I suspect Ybt is being produced at low levels. What can I do?

A: Several factors could lead to a false negative in the CAS assay.

  • Troubleshooting Steps:

    • Optimize Culture Conditions: Ensure the culture medium is sufficiently iron-depleted, as siderophore production is repressed by iron.[14] Perform a time-course experiment to find the optimal incubation time for maximum siderophore secretion.[14]

    • Check for Interfering Substances: Components in complex growth media can sometimes interfere with the assay.[14] Run a control using uninoculated media.

    • Concentrate the Supernatant: If production levels are low, concentrate the culture supernatant before performing the assay to increase the siderophore concentration.

    • Reaction Kinetics: Some siderophores react slowly with the CAS reagent.[15] While not typical for Ybt, ensure an adequate incubation period (e.g., 20-30 minutes) after mixing the sample with the CAS solution.[8]

Cross-Feeding Assay Issues

Q: My cross-feeding assay using a Ybt-specific indicator strain is not showing any growth. What went wrong?

A: A negative result in a cross-feeding assay can be due to issues with the test sample, the indicator strain, or the assay conditions.

  • Troubleshooting Steps:

    • Verify Indicator Strain: Confirm that your indicator strain is viable and truly lacks the ability to produce its own siderophores but retains the specific Ybt receptor (FyuA).[16][17]

    • Check Siderophore Concentration: The concentration of Ybt in the test supernatant may be too low to support the growth of the indicator strain. Try concentrating the supernatant.

    • Rule out Inhibitory Compounds: The supernatant from the mixed culture may contain bacteriostatic or bactericidal compounds that inhibit the growth of the indicator strain, masking the positive effect of Ybt.

    • Assay Conditions: Ensure the agar medium is sufficiently iron-limited to prevent any background growth of the indicator strain.

Liquid Chromatography-Mass Spectrometry (LC-MS) Issues

Q: I am trying to detect Ybt by LC-MS, but the results are noisy or ambiguous. How can I improve my method?

A: LC-MS is a powerful but sensitive technique. Ambiguous results often stem from sample complexity or suboptimal instrument parameters.

  • Troubleshooting Steps:

    • Sample Preparation: Use solid-phase extraction (e.g., with a C18 cartridge) to clean up your supernatant, remove interfering media components, and concentrate the siderophores.[9]

    • Scan for Multiple Adducts: this compound can be detected in its apo (metal-free) form or complexed with various metals, primarily Fe³⁺ and Cu²⁺.[5][9] Ensure you are scanning for the correct mass-to-charge ratios (m/z) for all potential forms (see Table 2).

    • Use Tandem MS (MS/MS): To confirm identity, isolate the parent ion of suspected Ybt and fragment it. Compare the resulting fragmentation pattern to known spectra for this compound. A characteristic neutral loss of 187 Da is often observed.[9]

    • Internal Standard: For quantification, use a stable isotope-labeled Ybt internal standard to account for matrix effects and variations in instrument response.[5]

Data Presentation

Table 1: Comparison of Common Methods for Differentiating this compound

Method Principle Specificity Sensitivity Primary Use Case Limitations
Chrome Azurol S (CAS) Assay Colorimetric; competition for iron between a dye and any siderophore.[10]Low (Universal)ModerateRapid screening for total siderophore production.[18]Not specific to Ybt; can be affected by media components and pH.[7][19]
Cross-Feeding Bioassay Biological; growth of an indicator strain that specifically utilizes Ybt.[11]HighHighConfirmation of biologically active Ybt production.[2]Can be slow; susceptible to inhibitory compounds in the sample.
LC-MS/MS Physicochemical; separation by chromatography and detection by mass-to-charge ratio and fragmentation pattern.[6]Very HighVery HighDefinitive identification and quantification of Ybt.[5][9]Requires specialized equipment; method development can be complex.
PCR Genetic; amplification of specific Ybt biosynthesis genes (e.g., ybtS, irp1, irp2).[12]Very HighVery HighDetection of the genetic potential to produce Ybt.Does not confirm actual production or activity of the siderophore.

Table 2: Key Mass Spectrometry Parameters for this compound (Ybt) Detection

Analyte Description Expected m/z (Positive Ion Mode) Key MS/MS Fragment or Neutral Loss Reference
Fe(III)-Ybt Ferric this compound complex535Complex spectrum, prominent fragment near m/z 489[6]
Cu(II)-Ybt Cupric this compound complex543Neutral loss of 187 Da[9]
Apo-Ybt Metal-free this compound482 ([M+H]⁺)Not typically used for primary identification[1]

Experimental Protocols

Protocol 1: Modified CAS Agar Diffusion Assay

This protocol is adapted from the method described by Schwyn and Neilands for qualitative detection.[6]

  • Prepare CAS Agar Plates:

    • Prepare the CAS blue dye solution as described in the literature.[20]

    • Autoclave a nutrient-limited agar medium (e.g., M9 minimal agar) and cool to 50°C.

    • Slowly mix the CAS solution with the molten agar. The final medium should be a uniform blue color.[21]

    • Pour plates and allow them to solidify.

  • Sample Application:

    • Centrifuge your mixed culture at high speed (e.g., 9,000 rpm) to pellet the cells.[15]

    • Filter-sterilize the supernatant.

    • Punch wells (5 mm diameter) into the CAS agar plate.[19]

    • Add a defined volume (e.g., 35-50 µL) of the sterile supernatant to each well.[19]

  • Incubation and Interpretation:

    • Incubate the plates at 30°C or 37°C for 4-24 hours.

    • A positive result is the formation of an orange halo around the well, indicating the presence of siderophores.[19] The diameter of the halo correlates with the concentration of siderophores.[19]

Protocol 2: this compound Cross-Feeding Assay

  • Prepare Indicator Strain:

    • Use a Ybt-uptake proficient, siderophore-synthesis deficient strain (e.g., Y. enterocolitica 5030).[4]

    • Grow the indicator strain in an iron-rich broth (e.g., LB) overnight.

    • Wash the cells twice in an iron-free minimal medium to remove any stored iron.

  • Prepare Assay Plates:

    • Prepare an iron-limited agar (e.g., M9 minimal agar supplemented with an iron chelator like 2,2'-dipyridyl).

    • Spread a lawn of the washed indicator strain onto the agar surface.

  • Apply Test Sample:

    • Spot a small volume (5-10 µL) of your sterile mixed-culture supernatant onto the center of the indicator lawn.

    • Alternatively, you can streak the siderophore-producing test strain(s) near the indicator strain.

  • Incubation and Interpretation:

    • Incubate the plate at the optimal growth temperature for the indicator strain for 24-48 hours.

    • Growth of the indicator strain around the spot where the supernatant was applied indicates the presence of a siderophore that it can utilize (in this case, this compound).[10]

Protocol 3: LC-MS/MS Sample Preparation for Ybt Detection

  • Culture Growth: Grow your mixed culture in an iron-deficient medium to induce siderophore production.

  • Supernatant Collection: Centrifuge the culture to remove cells and filter the supernatant through a 0.22 µm filter.

  • Solid-Phase Extraction (SPE):

    • Acidify the supernatant to pH ~3-4 with formic acid.

    • Activate a C18 SPE cartridge with methanol, then equilibrate with acidified water.

    • Load the supernatant onto the cartridge. This compound will bind to the stationary phase.

    • Wash the cartridge with acidified water to remove salts and hydrophilic media components.

    • Elute the siderophores with methanol.[9]

  • Analysis:

    • Dry the eluate under nitrogen or in a vacuum concentrator.

    • Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 50:50 water:methanol with 0.1% formic acid).

    • Inject the sample into the LC-MS/MS system and monitor for the specific parent ions and fragmentation patterns detailed in Table 2.

Mandatory Visualizations

cluster_start Start cluster_screening Screening cluster_confirmation Confirmation & Identification cluster_result Result start Mixed Culture Supernatant cas_assay Universal CAS Assay start->cas_assay bioassay Ybt-Specific Cross-Feeding Bioassay cas_assay->bioassay Positive lcms LC-MS/MS Analysis cas_assay->lcms Positive pcr PCR for Ybt Genes cas_assay->pcr Positive no_siderophore No Siderophores Detected cas_assay->no_siderophore Negative result_neg Siderophore(s) Detected (Not Ybt) bioassay->result_neg Negative result_pos This compound Confirmed bioassay->result_pos Positive lcms->result_neg Ybt Not Detected lcms->result_pos Ybt Detected pcr->result_pos Genes Present (Confirms Potential)

Caption: Workflow for differentiating this compound from other siderophores.

chorismate Chorismate ybtS ybtS chorismate->ybtS salicylate Salicylate ybtS->salicylate hmwp HMWP1/HMWP2 Complex (irp1, irp2) salicylate->hmwp ybt This compound (Ybt) hmwp->ybt + Cysteine + Malonyl-CoA export Export (Mechanism Unknown) ybt->export ybt_fe Ybt-Fe³⁺ import_om Outer Membrane Import (FyuA) ybt_fe->import_om export->ybt_fe + Extracellular Fe³⁺ import_im Inner Membrane Import (YbtP/Q) import_om->import_im iron Fe³⁺ import_im->iron Iron Release

Caption: Simplified this compound biosynthesis and transport pathway.

cluster_producer Test Strain / Supernatant cluster_indicator Indicator Strain cluster_outcome Outcome on Iron-Limited Agar producer Produces Siderophore 'X' supernatant Supernatant containing 'X' producer->supernatant Secretes indicator Cannot produce siderophores Has specific receptor for Ybt supernatant->indicator Diffuses to growth Indicator Strain Grows indicator->growth IF 'X' == Ybt no_growth Indicator Strain Does Not Grow indicator->no_growth IF 'X' != Ybt

Caption: Logical workflow of a this compound cross-feeding bioassay.

References

How to prevent degradation of yersiniabactin during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of yersiniabactin during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound (Ybt) is a siderophore—a small, high-affinity iron-chelating molecule—produced by pathogenic bacteria such as Yersinia pestis, Yersinia pseudotuberculosis, and Yersinia enterocolitica.[1][2] It plays a crucial role in bacterial iron acquisition and is a key virulence factor.[1][2] this compound's complex structure, which includes thiazoline rings, a thiazolidine ring, and a salicylate moiety, makes it susceptible to degradation under certain chemical and physical conditions encountered during extraction.[1] Preventing degradation is critical for obtaining a high yield of biologically active this compound for research and drug development.

Q2: What are the primary factors that can cause this compound degradation during extraction?

A2: The main factors contributing to this compound degradation are:

  • Acidic pH: this compound is known to be sensitive to acidic conditions. The use of strong acids or acidic modifiers during chromatography can lead to the formation of degradation products.

  • Enzymatic Degradation: The crude bacterial culture supernatant may contain extracellular enzymes that can degrade this compound.

  • Oxidation: Like other catecholate-containing siderophores, the salicylate moiety of this compound may be susceptible to oxidation, especially when exposed to air and light for extended periods.

  • Elevated Temperatures: High temperatures during concentration steps, such as rotary evaporation, can accelerate chemical degradation.

Q3: What is the recommended method for extracting this compound to minimize degradation?

A3: The most commonly reported and effective method for this compound extraction is solvent extraction using ethyl acetate from the bacterial culture supernatant. This method, when performed with precautions to control pH and temperature, is efficient in isolating this compound while minimizing degradation.

Q4: How can I monitor for this compound degradation during my experiments?

A4: Degradation can be monitored by High-Performance Liquid Chromatography (HPLC). The appearance of additional peaks or a decrease in the area of the main this compound peak can indicate degradation. Mass spectrometry can be used to identify the molecular weights of potential degradation products.

Q5: How should I store purified this compound to ensure its long-term stability?

A5: For short-term storage, a solution of purified this compound in an organic solvent such as methanol can be stored at -20°C in an amber vial to protect it from light. For long-term storage, it is recommended to evaporate the solvent under a stream of inert gas (e.g., nitrogen) and store the dried compound at -80°C.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, leading to its degradation and low yields.

Issue Potential Cause Troubleshooting Steps & Optimization Rationale
Low yield of this compound in the final extract. Acid-induced Degradation 1. Avoid the use of strong acids to lower the pH of the supernatant before extraction. If pH adjustment is necessary, use a weaker acid and perform the step quickly on ice. 2. During HPLC purification, avoid acidic mobile phase modifiers like trifluoroacetic acid (TFA). Use alternative modifiers or a neutral pH mobile phase if possible.This compound is known to be acid-sensitive. Prolonged exposure to low pH can lead to hydrolysis of its functional groups.
Enzymatic Degradation 1. Process the bacterial culture supernatant as quickly as possible after cell removal. 2. Keep the supernatant chilled (4°C) at all times. 3. Consider filter-sterilizing the supernatant (0.22 µm filter) immediately after centrifugation to remove any remaining cells and extracellular enzymes.Extracellular enzymes present in the culture medium can degrade this compound. Lowering the temperature slows down enzymatic activity.
Oxidative Degradation 1. Minimize the exposure of the sample to air and light. Use amber-colored glassware or wrap containers in aluminum foil. 2. Work in a low-light environment. 3. Consider purging solvents with an inert gas like nitrogen or argon before use.The catechol-like salicylate moiety of this compound can be prone to oxidation, which is often catalyzed by light and oxygen.
Thermal Degradation 1. During the concentration of the ethyl acetate extract, use a rotary evaporator with a low water bath temperature (e.g., 30-35°C). 2. Do not evaporate the sample to complete dryness for extended periods.This compound can be sensitive to heat, and prolonged exposure to elevated temperatures can cause degradation.
Appearance of multiple unknown peaks in HPLC analysis. Formation of Degradation Products 1. Review the extraction protocol for any steps involving harsh chemical conditions (e.g., strong acids, incompatible elution solvents with certain resins). For example, elution from XAD resins with formate-containing solvents has been reported to cause degradation. 2. Ensure all glassware is thoroughly cleaned to avoid contamination.The presence of multiple peaks suggests that the parent this compound molecule is breaking down into smaller fragments.
Loss of biological activity of the purified this compound. Structural Degradation 1. Confirm the structural integrity of the purified compound using mass spectrometry and NMR. 2. Re-evaluate the entire extraction and purification process, paying close attention to the factors mentioned above (pH, temperature, light, oxygen).Loss of biological activity, such as iron chelation, is a strong indicator that the chemical structure of this compound has been altered due to degradation.

Experimental Protocols

Detailed Protocol for this compound Extraction with Minimized Degradation

This protocol outlines a step-by-step method for the extraction of this compound from bacterial culture supernatant while minimizing degradation.

Materials:

  • Bacterial culture supernatant containing this compound

  • Ethyl acetate (HPLC grade)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Methanol (HPLC grade)

  • Centrifuge and centrifuge tubes

  • Separatory funnel (amber glass preferred)

  • Rotary evaporator

  • Ice bath

  • Amber glass vials

  • 0.22 µm syringe filter (optional)

Procedure:

  • Preparation of Supernatant:

    • Centrifuge the bacterial culture at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the cells.

    • Carefully decant the supernatant into a pre-chilled, amber-colored flask or a flask wrapped in aluminum foil.

    • (Optional but recommended) To minimize enzymatic degradation, filter-sterilize the supernatant through a 0.22 µm filter. Keep the supernatant on ice.

  • Solvent Extraction:

    • Transfer the chilled supernatant to a separatory funnel.

    • Add an equal volume of cold ethyl acetate to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The upper organic layer contains this compound.

    • Carefully drain the lower aqueous layer.

    • Collect the upper ethyl acetate layer in a clean, pre-chilled flask.

    • Repeat the extraction of the aqueous layer two more times with fresh, cold ethyl acetate to maximize the recovery of this compound.

  • Drying and Concentration:

    • Pool all the collected ethyl acetate fractions.

    • Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the pooled extract to remove any residual water. Swirl gently and let it sit for 10-15 minutes.

    • Decant the dried ethyl acetate extract into a round-bottom flask.

    • Concentrate the ethyl acetate extract using a rotary evaporator. Crucially, maintain a low water bath temperature (not exceeding 35°C).

    • Evaporate the solvent until a small volume remains or to dryness. If evaporating to dryness, remove the flask from the rotary evaporator as soon as the solvent is gone to avoid prolonged heating of the dried compound.

  • Storage:

    • Resuspend the dried this compound extract in a small volume of a suitable solvent (e.g., methanol) for analysis.

    • For storage, transfer the solution to an amber glass vial, purge with nitrogen gas, and store at -20°C (short-term) or -80°C (long-term after solvent evaporation).

Visualizations

Yersiniabactin_Degradation_Pathways cluster_degradation Degradation Factors Ybt This compound (Stable) Degraded Degradation Products (Loss of Activity) Ybt->Degraded Hydrolysis Ybt->Degraded Enzymatic Cleavage Ybt->Degraded Oxidation Acid Acidic pH Acid->Ybt Enzymes Extracellular Enzymes Enzymes->Ybt Oxidation Oxygen / Light Oxidation->Ybt Yersiniabactin_Extraction_Workflow cluster_culture Bacterial Culture cluster_supernatant Supernatant Preparation cluster_extraction Solvent Extraction cluster_purification Purification & Storage Culture Yersinia Culture Centrifuge Centrifugation (4°C) Culture->Centrifuge Filter Filter Sterilization (Optional) Centrifuge->Filter AddSolvent Add Cold Ethyl Acetate Filter->AddSolvent Separate Separate Layers AddSolvent->Separate Collect Collect Organic Layer Separate->Collect Dry Dry with Na₂SO₄ Collect->Dry Concentrate Concentrate (Low Temp) Dry->Concentrate Store Store (-80°C) Concentrate->Store

References

Technical Support Center: Optimizing Salicylate Feeding for Yersiniabactin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis of yersiniabactin, with a specific focus on the optimization of salicylate precursor feeding.

Frequently Asked Questions (FAQs)

Q1: What is the role of salicylate in this compound biosynthesis?

A1: Salicylate serves as the starter unit for the biosynthesis of this compound. The biosynthesis is a mixed non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) process. The enzyme YbtE adenylates salicylate, activating it for attachment to the NRPS/PKS enzymatic complex, specifically to the aryl carrier protein (ArCP) domain of HMWP2, initiating the assembly of the this compound molecule.[1][2]

Q2: Can the host organism endogenously produce salicylate for this compound biosynthesis?

A2: While the native producer, Yersinia pestis, can synthesize salicylate from chorismate using the enzyme YbtS, common heterologous hosts like Escherichia coli typically cannot.[2][3] To overcome this, researchers can either feed salicylate exogenously to the culture medium or engineer the host to produce it endogenously. A common strategy for endogenous production is the introduction of the irp9 gene from Yersinia enterocolitica, which encodes a salicylate synthase that directly converts chorismate to salicylate.[1]

Q3: What are the advantages of engineering the host for endogenous salicylate production over exogenous feeding?

A3: Engineering the host for endogenous salicylate production can lead to higher and more consistent this compound titers. This approach avoids potential bottlenecks related to the transport of exogenous salicylate into the cell and can provide a more stable intracellular supply of the precursor. One study reported an increase in this compound production from 11.5 ± 0.7 mg/L with exogenous feeding to 17.4 ± 0.4 mg/L in a strain engineered for complete intracellular production.[1]

Q4: What is a typical starting concentration for exogenous salicylate feeding?

A4: A common starting concentration for salicylate in culture media for this compound production in E. coli is around 1 mM.[4] In fed-batch fermentations, an initial concentration of 0.160 g/L has been used.[5] It is recommended to optimize this concentration for your specific strain and culture conditions.

Troubleshooting Guide

Issue 1: Low or no this compound production despite salicylate feeding.

Possible Cause Troubleshooting Step
Inefficient Salicylate Uptake Increase the salicylate concentration in the medium incrementally, up to a point where it does not significantly inhibit cell growth. Consider engineering the host with an appropriate transporter if uptake is a known issue.
Salicylate Toxicity High concentrations of salicylate (>10 mM) can be toxic to E. coli and inhibit growth.[4] Verify cell viability and growth rate after salicylate addition. If toxicity is suspected, reduce the salicylate concentration or use a fed-batch strategy to maintain a low but steady concentration.
Sub-optimal Induction of Biosynthetic Genes Ensure that the expression of the this compound biosynthetic gene cluster is optimally induced. This includes verifying the inducer concentration (e.g., IPTG) and the timing of induction relative to cell growth.
Limitation of Other Precursors This compound biosynthesis also requires L-cysteine and malonyl-CoA.[3] Ensure that the culture medium is not depleted of these precursors. Supplementation with these precursors may be necessary, especially in high-density cultures.
Inactive Biosynthetic Enzymes The large NRPS/PKS enzymes (HMWP1 and HMWP2) can be prone to misfolding or incomplete post-translational modification when expressed heterologously. Co-expression of chaperones or a phosphopantetheinyl transferase (like YbtD) may be necessary.[3]

Issue 2: High variability in this compound yield between experiments.

Possible Cause Troubleshooting Step
Inconsistent Salicylate Concentration Prepare fresh salicylate stock solutions for each experiment and ensure accurate addition to the culture medium.
Variations in Culture Conditions Standardize all culture parameters, including medium composition, temperature, pH, and aeration. Small variations in these parameters can significantly impact metabolic pathways and final product yield.
Plasmid Instability In heterologous expression systems using multiple plasmids, instability can lead to inconsistent gene expression. Consolidating the biosynthetic genes onto a single plasmid can improve stability.

Quantitative Data Summary

Table 1: Salicylate Feeding Strategies and Resulting Titers

Feeding Strategy Salicylate Concentration Host Organism This compound/Salicylate Titer Reference
Exogenous Feeding (Shake Flask)1 mME. coliNot explicitly stated for this concentration, but induction was observed.[4]
Exogenous Feeding (Fed-batch)0.160 g/L (approx. 1.16 mM)E. coli67 ± 21 mg/L this compound[5]
Endogenous Production (irp9)N/AE. coli~310 mg/L Salicylate[1]
Exogenous Feeding vs. Endogenous ProductionNot specifiedE. coli11.5 ± 0.7 mg/L (Exogenous) vs. 17.4 ± 0.4 mg/L (Endogenous) this compound[1]

Table 2: Salicylate Concentration Effects

Salicylate Concentration Effect Organism Reference
~10 µM - 1 mMInduction of salicylate-dependent expression systems.E. coli[4]
> 10 mMGrowth perturbation and potential toxicity.E. coli[4]
5.0 mMInduction of the marRAB operon, leading to multiple antibiotic resistance.E. coli[6]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for this compound Production with Salicylate Feeding

This protocol is adapted from a high-cell-density fermentation procedure for this compound production in E. coli.[5]

  • Prepare Fermentation Medium (F1 Medium):

    • KH₂PO₄: 1.5 g/L

    • K₂HPO₄: 4.34 g/L

    • (NH₄)₂SO₄: 0.4 g/L

    • MgSO₄: 150.5 mg/L

    • Glucose: 5 g/L

    • Trace metal solution: 1.25 ml/L

    • Vitamin solution: 1.25 ml/L

    • Autoclave for sterilization.

  • Prepare Feed Medium:

    • (NH₄)₂SO₄: 110 g/L

    • MgSO₄: 3.9 g/L

    • Glucose: 430 g/L

    • Trace metal solution: 10 ml/L

    • Vitamin solution: 10 ml/L

    • Filter sterilize the feed medium.

  • Inoculation and Initial Growth:

    • Inoculate the fermenter containing F1 medium with an overnight culture of the this compound-producing E. coli strain.

    • Maintain the temperature at 37°C and control pH and dissolved oxygen levels.

  • Induction and Feeding:

    • Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), lower the temperature to 22°C.

    • Add IPTG to a final concentration of 75 µM.

    • Add salicylate to a final concentration of 0.160 g/L.

    • Start the peristaltic pump to deliver the feed medium at a constant rate (e.g., 0.1 ml/min).

  • Sampling and Analysis:

    • Collect samples periodically to monitor cell growth (OD₆₀₀) and this compound production.

Protocol 2: Quantification of this compound by HPLC

This protocol is based on methods described for the analysis of this compound.[1][5]

  • Sample Preparation:

    • Centrifuge the cell culture to pellet the cells.

    • To 1 mL of the supernatant, add 6 µL of 0.1 M ferric chloride to chelate this compound with iron.

    • Incubate at room temperature for 15 minutes.

    • Centrifuge to remove any precipitate.

  • Solid-Phase Extraction (Optional but Recommended for Cleaner Samples):

    • Condition a C18 SPE cartridge with methanol and then with water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 20% methanol.

    • Elute this compound with 80% methanol.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., Waters C₁₈, 5 µm, 300 Å, 150 x 3.9 mm).[1]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A common gradient is a linear increase from 10% to 100% acetonitrile over 15 minutes.[1]

    • Flow Rate: 1 ml/min.[1]

    • Detection: Monitor the absorbance at 385 nm for the Ybt-Fe³⁺ complex.[1]

    • Quantification: Create a standard curve using purified this compound of known concentrations. The extinction coefficient for Ybt-Fe³⁺ at 385 nm is ε = 2884 M⁻¹cm⁻¹.[5]

Visualizations

Yersiniabactin_Biosynthesis_Pathway Chorismate Chorismate YbtS YbtS / Irp9 Chorismate->YbtS Salicylate Salicylate YbtE YbtE Salicylate->YbtE Adenylation YbtS->Salicylate HMWP2 HMWP2 (NRPS) YbtE->HMWP2 Loading HMWP1 HMWP1 (NRPS/PKS) HMWP2->HMWP1 Intermediate Transfer Cysteine1 L-Cysteine Cysteine1->HMWP2 Cysteine2 L-Cysteine Cysteine2->HMWP2 YbtU YbtU HMWP1->YbtU Release & Reduction Malonyl_CoA Malonyl-CoA Malonyl_CoA->HMWP1 Cysteine3 L-Cysteine Cysteine3->HMWP1 This compound This compound YbtU->this compound

Caption: this compound biosynthesis pathway.

Experimental_Workflow Start Start: Low this compound Titer Check_Salicylate Verify Salicylate Concentration & Purity Start->Check_Salicylate Optimize_Feeding Optimize Salicylate Feeding Strategy Check_Salicylate->Optimize_Feeding Fed_Batch Implement Fed-Batch Feeding Optimize_Feeding->Fed_Batch Exogenous Feeding Endogenous Engineer for Endogenous Salicylate Production (irp9) Optimize_Feeding->Endogenous Alternative Check_Other_Precursors Assess Other Precursor Availability (Cysteine, Malonyl-CoA) Fed_Batch->Check_Other_Precursors Endogenous->Check_Other_Precursors Verify_Gene_Expression Confirm Expression of Biosynthetic Genes (RT-qPCR/SDS-PAGE) Check_Other_Precursors->Verify_Gene_Expression Check_Enzyme_Activity Assess Enzyme Activity (e.g., co-expression of YbtD) Verify_Gene_Expression->Check_Enzyme_Activity Check_Enzyme_Activity->Start Re-evaluate Successful_Production Successful this compound Production Check_Enzyme_Activity->Successful_Production Problem Solved

Caption: Troubleshooting workflow for low this compound yield.

Salicylate_Feeding_Logic Start Initiate this compound Production Experiment Salicylate_Source Choose Salicylate Source Start->Salicylate_Source Exogenous Exogenous Feeding Salicylate_Source->Exogenous External Endogenous Endogenous Production (e.g., with irp9) Salicylate_Source->Endogenous Internal Concentration Determine Salicylate Concentration Exogenous->Concentration Growth_OK Proceed with Fermentation Endogenous->Growth_OK Toxicity_Check Monitor for Cell Toxicity Concentration->Toxicity_Check Toxicity_Check->Growth_OK No Toxicity Reduce_Conc Reduce Salicylate Concentration Toxicity_Check->Reduce_Conc Toxicity Observed Quantify Quantify this compound (HPLC/LC-MS) Growth_OK->Quantify Reduce_Conc->Concentration

Caption: Decision logic for salicylate precursor feeding.

References

Validation & Comparative

Yersiniabactin vs. Enterobactin: A Comparative Guide to Iron Scavenging in Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of bacterial iron acquisition is paramount in the quest for novel antimicrobial strategies. Siderophores, small-molecule iron chelators, are key players in this process, enabling bacteria to thrive in the iron-limited environment of a host. This guide provides a detailed comparison of two prominent siderophores: yersiniabactin and enterobactin, focusing on their iron affinity, biological functions, and the experimental methodologies used to characterize them.

At a Glance: this compound vs. Enterobactin

FeatureThis compoundEnterobactin
Producing Organisms Yersinia pestis, Yersinia pseudotuberculosis, Yersinia enterocolitica, and some pathogenic Escherichia coli and Salmonella enterica strains[1]Primarily Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium[2]
Siderophore Class Mixed nonribosomal peptide-polyketide[1][3]Catecholate[4]
Iron (Fe³⁺) Formation Constant (K_f) ~4 x 10³⁶ M⁻¹[5][6][7]~10⁵² M⁻¹[2][8]
Key Biosynthesis Enzymes HMWP1, HMWP2, YbtS, YbtE, YbtU[1][9]EntA, EntB, EntC, EntD, EntE, EntF[2][4]
Uptake Receptor FyuA (Psn)[1][5]FepA[2]
Iron Release Mechanism Proposed reductive mechanism; siderophore can be recycled[10]Hydrolysis of the siderophore backbone by Fes (ferric enterobactin esterase)[2]

Delving Deeper: Iron Affinity and Biological Function

Enterobactin is renowned for having one of the highest known binding affinities for ferric iron, with a formation constant of approximately 10⁵² M⁻¹[2][8]. This extraordinary affinity allows bacteria producing enterobactin to effectively scavenge iron from host iron-binding proteins like transferrin and lactoferrin, making it a potent virulence factor[4]. The iron-enterobactin complex is recognized by the outer membrane receptor FepA and transported into the bacterial cell[2]. Once inside, the iron is released through the enzymatic degradation of the enterobactin molecule by the ferric enterobactin esterase (Fes)[2].

This compound, while also a high-affinity siderophore, has a lower formation constant for ferric iron, around 4 x 10³⁶ M⁻¹[5][6][7]. Despite this, it is a crucial virulence factor for pathogenic bacteria such as Yersinia pestis, the causative agent of plague[1][11]. The this compound system is particularly important for establishing infection[1]. The ferric-yersiniabactin complex is taken up by the outer membrane receptor FyuA[1][5]. A key functional difference is that the iron release from this compound is thought to occur via a reductive mechanism that does not destroy the siderophore, allowing it to be recycled[10]. Furthermore, this compound has been shown to bind other metal ions like copper and nickel, suggesting a broader role in metal homeostasis[10][12]. Interestingly, in some uropathogenic E. coli, the this compound system is not functionally redundant with the enterobactin system and its expression is density-dependent, suggesting a role in quorum sensing[13][14].

Visualizing the Pathways

To understand the intricate processes of siderophore biosynthesis and uptake, the following diagrams illustrate the key steps for both this compound and enterobactin.

Enterobactin_Biosynthesis cluster_synthesis Enterobactin Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC DHB 2,3-Dihydroxybenzoate (DHB) Isochorismate->DHB EntB, EntA DHB_Ser DHB-Serine DHB->DHB_Ser EntE, EntB, EntF Enterobactin Enterobactin DHB_Ser->Enterobactin EntF (cyclization)

Caption: Biosynthesis pathway of enterobactin.

Enterobactin_Uptake cluster_uptake Ferric-Enterobactin Uptake Fe_Ent_ext Fe³⁺-Enterobactin (Extracellular) Fe_Ent_peri Fe³⁺-Enterobactin (Periplasm) Fe_Ent_ext->Fe_Ent_peri FepA (Outer Membrane) TonB-dependent Fe_Ent_cyto Fe³⁺-Enterobactin (Cytoplasm) Fe_Ent_peri->Fe_Ent_cyto FepB, FepD, FepG, FepC (Inner Membrane) Fe_cyto Fe³⁺ (Cytoplasm) Fe_Ent_cyto->Fe_cyto Fes (Esterase) Deg_Ent Degraded Enterobactin Fe_Ent_cyto->Deg_Ent Fes (Esterase)

Caption: Uptake and iron release mechanism for enterobactin.

Yersiniabactin_Biosynthesis cluster_synthesis This compound Biosynthesis Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate YbtS Assembly_Complex HMWP1-HMWP2 Complex (NRPS/PKS) Salicylate->Assembly_Complex YbtE (activation) This compound This compound Assembly_Complex->this compound Incorporates Cysteine, Malonyl-CoA; YbtU (reduction)

Caption: Biosynthesis pathway of this compound.

Yersiniabactin_Uptake cluster_uptake Ferric-Yersiniabactin Uptake Fe_Ybt_ext Fe³⁺-Yersiniabactin (Extracellular) Fe_Ybt_peri Fe³⁺-Yersiniabactin (Periplasm) Fe_Ybt_ext->Fe_Ybt_peri FyuA (Outer Membrane) TonB-dependent Fe_Ybt_cyto Fe³⁺-Yersiniabactin (Cytoplasm) Fe_Ybt_peri->Fe_Ybt_cyto YbtP, YbtQ (Inner Membrane) Fe_cyto Fe³⁺ (Cytoplasm) Fe_Ybt_cyto->Fe_cyto Reductive Release Ybt_recycled This compound (Recycled) Fe_Ybt_cyto->Ybt_recycled Reductive Release

References

A Comparative Analysis of Yersiniabactin and Aerobactin in Klebsiella pneumoniae Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Klebsiella pneumoniae, a formidable opportunistic pathogen, has garnered significant attention due to the rise of hypervirulent (hvKp) and multidrug-resistant strains. Central to its ability to cause severe infections is its proficiency in acquiring iron from the host, a critical nutrient for bacterial survival and proliferation. This is primarily achieved through the secretion of high-affinity iron chelators known as siderophores. Among the arsenal of siderophores produced by K. pneumoniae, yersiniabactin (Ybt) and aerobactin (Aer) are two of the most significant, particularly in virulent strains. This guide provides a detailed comparison of their roles in the pathogenesis of K. pneumoniae, supported by experimental data, detailed methodologies, and visual representations of key pathways.

Prevalence and Distribution: A Tale of Two Siderophores

While the foundational siderophore enterobactin is nearly ubiquitous in K. pneumoniae, the presence of this compound and aerobactin is more variable and strongly associated with virulent strains. Genes for both this compound and aerobactin are significantly more prevalent in hypervirulent K. pneumoniae (hvKp) strains compared to classical K. pneumoniae (cKP) strains.[1] Specifically, the aerobactin biosynthesis operon (iuc) is considered a defining feature of hvKp and is often located on a large virulence plasmid.[1][2] The this compound gene cluster (ybt), located within a mobile genetic element called the high-pathogenicity island (HPI), is also highly prevalent in hvKp, with one study identifying it in 91% of hvKp strains versus 22% of cKP strains.[2] Notably, this compound-producing strains are significantly overrepresented among respiratory tract isolates, suggesting a specialized role in this niche.[3]

Functional Roles in Virulence: A Clear Division of Labor in Hypervirulent Strains

Experimental evidence from various infection models has elucidated the distinct and, in some contexts, hierarchical roles of aerobactin and this compound in K. pneumoniae virulence.

The Dominance of Aerobactin in Hypervirulence

In the context of hypervirulent K. pneumoniae, aerobactin is unequivocally the dominant and critical siderophore for systemic infection. Studies using isogenic mutants of hvKp strains have demonstrated that the inability to produce aerobactin leads to a significant attenuation of virulence, whereas the loss of this compound, salmochelin, or enterobactin, either individually or in combination, has no discernible effect on virulence in systemic infection models.[2][4][5]

Aerobactin is responsible for the vast majority of siderophore production in hvKp and is essential for the growth and survival of these strains in human serum and ascites fluid.[1][4][6] This suggests that during a systemic infection, where the bacterium is exposed to potent host iron-withholding mechanisms, aerobactin-mediated iron acquisition is paramount.

The Niche-Specific Importance of this compound

While overshadowed by aerobactin in systemic hvKp infections, this compound is a crucial virulence factor in its own right, particularly during pulmonary infections.[7][8] In K. pneumoniae strains that do not produce aerobactin, this compound is required for maximal growth and lethality in pneumonia models.[8]

A key advantage of this compound, and a primary reason for its importance in the respiratory tract, is its ability to evade sequestration by the host's innate immune protein, lipocalin-2 (Lcn2).[2][4] Lcn2 is deployed by neutrophils and mucosal surfaces to bind and neutralize the primary siderophore, enterobactin, thereby starving the bacteria of iron. This compound, being structurally distinct from enterobactin, is not recognized by Lcn2, allowing the bacterium to successfully acquire iron in this Lcn2-rich environment.[2][4][7]

Quantitative Comparison of Virulence

The following tables summarize quantitative data from key studies comparing the effects of this compound and aerobactin on K. pneumoniae virulence.

Table 1: In Vivo Virulence in Mouse Models
Siderophore Mutant Strain Background Mouse Model Infection Route LD50 (CFU)
Wild-Type (hvKP1)HypervirulentOutbred CD1Subcutaneous~3.5 x 10³
ΔiucA (Aerobactin deficient)hvKP1Outbred CD1Subcutaneous>3.6 x 10⁵
Wild-Type (hvKP1)HypervirulentOutbred CD1Pulmonary~2.1 x 10⁵ (lethal dose)
ΔiucA (Aerobactin deficient)hvKP1Outbred CD1Pulmonary>2.5 x 10⁵ (non-lethal)
Δirp2 (this compound deficient)hvKP1Outbred CD1Pulmonary~2.0 x 10⁵ (lethal dose)
Wild-Type (KPPR1)ClassicalC57BL/6Intranasal~2.5 x 10²
ΔybtS (this compound deficient)KPPR1C57BL/6Intranasal~2.5 x 10⁴

Data compiled from Russo TA, et al. Infect Immun. 2015 and Lawlor MS, et al. Infect Immun. 2007.

Table 2: Ex Vivo Survival in Human Fluids
Siderophore Mutant Strain Background Growth/Survival in Human Serum
Wild-Type (hvKP1)HypervirulentGrowth supported
ΔiucA (Aerobactin deficient)hvKP1Significantly decreased survival
Δirp2 (this compound deficient)hvKP1No significant difference from Wild-Type
ΔentBΔirp2 (Enterobactin, Salmochelin, this compound deficient)hvKP1No significant difference from Wild-Type

Data compiled from Russo TA, et al. Infect Immun. 2015.

Key Signaling and Interaction Pathways

The production and function of this compound and aerobactin are tightly regulated and intricately linked with host defense mechanisms.

Siderophore_Regulation_and_Host_Interaction cluster_regulation Bacterial Regulation cluster_secretion Siderophore Secretion & Function cluster_host Host Interaction Low Iron Low Iron Fur Fur (Ferric Uptake Regulator) Low Iron->Fur Inactivates iucABCD iucABCD Genes (Aerobactin Synthesis) Fur->iucABCD Represses ybt Genes ybt Genes (this compound Synthesis) Fur->ybt Genes Represses Aerobactin Aerobactin iucABCD->Aerobactin ybt Genes->this compound Iron Acquisition Iron Acquisition Aerobactin->Iron Acquisition This compound->Iron Acquisition Enterobactin Enterobactin Enterobactin->Iron Acquisition Sequestration Sequestration (Nutritional Immunity) Enterobactin->Sequestration Lipocalin-2 Lipocalin-2 (Lcn2) Lipocalin-2->Enterobactin Binds & Sequesters

Caption: Regulation of siderophore synthesis by iron availability and interaction with host Lipocalin-2.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key protocols used in the comparative analysis of this compound and aerobactin.

Murine Pneumonia Model

This model is essential for assessing the role of siderophores in respiratory tract infections.

  • Bacterial Culture: K. pneumoniae strains (wild-type and isogenic mutants) are grown to mid-logarithmic phase in Luria-Bertani (LB) broth.

  • Inoculum Preparation: Bacteria are washed and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10⁵ CFU/50 µL).

  • Animal Inoculation: Female C57BL/6 or CD-1 mice (6-8 weeks old) are anesthetized (e.g., with isoflurane). The bacterial suspension is administered via intranasal or retropharyngeal instillation.

  • Monitoring: Mice are monitored for signs of morbidity and mortality over a defined period (e.g., 72-96 hours).

  • Bacterial Burden Determination: At specified time points, mice are euthanized. Lungs, spleen, and liver are aseptically harvested, homogenized, and serially diluted. Dilutions are plated on appropriate agar to enumerate bacterial CFU.

Murine_Pneumonia_Workflow A 1. Grow K. pneumoniae strains (WT & Mutants) to mid-log phase B 2. Wash and resuspend bacteria in PBS to desired CFU A->B C 3. Anesthetize mice (e.g., isoflurane) B->C D 4. Inoculate intranasally with bacterial suspension C->D E 5. Monitor mice for morbidity and mortality D->E F 6. At endpoint, euthanize mice and harvest organs (lungs, spleen) D->F G 7. Homogenize organs F->G H 8. Serially dilute homogenates and plate on agar G->H I 9. Incubate plates and -enumerate CFU to determine bacterial burden H->I

Caption: Experimental workflow for a murine model of K. pneumoniae pneumonia.

Serum Survival Assay

This ex vivo assay measures the ability of bacteria to resist the bactericidal activity of complement and other factors in serum.

  • Bacterial Culture: Bacteria are grown to the early logarithmic phase in nutrient broth.

  • Inoculum Preparation: The bacterial culture is washed and adjusted to a concentration of approximately 2 x 10⁶ CFU/mL in saline.

  • Assay Setup: In a microtiter plate, 25 µL of the bacterial suspension is mixed with 75 µL of pooled normal human serum.

  • Incubation: The plate is incubated at 37°C.

  • Viable Counts: At various time points (e.g., 0, 1, 2, and 3 hours), aliquots are taken, serially diluted, and plated to determine the number of viable bacteria (CFU).

  • Analysis: Survival is typically expressed as the percentage of the initial inoculum remaining at each time point.

Conclusion and Future Directions

The roles of this compound and aerobactin in K. pneumoniae pathogenesis are distinct and context-dependent. In hypervirulent strains causing systemic infections, aerobactin is the paramount iron acquisition system, making it a high-priority target for novel therapeutics aimed at disarming these formidable pathogens. This compound, while less critical in this specific context, is a key virulence factor for pulmonary infections due to its stealthy evasion of the host's Lcn2-mediated nutritional immunity.

For drug development professionals, this division of labor has important implications. Inhibitors of the aerobactin biosynthesis or transport system could be potent anti-virulence agents against hvKp. Conversely, strategies targeting this compound might be more effective for treating or preventing K. pneumoniae pneumonia, especially in non-hvKp strains. The development of siderophore-antibiotic conjugates, or "Trojan horse" antibiotics, that exploit the uptake systems for both this compound and aerobactin represents a promising avenue for overcoming the formidable outer membrane permeability barrier of K. pneumoniae. A deeper understanding of the regulation and interplay of these iron acquisition systems will continue to fuel the development of innovative strategies to combat this priority pathogen.

References

The Functional Overlap of Yersiniabactin with Other Siderophore Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Siderophores, high-affinity iron chelators, are crucial for the survival and virulence of many pathogenic bacteria within the iron-limited environment of a host. Yersiniabactin (Ybt), a siderophore produced by various members of the Enterobacteriaceae family, including Yersinia pestis and uropathogenic Escherichia coli (UPEC), plays a significant role in bacterial pathogenesis.[1][2] However, many bacteria that produce this compound also possess other siderophore systems, such as enterobactin (Ent), salmochelin (Sal), and aerobactin (Aer). This guide provides a comparative analysis of the functional redundancy of this compound with these alternative siderophore systems, supported by experimental data, detailed methodologies, and visual representations of key pathways.

Comparative Analysis of Siderophore Function

The functional redundancy of siderophore systems is not absolute and is highly dependent on the bacterial species, the specific host niche, and the stage of infection. While in some contexts, different siderophores can compensate for one another, in other scenarios, they exhibit distinct and non-redundant roles.

Performance in Iron Acquisition and Bacterial Growth

The ability of different siderophores to support bacterial growth in iron-depleted conditions is a primary measure of their functional overlap. Experimental data from studies on hypervirulent Klebsiella pneumoniae (hvKP) and uropathogenic E. coli (UPEC) highlight the context-dependent nature of this redundancy.

Table 1: Growth of hvKP ΔiucA (Aerobactin Deficient) with Exogenous Siderophores in Human Ascites Fluid [3]

Exogenous SiderophoreConcentration (µM)Plateau Density (CFU/ml)
None-~1.0 x 10^5
This compound1.282.0 x 10^6
Salmochelin1.28No significant increase
Aerobactin0.641.1 x 10^8
Aerobactin1.282.5 x 10^8
Enterobactin0.083.6 x 10^8
Enterobactin1.286.1 x 10^8

Data suggests that in hvKP within ascites fluid, enterobactin and aerobactin are significantly more effective at promoting growth than this compound, while salmochelin shows minimal activity.[3]

Table 2: Siderophore Contribution to hvKP Growth in Human Ascites and Serum [3]

Mutant StrainSiderophore(s) Disrupted% Reduction in Total Siderophore Production (Ascites)% Reduction in Total Siderophore Production (Serum)
ΔentBEnterobactin18%27%
Δirp2This compound45%No significant effect
ΔiroBSalmochelinNo significant effectNo significant effect
ΔentBΔirp2Enterobactin, this compound62%Not specified

This data indicates that this compound is a major contributor to total siderophore production in ascites fluid but has a lesser role in serum for hvKP.[3]

In UPEC, the interplay between this compound and enterobactin is particularly interesting, as it is regulated by cell density.

Table 3: Growth of UPEC Siderophore Mutants in Iron-Limited Medium [4][5][6]

UPEC StrainSiderophore System(s) PresentGrowth from Low Density in Iron-Limited Medium
Wild-type (UTI89)Ent, Ybt, SalProficient
ΔentBYbt, SalDeficient
ΔybtSEnt, SalProficient
ΔentBΔybtSSalDeficient

These findings demonstrate that in UPEC, the this compound system cannot compensate for the loss of the enterobactin system for growth initiation at low cell densities, suggesting a lack of functional redundancy under these conditions.[4][5][6]

Beyond Iron: The Multifaceted Roles of this compound

Recent research has unveiled that this compound's role extends beyond iron acquisition, a feature that distinguishes it from other siderophores and reduces its functional redundancy.

  • Copper Chelation: this compound can bind to copper (Cu²⁺), protecting pathogenic bacteria from copper-induced toxicity at the host-pathogen interface.[7][8][9][10] This is in stark contrast to catecholate siderophores like enterobactin, which can exacerbate copper toxicity by reducing Cu²⁺ to the more toxic Cu⁺.[8][9]

  • Zinc Acquisition: Evidence suggests that the this compound system contributes to zinc (Zn²⁺) acquisition, a function that can be redundant with the ZnuABC zinc uptake system in Yersinia pestis.[11]

  • Quorum Sensing: In UPEC, this compound acts as an autoinducer, stimulating its own biosynthesis in a density-dependent manner.[4][5][6] This quorum-sensing function links iron acquisition to bacterial population density, a level of regulation not observed with enterobactin.

Experimental Protocols

The following are summaries of key experimental methodologies used to assess the functional redundancy of siderophore systems.

Siderophore-Dependent Bacterial Growth Assays

This method evaluates the ability of bacteria to grow in an iron-limited environment, which is dependent on functional siderophore systems.

  • Bacterial Strains: Isogenic mutant strains deficient in the biosynthesis of one or more siderophores (e.g., ΔybtS, ΔentB, ΔiucA) and the corresponding wild-type strain are used.

  • Growth Medium: A defined minimal medium is used, often supplemented with an iron chelator like human apotransferrin or 2,2'-dipyridyl to create iron-depleted conditions.

  • Procedure:

    • Bacteria are cultured overnight in iron-rich medium (e.g., LB broth).

    • Cells are washed and resuspended in the iron-limited minimal medium to a low starting optical density (e.g., OD₆₀₀ of 0.01).

    • For complementation assays, purified siderophores are added to the medium at various concentrations.[3]

    • Cultures are incubated at 37°C, and bacterial growth is monitored over time by measuring the optical density at 600 nm (OD₆₀₀) or by plating for colony-forming units (CFU).

  • Data Analysis: Growth curves are generated to compare the growth rates and final cell densities of the different strains under various conditions.

Siderophore Production Quantification (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophore production.[12][13][14]

  • Principle: The assay is based on the competition for iron between the siderophore and the CAS-iron complex. Siderophores remove iron from the blue CAS-iron complex, causing a color change to orange/yellow, which can be quantified spectrophotometrically.

  • Procedure:

    • Bacteria are grown in an iron-limited medium.

    • The culture supernatant is collected by centrifugation.

    • The supernatant is mixed with the CAS assay solution.

    • After an incubation period, the absorbance at 630 nm is measured.

  • Data Analysis: A decrease in absorbance at 630 nm is proportional to the amount of siderophore produced. Siderophore production is often expressed as a percentage of the activity of a reference strain.[13]

In Vivo Competition and Virulence Assays

Mouse models of infection are used to assess the contribution of different siderophore systems to bacterial fitness and virulence in a host.

  • Animal Model: Typically, mouse models of systemic infection (intraperitoneal or intravenous injection) or localized infection (e.g., pulmonary or urinary tract infection) are used.[3][15]

  • Procedure:

    • Groups of mice are infected with the wild-type strain or isogenic siderophore mutants.

    • For competition assays, a mixture of the wild-type and mutant strains is used for infection.

    • The survival of the mice is monitored over time to assess virulence.

    • At specific time points post-infection, organs (e.g., spleen, liver, lungs, bladder) are harvested, homogenized, and plated to determine the bacterial load (CFU/organ).

  • Data Analysis: Survival curves are analyzed using statistical methods like the log-rank test. Bacterial loads in different organs are compared between groups infected with different strains. The competitive index is calculated in competition assays to determine the relative fitness of the mutant compared to the wild-type.

Visualizing Siderophore Pathways and Regulation

The following diagrams illustrate the general pathway of siderophore-mediated iron uptake and the specific regulatory circuit of the this compound system.

Siderophore_Mediated_Iron_Uptake cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Envelope cluster_intracellular Cytoplasm Siderophore Apo-Siderophore Fe_Siderophore Fe³⁺-Siderophore Complex Siderophore->Fe_Siderophore Fe³⁺ Chelation Fe_Host Fe³⁺-Host Protein (e.g., Transferrin) Fe_Host->Fe_Siderophore OM_Receptor Outer Membrane Receptor (TonB-dependent) Fe_Siderophore->OM_Receptor Binding ABC_Transporter Inner Membrane ABC Transporter OM_Receptor->ABC_Transporter Transport Fe_Released Fe³⁺/Fe²⁺ ABC_Transporter->Fe_Released Transport & Release Metabolism Metabolic Processes Fe_Released->Metabolism Biosynthesis Siderophore Biosynthesis Biosynthesis->Siderophore Secretion

Caption: General workflow of siderophore-mediated iron acquisition.

Yersiniabactin_Regulation cluster_regulation This compound Gene Regulation cluster_process Cellular Processes YbtA YbtA (Transcriptional Activator) ybt_genes ybt Biosynthesis & Transport Genes YbtA->ybt_genes Activates Ybt_synthesis This compound (Ybt) Production ybt_genes->Ybt_synthesis Fur Fur-Fe²⁺ (Repressor) Fur->ybt_genes Represses (in high iron) Ybt_Fe Ybt-Fe³⁺ Complex Ybt_Fe->YbtA Positive Feedback (Autoinduction) Ybt_synthesis->Ybt_Fe Chelates Fe³⁺ Iron_Uptake Iron Uptake Ybt_synthesis->Iron_Uptake

Caption: Regulation of the this compound system, highlighting autoinduction.

References

Yersiniabactin: A Tale of Two Metals - Unraveling its Dual Role in Copper and Iron Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide released today sheds new light on the dual-metal binding capabilities of Yersiniabactin (Ybt), a siderophore produced by pathogenic bacteria such as Yersinia pestis and uropathogenic Escherichia coli. Traditionally recognized for its high-affinity iron (Fe(III)) chelation, this guide provides a detailed comparison of this compound's role in copper (Cu(II)) binding, a function with significant implications for bacterial survival and virulence. This publication is targeted towards researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions.

This compound is a key virulence factor, enabling bacteria to scavenge essential iron from their host. However, recent studies have revealed a crucial, distinct role for Ybt in binding copper. This interaction helps pathogens resist copper toxicity, a key component of the host's innate immune response.[1][2] Understanding the comparative binding affinities and the physiological relevance of these two interactions is critical for developing novel therapeutic strategies against these pathogens.

Quantitative Comparison of Metal Binding

While the affinity of this compound for ferric iron is exceptionally high, its ability to bind cupric copper is also physiologically significant and competitive. In vivo studies have demonstrated that the Cu(II)-Ybt complex is not only stable but can be more abundant than the Fe(III)-Ybt complex in certain infection environments, such as the urinary tract.[1][3]

ParameterIron (Fe(III))Copper (Cu(II))Reference
Formation Constant (Kf) ~ 4 x 1036 M-1Not precisely determined, but physiologically competitive with Fe(III)[4][5][6][7]
In Vivo Molar Ratio (Cu(II)-Ybt / Fe(III)-Ybt) Median of 2.9 in urine from UTI patients[1][3]
Observed In Vivo Relevance Essential for iron acquisition and systemic infectionConfers resistance to copper toxicity, detected during human and murine infections[3][4]

Experimental Insights: Methodologies for Studying Metal Binding

The characterization of this compound's interactions with both iron and copper has been facilitated by a range of sophisticated experimental techniques. These protocols provide the foundation for the quantitative data presented and offer a roadmap for further research in this area.

Purification of Apo-Yersiniabactin and Metal-Ybt Complexes

A prerequisite for detailed binding studies is the purification of the siderophore in its metal-free (apo) and metal-bound forms.

Protocol for Apo-Yersiniabactin and Metal-Ybt Complex Purification:

  • Bacterial Culture: Grow a this compound-producing bacterial strain (e.g., E. coli UTI89ΔentB) in a suitable minimal medium to induce siderophore production.

  • Supernatant Collection: Centrifuge the bacterial culture to pellet the cells and collect the supernatant containing secreted this compound.

  • Metal Complex Formation: To purify metal-bound Ybt, add a molar excess of the desired metal salt (e.g., ferric chloride for Fe(III)-Ybt or copper sulfate for Cu(II)-Ybt) to the culture supernatant.

  • Preparative Chromatography: Subject the supernatant (with or without added metal) to preparative C18 reverse-phase chromatography.

  • Elution: Elute the bound this compound or metal-Ybt complex using a methanol gradient. The Cu(II)-Ybt complex is often identifiable as a blue-colored fraction.[8]

  • Verification: Confirm the presence and purity of apo-Ybt or the specific metal-Ybt complex using Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

Competitive Metal Binding Assay

This assay is crucial for understanding the relative binding affinities of different metal ions for this compound.

Protocol for Competitive Binding Assay:

  • Preparation of Solutions: Prepare solutions of phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.0).

  • Incubation with Metals: To a solution containing a fixed concentration of one metal ion (e.g., 0.01 M ferric chloride), titrate increasing concentrations of the competing metal ion (e.g., cupric sulfate). Incubate this mixture at a controlled temperature (e.g., 25°C) for one hour.[3]

  • Addition of Apo-Yersiniabactin: Add a known concentration of apo-Yersiniabactin (e.g., 1 µM) to the metal-containing solutions.[3]

  • Incubation: Allow the chelation reaction to proceed for a set period (e.g., two hours).[3]

  • Analysis by LC-MS: Quantify the relative amounts of the different metal-Ybt complexes (e.g., Cu(II)-Ybt and Fe(III)-Ybt) using Liquid Chromatography-Mass Spectrometry (LC-MS). The ratio of the different complexes is determined by comparing the selected ion chromatogram peak areas.[1][3]

Visualizing the Interactions

To better understand the processes involved in this compound's dual-metal role, the following diagrams illustrate the key pathways and experimental workflows.

Yersiniabactin_Function This compound's Dual Role in Metal Sequestration cluster_host Host Environment cluster_bacterium Pathogenic Bacterium Fe(III) Fe(III) Fe-Ybt_Complex Fe(III)-Ybt Fe(III)->Fe-Ybt_Complex Cu(II) Cu(II) Cu-Ybt_Complex Cu(II)-Ybt Cu(II)->Cu-Ybt_Complex Immune_Response Immune Response (Copper Toxicity) Immune_Response->Cu(II) Ybt_Synthesis This compound (Ybt) Synthesis Apo_Ybt Apo-Ybt Ybt_Synthesis->Apo_Ybt Secreted Apo_Ybt->Fe-Ybt_Complex Chelates Fe(III) Apo_Ybt->Cu-Ybt_Complex Binds Cu(II) Bacterial_Growth Bacterial Growth & Proliferation Fe-Ybt_Complex->Bacterial_Growth Iron Uptake Copper_Resistance Copper Resistance Cu-Ybt_Complex->Copper_Resistance Sequesters Copper

Caption: this compound's dual function in bacterial pathogenesis.

Competitive_Binding_Assay Competitive Metal Binding Assay Workflow Start Start Prepare_Solutions Prepare Buffer (PBS, pH 7.0) with fixed [Fe(III)] Start->Prepare_Solutions Titrate_Cu Titrate with increasing [Cu(II)] Prepare_Solutions->Titrate_Cu Incubate_Metals Incubate for 1 hour at 25°C Titrate_Cu->Incubate_Metals Add_Apo_Ybt Add Apo-Yersiniabactin Incubate_Metals->Add_Apo_Ybt Incubate_Chelation Incubate for 2 hours Add_Apo_Ybt->Incubate_Chelation LC_MS_Analysis LC-MS Analysis Incubate_Chelation->LC_MS_Analysis Quantify_Complexes Quantify [Fe(III)-Ybt] and [Cu(II)-Ybt] LC_MS_Analysis->Quantify_Complexes End End Quantify_Complexes->End

Caption: Workflow for the competitive metal binding assay.

This guide consolidates current knowledge on the multifaceted role of this compound, providing a valuable resource for the scientific community. The detailed comparison of its interactions with iron and copper underscores the complexity of bacterial metal homeostasis and opens new avenues for the development of targeted antimicrobial therapies.

References

Virulence comparison of yersiniabactin-positive and negative strains.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The ability of pathogenic bacteria to acquire essential nutrients from their host is a critical determinant of their virulence. Iron, a vital element for numerous cellular processes, is tightly sequestered by the host, presenting a significant challenge for invading microbes. To overcome this, many successful pathogens have evolved sophisticated iron acquisition systems, one of the most prominent being the yersiniabactin (Ybt) siderophore system. This guide provides a comprehensive comparison of the virulence phenotypes of this compound-positive and this compound-negative bacterial strains, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.

The Decisive Role of this compound in Systemic Infection

Numerous studies across different bacterial species, including Yersinia pestis, Klebsiella pneumoniae, and uropathogenic Escherichia coli (UPEC), have unequivocally demonstrated that the presence of a functional this compound system dramatically enhances virulence. This is particularly evident in establishing systemic disease from a localized point of entry.

This compound is a high-affinity iron chelator that can effectively scavenge iron from host proteins such as transferrin and lactoferrin.[1][2] This allows this compound-producing bacteria to thrive in the iron-limited environment of the host, leading to uncontrolled proliferation and dissemination.[1] In contrast, strains lacking the ability to produce or utilize this compound are often severely attenuated, particularly when infection is initiated via subcutaneous or other peripheral routes.[2][3][4]

Quantitative Virulence Data: A Tale of Two Phenotypes

The most striking evidence for the role of this compound in virulence comes from in vivo animal models, where the 50% lethal dose (LD50) is a key metric. The data consistently shows a dramatic increase in the LD50 for this compound-negative mutants, indicating a significant reduction in their ability to cause lethal infection.

Bacterial SpeciesStrain TypeRoute of InfectionLD50 (CFU)Fold AttenuationReference
Yersinia pestis Wild-Type (Ybt+)Subcutaneous< 50-[4]
Δirp2 (Ybt-)Subcutaneous> 1 x 107> 200,000[4]
Wild-Type (Ybt+)Intravenous~25-[4]
Δirp2 (Ybt-)Intravenous~25No significant change[4]
Klebsiella pneumoniae Wild-Type (Ybt+)Intranasal~ 2 x 105-[5]
ΔybtS (Ybt-)Intranasal> 1 x 107> 50
Escherichia coli (IAI51) Wild-Type (Ybt+)Subcutaneous- (28/30 mice died)-
Δirp1 (Ybt-)Subcutaneous- (1/30 mice died)Significant[6]
Escherichia coli (IAI52) Wild-Type (Ybt+)Subcutaneous- (16/30 mice died)-[6]
Δirp1 (Ybt-)Subcutaneous- (0/30 mice died)Significant[6]

Note: The data for E. coli is presented as the number of deceased mice out of the total challenged, as specific LD50 values were not provided in the source.

Beyond Iron Acquisition: Immune Evasion

Recent research has unveiled a more nuanced role for this compound in virulence, extending beyond simple iron scavenging. This compound has been shown to inhibit the production of reactive oxygen species (ROS) by innate immune cells like neutrophils and macrophages.[7] By chelating iron, this compound prevents the Fenton and Haber-Weiss reactions, which are critical for the generation of highly toxic hydroxyl radicals used by phagocytes to kill bacteria.[7] This suggests that this compound-positive strains have a dual advantage: they can acquire iron for growth while simultaneously disarming a key component of the host's early immune response.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Mouse Lethality Assay (LD50 Determination)

This assay is the gold standard for assessing the virulence of a bacterial pathogen.

Objective: To determine the dose of bacteria required to kill 50% of an infected animal population.

Protocol:

  • Bacterial Culture: Grow wild-type and this compound-negative mutant strains to mid-logarithmic phase in a suitable broth medium (e.g., Luria-Bertani broth).

  • Preparation of Inoculum: Harvest bacterial cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a desired concentration. Perform serial dilutions to obtain a range of doses.

  • Animal Infection: Typically, groups of 6- to 8-week-old mice (e.g., C57BL/6 or BALB/c) are used. For each bacterial strain, infect groups of mice (n=5-10 per group) with different doses of the bacterial suspension via a specific route (e.g., subcutaneous, intravenous, or intranasal).

  • Monitoring: Observe the animals for a defined period (e.g., 14 days) and record mortality daily.

  • LD50 Calculation: The LD50 value is calculated using a statistical method such as the Reed-Muench method.

In Vivo Bacterial Burden Assessment

This experiment quantifies the ability of bacteria to colonize and replicate in different host tissues.

Objective: To compare the growth and dissemination of this compound-positive and -negative strains in a host.

Protocol:

  • Infection: Infect groups of mice with a sublethal dose of either the wild-type or mutant bacterial strain as described above.

  • Tissue Harvesting: At specific time points post-infection (e.g., 24, 48, 72 hours), euthanize a subset of mice from each group. Aseptically harvest relevant organs (e.g., spleen, liver, lungs).

  • Bacterial Enumeration: Homogenize the harvested organs in sterile PBS. Perform serial dilutions of the homogenates and plate on appropriate agar plates.

  • Data Analysis: Count the number of colony-forming units (CFU) per gram of tissue to determine the bacterial load. Compare the bacterial burden between the groups infected with wild-type and mutant strains.

Serum Resistance Assay

This in vitro assay assesses the ability of bacteria to survive in the presence of complement, a key component of the innate immune system.

Objective: To determine if this compound contributes to bacterial survival in serum.

Protocol:

  • Bacterial Preparation: Prepare bacterial suspensions of wild-type and mutant strains as described for the LD50 assay.

  • Serum Incubation: Mix a standardized number of bacteria with fresh, non-immune serum (e.g., from human or mouse).

  • Sampling: At various time points (e.g., 0, 1, 2, 3 hours), take aliquots from the serum-bacteria mixture.

  • Viable Count: Perform serial dilutions and plate on agar to determine the number of viable bacteria.

  • Analysis: Calculate the percentage of bacterial survival at each time point relative to the initial inoculum.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the this compound iron uptake pathway and a typical experimental workflow.

Yersiniabactin_Iron_Uptake This compound-Mediated Iron Uptake Pathway cluster_host Host Extracellular Space cluster_bacteria Bacterial Cell Host Iron Proteins Host Iron Proteins Fe3+ Fe³⁺ Host Iron Proteins->Fe3+ releases Ybt Ybt Iron Utilization Iron Utilization Fe3+->Iron Utilization Ybt-Fe Ybt-Fe³⁺ Ybt->Ybt-Fe chelates Fe³⁺ FyuA FyuA Receptor Ybt-Fe->FyuA binds to Outer Membrane Outer Membrane Periplasm Periplasm Inner Membrane Inner Membrane Cytoplasm Cytoplasm YbtPQ YbtP YbtQ FyuA->YbtPQ transports across outer membrane YbtPQ->Fe3+ transports across inner membrane Ybt_Synth This compound Biosynthesis Ybt_Synth->Ybt secreted

Caption: this compound-mediated iron uptake pathway in pathogenic bacteria.

Experimental_Workflow Virulence Comparison Workflow cluster_preparation Strain Preparation cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis WT Wild-Type (Ybt+) LD50 LD50 Assay WT->LD50 Burden Bacterial Burden (CFU/gram tissue) WT->Burden Serum Serum Resistance WT->Serum ROS ROS Production Assay WT->ROS Mutant Mutant (Ybt-) Mutant->LD50 Mutant->Burden Mutant->Serum Mutant->ROS Data Comparative Data Analysis LD50->Data Burden->Data Serum->Data ROS->Data Conclusion Conclusion on Virulence Contribution Data->Conclusion

Caption: Experimental workflow for comparing the virulence of Ybt+ and Ybt- strains.

Conclusion

References

A Comparative Guide to the Iron Transport Mechanisms of Yersiniabactin and Salmochelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the battle for essential nutrients, pathogenic bacteria have evolved sophisticated iron acquisition systems. Among the most critical are siderophores, small molecules with an exceptionally high affinity for ferric iron (Fe³⁺). This guide provides a detailed comparison of two such siderophores, yersiniabactin and salmochelin, which are crucial virulence factors for a range of pathogenic bacteria, including uropathogenic Escherichia coli (UPEC) and Yersinia pestis. Understanding the nuances of their respective iron transport mechanisms is paramount for the development of novel antimicrobial strategies that target these vital pathways.

Quantitative Comparison of this compound and Salmochelin

FeatureThis compoundSalmochelin
Producing Organisms Yersinia pestis, Y. pseudotuberculosis, Y. enterocolitica, UPEC, Salmonella entericaSalmonella enterica, UPEC, Klebsiella pneumoniae[1]
Siderophore Class Mixed nonribosomal peptide-polyketide[2]C-glucosylated catecholate (derivative of enterobactin)[1][3]
Fe³⁺ Formation Constant 4 x 10³⁶ M⁻¹[4][5][6]Not experimentally determined; inferred to be very high due to its enterobactin core (~10⁴⁹ M⁻¹)[7][8]
Outer Membrane Receptor FyuA (Psn in Y. pestis)[9][10]IroN[11][12][13]
Periplasmic Transport YbtP-YbtQ (ABC transporter)[9]FepB (periplasmic binding protein)[14]
Inner Membrane Transporter YbtP-YbtQ (ABC transporter)[9][15]FepDGC (ABC transporter)[14]
Cytoplasmic Iron Release Reduction of Fe³⁺ to Fe²⁺ or degradation of this compoundHydrolysis by esterases (IroD)[11][14]
Evasion of Host Immunity Does not evade Lipocalin-2Glucosylation prevents binding by Lipocalin-2, an innate immune protein that sequesters enterobactin[1]

Iron Transport Pathways: A Visual Comparison

The distinct pathways for iron acquisition mediated by this compound and salmochelin are illustrated below. These diagrams highlight the key protein components and their cellular locations.

Yersiniabactin_Transport cluster_extracellular Extracellular Space cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane cluster_cytoplasm Cytoplasm Ybt_Fe Ybt-Fe³⁺ FyuA FyuA Ybt_Fe->FyuA Binding Ybt Apo-Ybt Fe Fe³⁺ Ybt->Fe Chelation Fe->Ybt_Fe YbtP_YbtQ_peri YbtP-YbtQ FyuA->YbtP_YbtQ_peri TonB-dependent transport YbtP_YbtQ_im YbtP-YbtQ (ABC Transporter) YbtP_YbtQ_peri->YbtP_YbtQ_im Fe_cyt Fe²⁺ YbtP_YbtQ_im->Fe_cyt Transport & Release Ybt_recycled Apo-Ybt YbtP_YbtQ_im->Ybt_recycled Metabolism Metabolic Pathways Fe_cyt->Metabolism

This compound iron transport pathway.

Salmochelin_Transport cluster_extracellular Extracellular Space cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane cluster_cytoplasm Cytoplasm Sal_Fe Salmochelin-Fe³⁺ IroN IroN Sal_Fe->IroN Binding Sal Apo-Salmochelin Fe Fe³⁺ Sal->Fe Chelation Fe->Sal_Fe FepB FepB IroN->FepB TonB-dependent transport FepDGC FepDGC (ABC Transporter) FepB->FepDGC Binding Fe_cyt Fe³⁺ FepDGC->Fe_cyt Transport IroD IroD (Esterase) Fe_cyt->IroD Release via Hydrolysis Metabolism Metabolic Pathways Fe_cyt->Metabolism Degraded_Sal Degraded Salmochelin IroD->Degraded_Sal

Salmochelin iron transport pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare siderophore-mediated iron transport.

Protocol 1: Siderophore Production Quantification (Chrome Azurol S - CAS Assay)

This assay is a universal method for detecting and quantifying siderophores based on their ability to chelate iron from a dye-iron complex, leading to a color change.

Materials:

  • Bacterial culture grown in iron-depleted medium

  • Chrome Azurol S (CAS) solution

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of CAS Assay Solution: A detailed protocol for preparing the CAS assay solution can be found in the work by Schwyn and Neilands (1987).[1][16] This solution contains CAS, hexadecyltrimethylammonium bromide (HDTMA), and a ferric iron solution.

  • Sample Preparation: Grow bacterial strains of interest in an iron-depleted minimal medium to induce siderophore production. Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

  • Assay: a. In a 96-well plate, mix 100 µL of the bacterial supernatant with 100 µL of the CAS assay solution.[7] b. As a reference, mix 100 µL of sterile, iron-depleted medium with 100 µL of the CAS assay solution. c. Incubate the plate at room temperature for a specified time (e.g., 20 minutes to a few hours), allowing for the color change to stabilize.

  • Quantification: a. Measure the absorbance of the wells at 630 nm. b. Siderophore production is quantified as a percentage of siderophore units using the formula: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.[7]

Workflow Diagram:

CAS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture bacteria in iron-depleted medium Supernatant Collect cell-free supernatant Culture->Supernatant Mix Mix supernatant with CAS solution in 96-well plate Supernatant->Mix Incubate Incubate at room temperature Mix->Incubate Measure_Abs Measure absorbance at 630 nm Incubate->Measure_Abs Calculate Calculate siderophore units Measure_Abs->Calculate

Workflow for the CAS siderophore assay.
Protocol 2: Radiolabeled Iron (⁵⁵Fe) Uptake Assay

This highly sensitive assay directly measures the transport of iron into bacterial cells mediated by a specific siderophore.

Materials:

  • Bacterial strain of interest

  • Iron-depleted minimal medium

  • Purified apo-siderophore (this compound or salmochelin)

  • ⁵⁵FeCl₃

  • Nitrocellulose membrane filters (0.45 µm)

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of ⁵⁵Fe-Siderophore Complex: a. In a microcentrifuge tube, incubate a molar excess of the apo-siderophore with ⁵⁵FeCl₃ in a suitable buffer (e.g., Tris-HCl, pH 7.4) for 1 hour at room temperature to allow for complex formation.[17]

  • Cell Preparation: a. Grow the bacterial strain overnight in an iron-rich medium. b. Subculture the cells in an iron-depleted medium to induce the expression of the siderophore transport machinery. c. Harvest the cells by centrifugation, wash them with an iron-free buffer, and resuspend them to a known optical density (e.g., OD₆₀₀ of 1.0).

  • Uptake Assay: a. Equilibrate the cell suspension to the desired temperature (e.g., 37°C). b. Initiate the transport by adding the ⁵⁵Fe-siderophore complex to the cell suspension. c. At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the cell suspension and immediately filter them through a nitrocellulose membrane to separate the cells from the medium.[17] d. Rapidly wash the filter with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: a. Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. b. The rate of iron uptake can be calculated and expressed as pmol of ⁵⁵Fe per mg of cellular protein per minute.

Workflow Diagram:

Iron_Uptake_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Quantification Prepare_Complex Prepare ⁵⁵Fe-siderophore complex Incubate Incubate cells with ⁵⁵Fe-siderophore Prepare_Complex->Incubate Prepare_Cells Prepare iron-starved bacterial cells Prepare_Cells->Incubate Filter Filter aliquots at different time points Incubate->Filter Wash Wash filters Filter->Wash Count Measure radioactivity (scintillation counting) Wash->Count Calculate_Rate Calculate uptake rate Count->Calculate_Rate

Workflow for radiolabeled iron uptake assay.

Conclusion

This compound and salmochelin represent two distinct and effective strategies for bacterial iron acquisition. While this compound is a potent iron scavenger, salmochelin's key advantage lies in its ability to evade the host's innate immune response. The differences in their structure, iron coordination, and transport machinery provide multiple avenues for the development of targeted antimicrobial therapies. By exploiting these differences, it may be possible to design inhibitors of specific transport components or to create "Trojan horse" antibiotics that utilize these pathways to deliver cytotoxic agents into the bacterial cell. Further research to elucidate the precise kinetic parameters of their respective transport systems will be invaluable in these endeavors.

References

Validating Yersiniabactin Dynamics: A Comparative Guide to Cross-Feeding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating bacterial iron acquisition, this guide provides a comprehensive comparison of cross-feeding assays to validate the secretion and uptake of the siderophore yersiniabactin. Detailed experimental protocols, quantitative data, and a comparison with alternative methods are presented to aid in the robust characterization of this key virulence factor.

This compound is a siderophore produced by various pathogenic bacteria, including Yersinia pestis and certain strains of Escherichia coli, to scavenge iron from the host environment, a process crucial for bacterial survival and pathogenesis.[1][2] Validating the secretion of functional this compound and its subsequent uptake by bacteria is fundamental to understanding its role in virulence and for the development of novel antimicrobial strategies. Cross-feeding assays provide a powerful and straightforward method for functionally assessing the entire this compound system, from synthesis and secretion to receptor-mediated uptake.

The Principle of Cross-Feeding Assays

Cross-feeding assays are based on the principle of syntrophy, where one organism provides a nutrient that another requires. In the context of this compound, a "secretor" strain, which produces and secretes this compound but cannot take it up, is co-cultured with a "reporter" strain that can utilize this compound but is incapable of synthesizing it. Growth of the reporter strain in an iron-limited environment is therefore dependent on the this compound supplied by the secretor strain. This methodology allows for the functional validation of both this compound secretion and uptake.[3][4]

A typical cross-feeding experiment involves a this compound biosynthesis mutant (e.g., an irp2 mutant), which cannot produce the siderophore, and a this compound transport mutant (e.g., a psn mutant), which produces and secretes this compound but cannot import the iron-bound form.[1][5] When streaked in proximity on an iron-deficient agar plate, the transport mutant will secrete this compound, which can then be taken up by the biosynthesis mutant, allowing the latter to grow in a zone adjacent to the transport mutant.

Experimental Protocol: this compound Cross-Feeding Assay

This protocol outlines the key steps for performing a this compound cross-feeding assay on a solid medium.

Materials:

  • Wild-type bacterial strain (e.g., Yersinia pestis KIM6+)

  • This compound biosynthesis mutant (e.g., Y. pestis KIM6-2046.1, an irp2 mutant)[6]

  • This compound transport mutant (e.g., Y. pestis KIM6-2045.1, a psn mutant)[7]

  • Iron-deficient agar medium (e.g., PMH agar)

  • Sterile inoculation loops or toothpicks

  • Incubator set at the appropriate temperature for the bacterial species (e.g., 37°C for Y. pestis)[3]

Procedure:

  • Prepare Iron-Deficient Media: Prepare and autoclave an iron-deficient agar medium. Pour the agar into sterile petri dishes and allow them to solidify.

  • Prepare Bacterial Cultures: Grow overnight cultures of the wild-type, biosynthesis mutant, and transport mutant strains in a suitable broth medium.

  • Inoculate the Plate:

    • Using a sterile inoculation loop, streak a single line of the this compound transport mutant (secretor) down the center of the iron-deficient agar plate.

    • Using a separate sterile loop, streak the this compound biosynthesis mutant (reporter) perpendicular to, but not touching, the central streak of the transport mutant.

    • As controls, streak the wild-type strain and the biosynthesis mutant alone on separate sections of the plate.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacteria for 24-48 hours, or until growth is visible.

  • Observation and Interpretation:

    • Positive Result: Observe for the growth of the biosynthesis mutant in the area adjacent to the transport mutant streak. This indicates that the transport mutant is secreting functional this compound, which is then being utilized by the biosynthesis mutant for iron acquisition and growth.

    • Negative Controls: The biosynthesis mutant streaked alone should not grow due to the lack of this compound. The wild-type strain should grow as it can both produce and utilize its own this compound.

Quantitative Data Comparison

Cross-feeding assays are primarily qualitative; however, the principles they validate have been quantified in various in vitro and in vivo studies. The following table summarizes key quantitative data comparing this compound biosynthesis and transport mutants.

ParameterThis compound Biosynthesis Mutant (e.g., irp2 mutant)This compound Transport Mutant (e.g., psn mutant)Wild-Type StrainReference
Growth in iron-restricted media Less severe growth defectSevere growth defectNormal growth[1][2]
50% Lethal Dose (LD50) in pneumonic plague model ~24-fold higher than transport mutantSignificantly lower than biosynthesis mutantLow LD50[1][2]
Virulence in bubonic plague model Essentially avirulentEssentially avirulentVirulent[2][6]

These data highlight a crucial finding: while a transport mutant exhibits a more severe growth defect in vitro under iron-limiting conditions, the biosynthesis mutant is surprisingly less virulent in a pneumonic plague model.[1][2] This suggests that the secreted but non-utilized this compound by the transport mutant may chelate the remaining iron in the media, making it unavailable for other iron uptake systems of the bacteria.[1]

Comparison with an Alternative Method: Chrome Azurol S (CAS) Assay

While cross-feeding assays are excellent for validating the functional secretion and uptake of a specific siderophore system, other methods can be used for a more general detection and quantification of siderophore production. The Chrome Azurol S (CAS) assay is a widely used universal colorimetric method for detecting siderophores.[8][9]

Principle of the CAS Assay:

The CAS assay is based on the competition for iron between the siderophore and the dye, chrome azurol S.[4] In the CAS solution, iron is complexed with the dye, forming a blue-colored complex. When a sample containing siderophores is added, the siderophores, with their higher affinity for iron, will sequester the iron from the dye. This release of the free dye results in a color change from blue to orange or yellow, which can be qualitatively observed on an agar plate or quantified spectrophotometrically in a liquid assay.[9][10]

Experimental Protocol: CAS Agar Plate Assay

Materials:

  • Bacterial cultures to be tested

  • CAS agar plates

  • Sterile inoculation loops or toothpicks

  • Incubator

Procedure:

  • Prepare CAS Agar: Prepare CAS agar plates as described by Schwyn and Neilands (1987).

  • Inoculate the Plate: Spot or streak the bacterial cultures onto the CAS agar plate.

  • Incubation: Incubate the plate at the appropriate temperature until bacterial growth is evident.

  • Observation: Observe for a color change in the agar surrounding the bacterial colonies. A halo of orange or yellow around a colony indicates the production and secretion of siderophores.

Comparison of Cross-Feeding and CAS Assays:

FeatureCross-Feeding AssayChrome Azurol S (CAS) Assay
Specificity Highly specific for a particular siderophore system (e.g., this compound)Universal for most types of siderophores
Information Provided Validates both secretion and uptake of a functional siderophoreDetects and can quantify total siderophore production
Methodology Bioassay based on bacterial growthColorimetric chemical assay
Primary Use Functional characterization of specific siderophore biosynthesis and transport mutantsScreening for siderophore production; quantification of total siderophore output

Visualizing the Processes

To further clarify the concepts discussed, the following diagrams illustrate the this compound signaling pathway and the experimental workflow of a cross-feeding assay.

yersiniabactin_pathway cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Space Ybt_Synth This compound Biosynthesis (e.g., Irp2) Ybt_Sec Secretion (Mechanism partially unknown) Ybt_Synth->Ybt_Sec Ybt Extracellular Secreted Ybt Ybt_Sec->Extracellular Ybt_Uptake Uptake Receptor (Psn) Iron_Util Iron Utilization Ybt_Uptake->Iron_Util Fe³⁺ Extracellular_Ybt_Fe Ybt-Fe³⁺ Complex Extracellular->Extracellular_Ybt_Fe Chelates Fe³⁺ Extracellular_Ybt_Fe->Ybt_Uptake Ybt-Fe³⁺ Host_Iron Host Iron (e.g., Transferrin) Host_Iron->Extracellular_Ybt_Fe

This compound secretion and uptake pathway.

cross_feeding_workflow cluster_plate Iron-Deficient Agar Plate Strain_A Transport Mutant (Secretor) (e.g., Δpsn) Produces & Secretes Ybt Strain_B Biosynthesis Mutant (Reporter) (e.g., Δirp2) Cannot produce Ybt Strain_A->Strain_B Secreted Ybt diffuses Incubate Incubate 24-48h Growth_Zone Growth of Reporter Strain Strain_B->Growth_Zone Utilizes Ybt for iron uptake Start Streak Strains on Plate Start->Strain_A Start->Strain_B Observe Observe Growth Pattern Incubate->Observe Observe->Growth_Zone

Workflow of a this compound cross-feeding assay.

References

Comparative analysis of yersiniabactin loci across different bacterial species.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The yersiniabactin (Ybt) siderophore system is a critical virulence factor for a range of pathogenic bacteria, enabling them to scavenge iron, an essential nutrient, from their hosts. This guide provides a comparative analysis of the this compound loci across key bacterial species, including Yersinia pestis, Klebsiella pneumoniae, Escherichia coli, and Salmonella enterica. We delve into the genetic architecture, regulation, and contribution to virulence of this important iron acquisition system, supported by experimental data and detailed protocols.

Genetic Organization of the this compound Locus

The this compound locus is typically encoded on a mobile genetic element known as the High-Pathogenicity Island (HPI).[1][2] This island can be integrated into the bacterial chromosome or carried on plasmids, facilitating its horizontal transfer among different bacterial species.[3][4] While the core set of genes required for this compound biosynthesis, transport, and regulation is generally conserved, the overall organization and genetic context of the locus can vary.

The core genes of the this compound locus are organized into several operons.[5] These include genes responsible for the synthesis of the this compound siderophore, its transport across the bacterial membranes, and the regulation of its expression.

Table 1: Core Genes of the this compound Locus and Their Functions

Gene(s)FunctionCategory
irp1, irp2High molecular weight proteins (HMWPs) forming the non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery for Ybt synthesis.[5][6]Biosynthesis
ybtSSalicylate synthase, produces the precursor for Ybt synthesis.[7]Biosynthesis
ybtESalicylate adenylation, activating it for incorporation into Ybt.[5]Biosynthesis
ybtUThiazoline reductase, involved in the modification of the Ybt molecule.[6]Biosynthesis
ybtTThioesterase, involved in the final steps of Ybt synthesis.[5]Biosynthesis
ybtP, ybtQInner membrane ABC transporter responsible for Ybt import/export.[8]Transport
ybtXPutative inner membrane protein with a role in Ybt export.Transport
fyuA (or psn)Outer membrane receptor for ferri-yersiniabactin.[9]Transport
ybtAAraC-type transcriptional regulator that activates the expression of other ybt genes.[10][11]Regulation
furFerric uptake regulator, a global iron-responsive repressor that negatively regulates the ybt locus in iron-replete conditions.[10]Regulation

The genetic arrangement of these core genes shows remarkable similarity across different species, although the surrounding genetic elements and the specific location of the locus (chromosomal or plasmid-borne) can differ. For instance, in Yersinia pestis, the Ybt locus is a stable component of the chromosome, whereas in some strains of Klebsiella pneumoniae and Salmonella enterica, it is found on mobile integrative and conjugative elements (ICEs) or plasmids.[3][12]

Comparative Performance of the this compound System

The contribution of the this compound system to bacterial fitness and virulence varies among different species and is often dependent on the specific infection model.

This compound Production

Direct quantitative comparisons of this compound production across different species under standardized conditions are not extensively documented in the literature. However, studies on individual species indicate that Ybt production is tightly regulated and induced under iron-limiting conditions, which are characteristic of the host environment. In uropathogenic E. coli, this compound expression is preferentially activated during bacterial crowding, suggesting a role in later stages of infection.

Contribution to Virulence

The importance of the this compound system for virulence has been demonstrated in various animal models of infection. The 50% lethal dose (LD50) is a common metric used to quantify virulence, with a lower LD50 indicating higher virulence.

Table 2: Contribution of the this compound Locus to Virulence in Mouse Models

Bacterial SpeciesInfection ModelWild-Type LD50 (CFU)Ybt Mutant LD50 (CFU)Fold AttenuationReference
Yersinia pestisSubcutaneous (Bubonic Plague)< 100> 1 x 10^7> 100,000[13][14]
Yersinia pestisIntranasal (Pneumonic Plague)~ 4.5 x 10^3~ 1.1 x 10^5~24[13][14]
Klebsiella pneumoniaeIntranasal (Pneumonia)~ 2 x 10^5Significantly higher mortality in WTNot explicitly quantified[7][11]
Escherichia coli (Uropathogenic)Sepsis~ 10^8Significantly higher survival in mutant groupNot explicitly quantified[15]

Note: LD50 values can vary significantly between studies due to differences in mouse strains, bacterial strains, and experimental protocols.

As shown in Table 2, the absence of a functional this compound system leads to a dramatic attenuation of virulence in Yersinia pestis, particularly in the context of bubonic plague.[13][14] In Klebsiella pneumoniae, this compound is a crucial virulence factor during pulmonary infection.[7][11] For extraintestinal pathogenic E. coli, the Ybt system plays a more significant role in causing sepsis than in urinary tract infections.[15]

Signaling Pathways and Regulation

The expression of the this compound locus is tightly controlled by the availability of iron and by a positive feedback loop involving the YbtA regulator.

Yersiniabactin_Regulation Fe High Iron Fur Fur Fe->Fur binds Low_Fe Low Iron Low_Fe->Fur releases YbtA_gene ybtA gene Fur->YbtA_gene represses Ybt_genes ybt Biosynthesis & Transport Genes Fur->Ybt_genes represses YbtA_protein YbtA protein YbtA_gene->YbtA_protein expresses YbtA_protein->Ybt_genes activates Ybt_siderophore This compound Ybt_genes->Ybt_siderophore produces Ybt_siderophore->YbtA_protein co-activates

Figure 1. Regulation of the this compound locus.

Under iron-replete conditions, the global ferric uptake regulator (Fur) binds to the promoter regions of the ybt operons, repressing their transcription.[10] When iron levels are low, Fur releases the DNA, allowing for a basal level of transcription of the ybtA regulatory gene. The YbtA protein, in turn, acts as a transcriptional activator for the other ybt operons, including those responsible for this compound biosynthesis and transport.[10][11] There is also evidence for a positive feedback loop where this compound itself can enhance the activity of YbtA, leading to an amplification of its own production.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound system.

Protocol 1: Chrome Azurol S (CAS) Assay for Siderophore Detection

This protocol describes a universal method for detecting the production of siderophores, including this compound.

Objective: To qualitatively and quantitatively assess siderophore production by a bacterial strain.

Principle: The CAS assay is a competition-based colorimetric assay. The blue-colored ternary complex of Chrome Azurol S, Fe³⁺, and a detergent (HDTMA) is disrupted when a siderophore with a higher affinity for iron chelates the Fe³⁺. This releases the free CAS dye, resulting in a color change from blue to orange/yellow.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • 10 mM HCl

  • PIPES buffer

  • Minimal media (e.g., M9)

  • Casamino acids

  • Glucose

  • Bacto agar

  • Sterile petri dishes and glassware (acid-washed to remove trace iron)

Procedure:

  • Preparation of CAS Agar Plates:

    • Blue Dye Solution:

      • Solution 1: Dissolve 60 mg of CAS in 50 ml of deionized water.

      • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

      • Solution 3: Dissolve 73 mg of HDTMA in 40 ml of deionized water.

      • Slowly add Solution 1 to Solution 2 while stirring. Then, slowly add this mixture to Solution 3 with continuous stirring. The final solution will be dark blue. Autoclave and store in a dark bottle at 4°C.

    • CAS Agar Medium:

      • Prepare 900 ml of your desired minimal agar medium (e.g., M9 salts with glucose and casamino acids). Autoclave and cool to 50°C.

      • Aseptically add 100 ml of the sterile Blue Dye Solution to the cooled agar. Mix gently to avoid bubbles.

      • Pour the CAS agar into sterile petri dishes.

  • Qualitative Siderophore Detection:

    • Spot or streak the bacterial culture onto the surface of the CAS agar plates.

    • Incubate at the optimal growth temperature for 24-48 hours.

    • Observe for the formation of an orange or yellow halo around the bacterial growth, which indicates siderophore production.

  • Quantitative Siderophore Assay (Liquid Culture):

    • Grow the bacterial strain in an iron-limited liquid medium.

    • Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

    • In a cuvette or microplate well, mix 500 µl of the supernatant with 500 µl of the CAS assay solution (the same as the Blue Dye Solution).

    • Incubate at room temperature for 20-30 minutes.

    • Measure the absorbance at 630 nm (A_sample). Use sterile iron-limited medium mixed with the CAS assay solution as a reference (A_reference).

    • Calculate the percentage of siderophore units as: [(A_reference - A_sample) / A_reference] * 100.

CAS_Assay_Workflow cluster_qualitative Qualitative Assay cluster_quantitative Quantitative Assay Qual_Start Prepare CAS Agar Plates Qual_Inoculate Inoculate with Bacteria Qual_Start->Qual_Inoculate Qual_Incubate Incubate 24-48h Qual_Inoculate->Qual_Incubate Qual_Observe Observe for Orange Halo Qual_Incubate->Qual_Observe Quant_Start Grow Bacteria in Iron-Limited Broth Quant_Supernatant Collect Supernatant Quant_Start->Quant_Supernatant Quant_Mix Mix Supernatant with CAS Solution Quant_Supernatant->Quant_Mix Quant_Incubate Incubate 20-30 min Quant_Mix->Quant_Incubate Quant_Measure Measure Absorbance at 630 nm Quant_Incubate->Quant_Measure Quant_Calculate Calculate Siderophore Units Quant_Measure->Quant_Calculate

Figure 2. Workflow for the Chrome Azurol S (CAS) assay.

Protocol 2: ⁵⁵Fe Uptake Assay

This protocol measures the ability of bacteria to take up iron via the this compound system using radioactive iron.

Objective: To quantify the rate of this compound-mediated iron uptake.

Principle: Bacteria are incubated with ⁵⁵Fe complexed with purified this compound. The amount of radioactivity incorporated into the cells over time is measured, providing a direct measure of iron uptake.

Materials:

  • Bacterial strain of interest (wild-type and ybt mutant)

  • Purified this compound

  • ⁵⁵FeCl₃

  • Iron-deficient minimal medium

  • Filtration apparatus with 0.45 µm filters

  • Scintillation counter and scintillation fluid

  • Wash buffer (e.g., PBS)

Procedure:

  • Preparation of ⁵⁵Fe-Yersiniabactin:

    • Mix purified this compound with ⁵⁵FeCl₃ in a 10:1 molar ratio (siderophore to iron) to ensure complete chelation.

    • Incubate at room temperature for 1 hour.

  • Iron Uptake Assay:

    • Grow bacterial cultures to mid-log phase in iron-deficient minimal medium to induce the expression of the Ybt system.

    • Harvest the cells by centrifugation, wash with wash buffer, and resuspend in fresh, pre-warmed iron-deficient medium to a defined optical density (e.g., OD₆₀₀ of 0.5).

    • Initiate the uptake assay by adding a known concentration of ⁵⁵Fe-yersiniabactin (e.g., 1 µM) to the cell suspension.

    • At various time points (e.g., 1, 2, 5, 10, 15 minutes), withdraw aliquots of the cell suspension and immediately filter them through a 0.45 µm filter.

    • Wash the filters rapidly with an excess of cold wash buffer to remove non-specifically bound radioactivity.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of the initial cell suspension to normalize the uptake rate (e.g., in pmol of Fe per mg of protein per minute).

Protocol 3: Determination of 50% Lethal Dose (LD50)

This protocol outlines the general procedure for determining the LD50 of a bacterial pathogen in a mouse model of infection.

Objective: To quantify the virulence of a bacterial strain by determining the dose required to kill 50% of the infected animals.

Principle: Groups of animals are challenged with serial dilutions of a bacterial culture, and the mortality rate in each group is recorded. The LD50 is then calculated using statistical methods.

Materials:

  • Bacterial strains (wild-type and ybt mutant)

  • Appropriate mouse strain (e.g., C57BL/6 or BALB/c)

  • Sterile saline or PBS

  • Syringes and needles for injection

  • Appropriate animal housing and care facilities

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow the bacterial strains to mid-log phase in a suitable broth medium.

    • Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to a high concentration.

    • Perform serial ten-fold dilutions of the bacterial suspension in sterile saline.

    • Plate aliquots of the dilutions on agar plates to determine the exact colony-forming units (CFU) per ml for each dilution.

  • Animal Infection:

    • Divide the mice into groups of 5-10 animals per bacterial dose.

    • Inject each mouse in a group with a specific dose of the bacterial suspension via the desired route of infection (e.g., subcutaneous, intravenous, or intranasal).

    • Include a control group injected with sterile saline.

  • Monitoring and Data Collection:

    • Monitor the animals for signs of illness and mortality at least twice daily for a predetermined period (e.g., 14 days).

    • Record the number of dead animals in each group.

  • LD50 Calculation:

    • Use a statistical method, such as the Reed-Muench method or probit analysis, to calculate the LD50 value from the mortality data.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.

Conclusion

The this compound siderophore system is a highly conserved and potent virulence factor found in several important human pathogens. While the core genetic components are similar across species, the regulation, genetic context, and precise contribution to virulence can vary. A thorough understanding of these differences is crucial for the development of novel therapeutic strategies that target this key iron acquisition pathway. The experimental protocols provided in this guide offer a starting point for researchers aiming to further investigate the role of this compound in bacterial pathogenesis.

References

Yersiniabactin Outperforms Deferoxamine in Reducing Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

New research indicates that the bacterial siderophore, yersiniabactin, is significantly more effective at reducing reactive oxygen species (ROS) in innate immune cells compared to the clinically used iron chelator, deferoxamine. This finding positions this compound as a molecule of interest for therapeutic strategies aimed at mitigating oxidative stress. The superior efficacy of this compound is attributed to its higher affinity for iron, a key catalyst in the generation of ROS.

Both this compound and deferoxamine exert their antioxidant effects by sequestering iron, thereby inhibiting the iron-catalyzed Haber-Weiss reaction, a major source of hydroxyl radicals, a highly reactive and damaging form of ROS.[1][2][3][4] By limiting the availability of free iron, these chelators effectively curb the production of these damaging molecules by innate immune cells like polymorphonuclear leukocytes (PMNs), monocytes, and macrophages.[1][2][3][4][5]

Comparative Efficacy in ROS Reduction

Studies have demonstrated that this compound reduces ROS production in a concentration-dependent manner and to a greater extent than deferoxamine across various immune cell types.[1][5] While both compounds show efficacy, this compound consistently exhibits a more potent effect.[1][2][4][5] This difference in potency is likely linked to this compound's significantly higher iron affinity (approximately 4x10³⁶ M⁻¹) compared to deferoxamine (approximately 1x10³⁰.⁶ M⁻¹).[1][2]

CompoundCell TypeConcentrationROS Reduction (%)Reference
This compoundHuman PMNs90 µMMore effective than Deferoxamine[1]
DeferoxamineHuman PMNsNot specifiedLess effective than this compound[1]
This compoundHuman Monocytes90 µMSignificantly reduced ROS[1]
DeferoxamineHuman MonocytesNot specifiedReduced ROS[1]
This compoundJ774A.1 (Mouse Macrophages)Not specifiedMost potent in reducing ROS[5]
DeferoxamineJ774A.1 (Mouse Macrophages)Not specifiedReduced ROS[5]

Mechanism of Action: Iron Sequestration

The primary mechanism by which both this compound and deferoxamine reduce ROS is through the chelation of iron. Iron is a critical catalyst in the Haber-Weiss and Fenton reactions, which produce highly toxic hydroxyl radicals from superoxide and hydrogen peroxide. By binding to free iron, these chelators prevent it from participating in these reactions, thus diminishing the overall oxidative stress.

cluster_ROS_Production Cellular Environment cluster_Chelation Intervention Superoxide Superoxide Hydrogen_Peroxide Hydrogen_Peroxide Superoxide->Hydrogen_Peroxide SOD Hydroxyl_Radical Hydroxyl Radical (ROS) Hydrogen_Peroxide->Hydroxyl_Radical Haber-Weiss/Fenton Reaction Iron Free Iron (Fe³⁺) This compound This compound Iron->this compound Deferoxamine Deferoxamine Iron->Deferoxamine Chelated_Iron_Y This compound-Iron Complex This compound->Chelated_Iron_Y Chelated_Iron_D Deferoxamine-Iron Complex Deferoxamine->Chelated_Iron_D

Caption: Mechanism of ROS reduction by this compound and Deferoxamine.

Experimental Protocols

The comparative efficacy of this compound and deferoxamine in reducing ROS was determined using a luminol-based chemiluminescence assay in phorbol 12-myristate 13-acetate (PMA)-stimulated immune cells.

Cell Isolation and Culture:

  • Polymorphonuclear leukocytes (PMNs) and peripheral blood mononuclear cells (PBMCs) were isolated from the blood of healthy donors.

  • The mouse macrophage-like cell line J774A.1 was also utilized.[1]

ROS Measurement:

  • Immune cells (PMNs, monocytes, or J774A.1 cells) were pre-incubated with varying concentrations of this compound or deferoxamine.[1][5]

  • The cells were then stimulated with PMA to induce an oxidative burst, leading to the production of ROS.[1][5]

  • Luminol, a chemiluminescent probe, was added to the cell suspension.

  • The production of ROS was measured by detecting the light emission from the oxidation of luminol.[1][5]

  • The level of ROS produced by stimulated cells without any chelator was set as 100%, and the reduction in ROS production by the chelators was calculated relative to this control.[5]

Start Start Isolate_Cells Isolate Immune Cells (PMNs, Monocytes, J774A.1) Start->Isolate_Cells Pre_incubation Pre-incubate with This compound or Deferoxamine Isolate_Cells->Pre_incubation Stimulation Stimulate with PMA Pre_incubation->Stimulation Add_Luminol Add Luminol Stimulation->Add_Luminol Measure_Chemiluminescence Measure Chemiluminescence Add_Luminol->Measure_Chemiluminescence Analyze_Data Analyze Data (Compare to control) Measure_Chemiluminescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for measuring ROS reduction.

References

Yersiniabactin: A Dual-Function Metallophore in Bacterial Zinc Acquisition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Yersiniabactin-Mediated Zinc Uptake

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the this compound (Ybt) system's role in zinc acquisition against the canonical ZnuABC transporter system. The following sections present supporting experimental data, detailed methodologies, and visual pathways to elucidate the mechanisms of these two critical bacterial zinc uptake systems.

Recent studies have illuminated a crucial, iron-independent role for the siderophore this compound in overcoming zinc-mediated nutritional immunity, a key defense mechanism employed by hosts to limit microbial growth.[1][2][3] While traditionally known for its high-affinity iron chelation, this compound also functions as a zincophore, contributing significantly to the virulence of pathogenic bacteria such as Yersinia pestis and certain strains of Escherichia coli.[1][4][5] This guide will compare the this compound system with the well-established ZnuABC zinc transporter, highlighting their distinct and sometimes complementary roles in bacterial pathogenesis.

Comparative Performance in Zinc Acquisition

The ZnuABC system is a high-affinity ABC transporter and a primary mechanism for zinc uptake in many bacteria.[4][6] However, research indicates that in zinc-depleted environments, the this compound system provides a significant advantage, particularly when the ZnuABC system is absent or overwhelmed.[1][4] The ability of this compound to acquire zinc is crucial for pathogens to combat host-mediated zinc sequestration by proteins like calprotectin.[1][5]

Bacterial Strain / Condition Zinc Acquisition System(s) Active Relative Growth in Zinc-Limited Media Key Findings Reference
Yersinia pestis Wild TypeZnuABC, this compoundNormalBoth systems contribute to zinc acquisition.[4]
Y. pestis ΔznuABCThis compoundReducedThis compound can partially compensate for the loss of ZnuABC.[1][4]
Y. pestis Δirp2 (Ybt synthesis mutant)ZnuABCReducedDemonstrates the contribution of Ybt to zinc levels even when ZnuABC is functional.[4]
Y. pestis ΔznuABC Δirp2NoneSeverely ImpairedLoss of both systems critically impairs growth in zinc-limited conditions.[4]
E. coli Nissle 1917 ΔznuA ΔzupTThis compoundAppreciable GrowthThis compound enables growth in the absence of primary zinc transporters.[5][7]
E. coli Nissle 1917 ΔznuA ΔzupT Δirp2NoneSeverely ImpairedConfirms the role of this compound in zinc acquisition in this strain.[7]

Signaling and Transport Pathways

The mechanisms of zinc uptake via this compound and ZnuABC are distinct. ZnuABC is a canonical ABC transporter system, whereas the this compound system utilizes different components for iron and zinc import.

This compound Biosynthesis and Transport

This compound is synthesized by a mixed non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery.[8][9] Once synthesized and secreted, it can chelate various metal ions, including iron and zinc.

Yersiniabactin_Biosynthesis cluster_synthesis Biosynthesis Chorismate Chorismate YbtS YbtS Chorismate->YbtS Salicylate Salicylate YbtS->Salicylate YbtE YbtE Salicylate->YbtE HMWP1/HMWP2 (NRPS/PKS) HMWP1/HMWP2 (NRPS/PKS) YbtE->HMWP1/HMWP2 (NRPS/PKS) This compound (Ybt) This compound (Ybt) HMWP1/HMWP2 (NRPS/PKS)->this compound (Ybt) Cysteine Cysteine Cysteine->HMWP1/HMWP2 (NRPS/PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->HMWP1/HMWP2 (NRPS/PKS) Ybt_Transport_Comparison cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Fe-Ybt Fe-Ybt Psn Psn (TonB-dependent) Fe-Ybt->Psn Zn-Ybt Zn-Ybt Unknown_OMR Unknown_OMR Zn-Ybt->Unknown_OMR ? Fe-Ybt_p Fe-Ybt YbtPQ YbtPQ (ABC Transporter) Fe-Ybt_p->YbtPQ Zn-Ybt_p Zn-Ybt YbtX YbtX (MFS Transporter) Zn-Ybt_p->YbtX Fe Fe Zn Zn OM Outer Membrane IM Inner Membrane Psn->Fe-Ybt_p YbtPQ->Fe YbtX->Zn Unknown_OMR->Zn-Ybt_p ZnuABC_Pathway cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Zn2+ Zn2+ Porin Porin Zn2+->Porin Porin ZnuA ZnuA ZnuB ZnuB (Permease) ZnuA->ZnuB Zn2+_p Zn2+ Zn2+_p->ZnuA ZnuC ZnuC ADP_Pi ADP + Pi ZnuC->ADP_Pi ZnuC->ZnuB powers ATP ATP ATP->ZnuC Zn2+_c Zn2+ OM Outer Membrane IM Inner Membrane ZnuB->Zn2+_c Porin->Zn2+_p

References

Comparative Transcriptomic Analysis of Bacteria With and Without the Yersiniabactin System: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of bacterial virulence is paramount. The yersiniabactin (Ybt) siderophore system, a key iron acquisition machinery in many pathogenic bacteria, represents a critical virulence factor and a potential therapeutic target. This guide provides a comparative transcriptomic overview of bacteria possessing the this compound system versus those without, supported by experimental data and detailed protocols.

The presence of the this compound high-pathogenicity island (HPI) endows bacteria like Yersinia enterocolitica serotype O:8 with enhanced capabilities to scavenge iron, an essential nutrient, from the host environment.[1][2] This ability is crucial for their survival and proliferation during infection. In contrast, strains lacking this system, such as Y. enterocolitica serotype O:3, must rely on other iron uptake mechanisms.[2][3] Transcriptomic analysis, particularly through RNA sequencing (RNA-seq), allows for a global view of the genetic reprogramming that occurs in the presence or absence of this potent virulence factor.[1][4]

Data Presentation: Unveiling the Transcriptomic Differences

A comparative transcriptomic study of Yersinia enterocolitica serotype O:8 (possessing the this compound system) and serotype O:3 (lacking the this compound system) revealed significant differences in gene expression, particularly under conditions mimicking aspects of infection.[1][4] The following tables summarize the key differentially expressed genes related to iron acquisition and virulence.

Table 1: Upregulation of this compound System Genes in Y. enterocolitica O:8

GeneFunctionFold Change (O:8 vs. O:3)
ybtATranscriptional activator of the this compound systemSignificantly Upregulated
ybtPThis compound transport proteinSignificantly Upregulated
ybtQThis compound transport proteinSignificantly Upregulated
ybtSSalicylate synthase, involved in this compound biosynthesisSignificantly Upregulated
ybtUThis compound biosynthesis proteinSignificantly Upregulated
ybtTThioesterase, involved in this compound biosynthesisSignificantly Upregulated
ybtESalicylate-activating enzymeSignificantly Upregulated
irp1Non-ribosomal peptide synthetase/polyketide synthaseSignificantly Upregulated
irp2Non-ribosomal peptide synthetaseSignificantly Upregulated
fyuAFerric this compound uptake receptorSignificantly Upregulated

Note: The study by Nuss et al. (2019) provides a comprehensive dataset. While exact fold changes are available in the supplementary materials of the publication, this table indicates a significant upregulation of the entire this compound gene cluster in the O:8 serotype, which is absent in the O:3 serotype.[1]

Table 2: Differential Expression of Other Iron Uptake and Virulence-Related Genes

Gene/SystemFunctionExpression in Y. enterocolitica O:8 (with Ybt)Expression in Y. enterocolitica O:3 (without Ybt)
Hemin Uptake Systems
hemRHeme receptorExpressedExpressed
hemSHeme-degrading enzymeExpressedExpressed
Ferrichrome Uptake System
fcuAFerrichrome receptorExpressedExpressed
Enterobactin Uptake System
iroNSalmochelin receptorNot a primary system in YersiniaNot a primary system in Yersinia
Virulence Factors
invAInvasion proteinConstitutively high expressionConstitutively high expression
ystAEnterotoxinLower expressionStrongly upregulated

This table synthesizes findings indicating that while both serotypes possess other iron acquisition mechanisms like hemin and ferrichrome uptake, the absence of the this compound system in serotype O:3 is correlated with a significant upregulation of the ystA enterotoxin, suggesting a potential compensatory virulence strategy.[1][4]

Mandatory Visualization

This compound Regulatory Pathway

Yersiniabactin_Regulation Fe High Iron Fur Fur (Ferric Uptake Regulator) Fe->Fur ybtA_promoter ybtA promoter Fur->ybtA_promoter represses ybt_operon_promoter ybt operon promoter Fur->ybt_operon_promoter represses ybtA ybtA YbtA_protein YbtA Protein (AraC-family regulator) ybtA->YbtA_protein YbtA_protein->ybtA_promoter YbtA_protein->ybt_operon_promoter activates Ybt This compound Ybt_Fe Fe-Yersiniabactin Ybt->Ybt_Fe ybt_operon ybtP, ybtQ, ybtS, etc. (Biosynthesis & Transport) ybt_operon->Ybt

Caption: Regulation of the this compound system.

Experimental Workflow for Comparative Transcriptomics

RNASeq_Workflow strain1 Bacterium with This compound System (e.g., Y. enterocolitica O:8) culture Culture under Iron-Limited Conditions strain1->culture strain2 Bacterium without This compound System (e.g., Y. enterocolitica O:3) strain2->culture rna_extraction Total RNA Extraction culture->rna_extraction rrna_depletion rRNA Depletion rna_extraction->rrna_depletion library_prep cDNA Library Preparation (Strand-specific) rrna_depletion->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing qc Quality Control (e.g., FastQC) sequencing->qc mapping Read Mapping to Reference Genomes qc->mapping dge Differential Gene Expression Analysis mapping->dge analysis Downstream Analysis (Pathway, GO enrichment) dge->analysis

Caption: Workflow for comparative bacterial RNA-seq.

Experimental Protocols

The following is a generalized protocol for a comparative transcriptomics study using RNA-seq, based on methodologies reported in the literature.[1][5]

Bacterial Growth and Culture Conditions
  • Strains: Yersinia enterocolitica serotype O:8 (with this compound system) and serotype O:3 (without this compound system).[1]

  • Media: Grow bacterial cultures in a defined minimal medium with controlled iron concentrations. To mimic iron-limiting conditions found in the host, a low-iron medium can be created by adding an iron chelator like 2,2'-dipyridyl.

  • Growth Phase: Harvest bacterial cells at a specific growth phase, for example, mid-exponential phase (OD600 of ~0.5), to ensure comparability between samples.[6]

  • Replicates: Prepare at least three biological replicates for each strain and condition to ensure statistical robustness.[1]

Total RNA Extraction
  • Cell Lysis: Immediately stabilize the bacterial cultures to prevent RNA degradation, for instance, by using RNAprotect Bacteria Reagent (Qiagen).[7] Pellet the cells by centrifugation.

  • Extraction Method: Employ a robust RNA extraction method suitable for bacteria, such as a hot phenol-chloroform extraction or a commercially available kit like the RNeasy Mini Kit (Qiagen) with an initial enzymatic lysis step (e.g., with lysozyme) for efficient cell wall disruption.[8][9]

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[10]

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to check A260/280 and A260/230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value of > 8 is generally considered suitable for RNA-seq.

cDNA Library Preparation
  • rRNA Depletion: Since ribosomal RNA (rRNA) constitutes the majority of total RNA in bacteria, it is crucial to deplete it to enrich for messenger RNA (mRNA). Use a commercially available rRNA depletion kit, such as the Ribo-Zero rRNA Removal Kit (Bacteria) from Illumina.[10][11]

  • RNA Fragmentation: Fragment the rRNA-depleted RNA into smaller pieces suitable for sequencing.

  • cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) using reverse transcriptase and random hexamer primers. Subsequently, synthesize the second cDNA strand. For strand-specific libraries, dUTP is incorporated during second-strand synthesis.[11]

  • Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the double-stranded cDNA fragments. Amplify the library using PCR to generate a sufficient quantity for sequencing.

  • Library Quality Control: Validate the quality and size distribution of the final cDNA library using a bioanalyzer.

High-Throughput Sequencing
  • Sequencing Platform: Sequence the prepared cDNA libraries on a high-throughput sequencing platform, such as an Illumina HiSeq or NovaSeq, to generate a large number of short reads.[1]

Bioinformatic Analysis
  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.

  • Read Mapping: Align the trimmed reads to the respective reference genomes of the bacterial strains using a splice-aware aligner like STAR or Bowtie2.[12][13]

  • Gene Expression Quantification: Count the number of reads mapping to each annotated gene using tools like HTSeq-count.[12]

  • Differential Gene Expression Analysis: Normalize the read counts and perform differential gene expression analysis between the two groups (with and without the this compound system) using packages like DESeq2 or edgeR in R.

  • Downstream Analysis: Perform functional enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) on the list of differentially expressed genes to identify significantly affected biological pathways.[14]

References

Safety Operating Guide

Navigating the Safe Disposal of Yersiniabactin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the siderophore Yersiniabactin, understanding the appropriate disposal procedures is a critical component of laboratory safety and operational integrity. While specific regulatory guidelines for this compound are not extensively detailed, a comprehensive approach based on general principles of chemical and biological waste management ensures a safe and compliant disposal process.

General Disposal Principles

According to available safety data, this compound is not classified as a hazardous substance or mixture and does not necessitate specific hazard warnings. However, it is imperative to adhere to all national and local regulations governing laboratory waste. The primary recommendation is to leave the chemical in its original container and avoid mixing it with other waste materials. Uncleaned containers should be treated with the same precautions as the product itself.

Step-by-Step Disposal Workflow

The proper disposal of this compound and associated materials can be broken down into a clear, logical sequence to minimize risk and ensure compliance. This workflow encompasses initial assessment, segregation, and final disposal in accordance with institutional and local guidelines.

Yersiniabactin_Disposal_Workflow start start assess_waste assess_waste start->assess_waste segregate_waste segregate_waste assess_waste->segregate_waste solid_waste solid_waste segregate_waste->solid_waste Solid liquid_waste liquid_waste segregate_waste->liquid_waste Liquid contaminated_labware contaminated_labware segregate_waste->contaminated_labware Labware package_solid package_solid solid_waste->package_solid package_liquid package_liquid liquid_waste->package_liquid decontaminate decontaminate contaminated_labware->decontaminate final_disposal final_disposal package_solid->final_disposal package_liquid->final_disposal dispose_decontaminated dispose_decontaminated decontaminate->dispose_decontaminated dispose_decontaminated->final_disposal

Safe Handling and Disposal of Yersiniabactin: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Yersiniabactin is a siderophore produced by pathogenic bacteria such as Yersinia pestis and certain strains of Escherichia coli.[1] As a virulence factor that contributes to bacterial pathogenesis by sequestering iron from the host, it is imperative that researchers, scientists, and drug development professionals handle this compound with a high degree of caution.[2][3][4] This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE Category Item Specifications
Hand Protection GlovesTwo pairs of powder-free nitrile gloves should be worn. Change gloves immediately if contaminated.[6][7]
Body Protection Lab Coat/GownA disposable, solid-front gown with back closure. Should be changed daily or immediately if contaminated.
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory. A full-face shield should be worn over goggles when there is a risk of splashes or aerosol generation.
Respiratory Protection RespiratorA NIOSH-approved N95 or higher-level respirator should be used when handling powdered this compound or when there is a potential for aerosolization.
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated work area and removed before exiting.

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure to hazardous materials.

  • Biological Safety Cabinet (BSC) or Fume Hood: All manipulations of this compound, especially in its powdered form or when preparing solutions, must be conducted in a certified Class II BSC or a chemical fume hood to prevent the generation and inhalation of aerosols.[8][9]

  • Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station must be available in the laboratory.

  • Restricted Access: The area where this compound is handled should be clearly marked with a biohazard sign, and access should be restricted to authorized personnel only.[7]

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the safe handling of this compound from receipt to disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in BSC/Fume Hood prep_ppe->prep_area prep_reagents Prepare Necessary Reagents and Equipment prep_area->prep_reagents weigh Weigh Powdered this compound in BSC prep_reagents->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experimental Procedures dissolve->experiment decontaminate_surfaces Decontaminate Work Surfaces experiment->decontaminate_surfaces dispose_liquid Dispose of Liquid Waste decontaminate_surfaces->dispose_liquid dispose_solid Dispose of Solid Waste dispose_liquid->dispose_solid remove_ppe Doff PPE Correctly dispose_solid->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous biological waste.

  • Liquid Waste: Liquid waste containing this compound should be decontaminated before disposal. This can be achieved by treating with a 10% bleach solution for a minimum of 30 minutes. After decontamination, the solution can be disposed of down the drain with copious amounts of water, in accordance with institutional guidelines.

  • Solid Waste: All contaminated solid waste, including gloves, gowns, pipette tips, and culture plates, must be collected in a designated biohazard bag.[4][10] This waste should be decontaminated, preferably by autoclaving, before being disposed of as regulated medical waste.[2][9]

  • Sharps: All sharps, such as needles and razor blades, must be placed in a puncture-resistant sharps container labeled with a biohazard symbol.[10]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the full complement of recommended PPE, including a respirator.

  • Contain the Spill: Cover the spill with absorbent material.

  • Decontaminate: Carefully apply a 10% bleach solution to the spill area, working from the outside in. Allow a contact time of at least 30 minutes.

  • Clean Up: Collect all contaminated materials using forceps or other tools and place them in a biohazard bag for disposal.

  • Final Decontamination: Wipe the spill area again with the disinfectant solution.

  • Report the Spill: Report the incident to the laboratory supervisor and the institutional safety office.[5]

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.